molecular formula C8H9NO2 B2668232 1-Cyanospiro[2.3]hexane-1-carboxylic acid CAS No. 2166768-89-2

1-Cyanospiro[2.3]hexane-1-carboxylic acid

Numéro de catalogue: B2668232
Numéro CAS: 2166768-89-2
Poids moléculaire: 151.165
Clé InChI: PXIJMTGMNHOMET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Cyanospiro[2.3]hexane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.165. The purity is usually 95%.
BenchChem offers high-quality 1-Cyanospiro[2.3]hexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyanospiro[2.3]hexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-cyanospiro[2.3]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-5-8(6(10)11)4-7(8)2-1-3-7/h1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIJMTGMNHOMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 1-Cyanospirohexane-1-carboxylic Acid: A Technical Guide for Advanced Scaffold Generation

Synthesis and Characterization of 1-Cyanospiro[1]hexane-1-carboxylic Acid: A Technical Guide for Advanced Scaffold Generation

Executive Summary & Strategic Relevance

In modern medicinal chemistry, the transition from planar (sp²) to three-dimensional (sp³) molecular architectures is a critical strategy for improving drug-like properties, including solubility, metabolic stability, and target selectivity. The spiro[1]hexane system represents a highly strained, conformationally restricted scaffold that acts as an excellent bioisostere for piperidines and simple cycloalkanes.

Specifically, 1-Cyanospiro[1]hexane-1-carboxylic acid (CAS: 2166768-89-2) has emerged as a high-value bifunctional building block. It provides orthogonal synthetic handles (a nitrile and a carboxylic acid) on a highly rigidified spirocyclic core. This molecule is heavily utilized in the synthesis of non-natural, conformationally restricted analogs of γ-aminobutyric acid (GABA) 2 and in the development of spirocyclic nitriles as potent protease inhibitors 3.

Physicochemical Properties

Understanding the baseline properties of this scaffold is essential for downstream purification and analytical validation 45.

PropertyValue
Chemical Name 1-Cyanospiro[1]hexane-1-carboxylic acid
CAS Registry Number 2166768-89-2
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Purity Standard ≥ 95% (HPLC/NMR)
Appearance White to off-white crystalline solid
Structural Class Spirocyclic Nitrile / Carboxylic Acid

Retrosynthetic Strategy & Mechanistic Causality

The construction of the highly strained spiro[1]hexane system requires precise thermodynamic control. Direct alkylation of ethyl cyanoacetate with 1,1-bis(bromomethyl)cyclobutane is historically plagued by low yields due to competitive elimination and severe steric hindrance at the neopentyl-like centers.

The Causal Approach: We employ a two-stage annulation strategy.

  • Knoevenagel Condensation: Cyclobutanone is condensed with ethyl cyanoacetate. Because cyclobutanone is highly volatile and prone to enolization/self-aldol reactions under standard thermal Dean-Stark conditions, we utilize the Lehnert modification (TiCl₄/Pyridine). Titanium(IV) chloride strongly activates the carbonyl, allowing the reaction to proceed at 0 °C to room temperature, suppressing side reactions.

  • Corey-Chaykovsky Cyclopropanation: The resulting α,β-unsaturated cyanoester is subjected to dimethylsulfoxonium methylide. Crucial Mechanistic Choice: Trimethylsulfoxonium iodide (Me₃S(O)I) is chosen over trimethylsulfonium iodide (Me₃SI). The sulfoxonium ylide is a "softer" nucleophile, strictly favoring 1,4-conjugate addition over 1,2-carbonyl addition. This irreversibly drives the formation of the cyclopropane ring, yielding the spirocyclic ester.

WorkflowN1Cyclobutanone +Ethyl CyanoacetateN2KnoevenagelCondensationN1->N2N3Ethyl 2-cyano-2-cyclobutylideneacetateN2->N3 TiCl4, Pyridine THF, 0 °C to rtN4Corey-ChaykovskyReactionN3->N4N5Ethyl 1-cyanospiro[2.3]hexane-1-carboxylateN4->N5 Me3S(O)I, NaH DMSO, rtN6AlkalineHydrolysisN5->N6N71-Cyanospiro[2.3]hexane-1-carboxylic acidN6->N7 LiOH·H2O THF/MeOH/H2O

Synthetic workflow for 1-Cyanospiro[1]hexane-1-carboxylic acid via cyclopropanation.

Step-by-Step Experimental Protocols

Note: All described protocols are designed as self-validating systems incorporating In-Process Controls (IPC).

Step 1: Synthesis of Ethyl 2-cyano-2-cyclobutylideneacetate
  • Setup: To a flame-dried 500 mL round-bottom flask under N₂, add anhydrous THF (200 mL). Cool to 0 °C.

  • Reagent Addition: Add cyclobutanone (1.0 equiv, 50 mmol) and ethyl cyanoacetate (1.05 equiv, 52.5 mmol).

  • Activation: Dropwise, add Titanium(IV) chloride (2.0 equiv, 100 mmol) via syringe. The solution will turn yellow/orange. Stir for 15 minutes.

  • Base Addition: Slowly add anhydrous pyridine (4.0 equiv, 200 mmol) over 30 minutes. A thick precipitate will form. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water (100 mL) and extract with EtOAc (3 × 100 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • IPC (Self-Validation): Analyze via TLC (Hexanes/EtOAc 4:1). The product is highly UV-active (unlike cyclobutanone). ¹H NMR must show the disappearance of the cyclobutanone α-protons and the presence of the ethyl ester signals.

Step 2: Corey-Chaykovsky Cyclopropanation
  • Ylide Generation: In a dry 250 mL flask under N₂, suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 60 mmol) in anhydrous DMSO (80 mL). Slowly add Trimethylsulfoxonium iodide (1.2 equiv, 60 mmol) in portions. Stir at room temperature for 1 hour until hydrogen evolution ceases and the solution becomes clear.

  • Conjugate Addition: Dissolve the crude ethyl 2-cyano-2-cyclobutylideneacetate from Step 1 in DMSO (20 mL) and add it dropwise to the ylide solution. Stir at room temperature for 16 hours.

  • Workup: Pour the mixture into ice water (200 mL) and extract with diethyl ether (4 × 75 mL). Wash organics with water and brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield ethyl 1-cyanospiro[1]hexane-1-carboxylate .

  • IPC (Self-Validation): ¹H NMR must show the appearance of two distinct doublets (~1.5-1.7 ppm, J ≈ 5.5 Hz) corresponding to the newly formed cyclopropane -CH₂- group, confirming the spiro-annulation.

Step 3: Saponification to the Free Acid

Causality: Lithium hydroxide (LiOH) is strictly utilized instead of NaOH or KOH. The highly strained spiro-carbon adjacent to the electron-withdrawing nitrile is susceptible to retro-aldol-like ring opening or decyanation under harsh basic conditions. LiOH provides mild, controlled hydrolysis.

  • Hydrolysis: Dissolve the spiro-ester (20 mmol) in a mixture of THF/MeOH/H₂O (2:1:1, 40 mL). Add LiOH·H₂O (2.5 equiv, 50 mmol).

  • Reaction: Stir at room temperature for 4-6 hours.

  • Workup: Concentrate under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (20 mL) to remove unreacted ester.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl. Extract the precipitated product with EtOAc (3 × 50 mL). Dry over Na₂SO₄ and evaporate to yield the pure 1-Cyanospiro[1]hexane-1-carboxylic acid as a white solid.

Analytical Characterization (Self-Validating System)

To ensure absolute structural integrity, the isolated compound must match the following theoretical spectroscopic parameters. The presence of the spiro quaternary carbon in the ¹³C NMR is the definitive proof of successful synthesis.

NucleusShift (ppm)MultiplicityIntegrationStructural Assignment
¹H NMR 11.50br s1H-COOH (exchangeable)
¹H NMR 2.40 - 2.60m4HCyclobutane -CH₂- (C4, C6)
¹H NMR 1.90 - 2.10m2HCyclobutane -CH₂- (C5)
¹H NMR 1.65d, J = 5.5 Hz1HCyclopropane -CH₂- (C2)
¹H NMR 1.50d, J = 5.5 Hz1HCyclopropane -CH₂- (C2)
¹³C NMR 172.5s-Carbonyl (-COOH)
¹³C NMR 118.0s-Nitrile (-CN)
¹³C NMR 38.5s-Spiro Carbon (C3)
¹³C NMR 31.0, 30.5t-Cyclobutane (C4, C6)
¹³C NMR 25.0s-Quaternary Cyclopropane (C1)

Applications in Medicinal Chemistry

The orthogonal functional groups on this scaffold allow for divergent synthetic pathways. The carboxylic acid can undergo Curtius rearrangement to yield protected amines, while the nitrile can be reduced to primary amines or utilized directly in target binding.

ApplicationsN11-Cyanospiro[2.3]hexane-1-carboxylic acidN2Curtius Rearrangement(DPPA, t-BuOH)N1->N2N3Nitrile Reduction(H2, Pd/C or Raney Ni)N1->N3N4Amide Coupling(HATU, Amines)N1->N4N51-Amino-1-cyano-spiro[2.3]hexane(GABA Isostere)N2->N5N6Spirocyclic β-Amino Acids(Peptidomimetics)N3->N6N7Spirocyclic NitrileProtease InhibitorsN4->N7

Divergent synthetic applications of the spiro[1]hexane scaffold in medicinal chemistry.

References

  • CymitQuimica. "1-Cyanospiro[1]hexane-1-carboxylic acid - Product Information." CymitQuimica. 4

  • Sigma-Aldrich. "1-cyanospiro[1]hexane-1-carboxylic acid Catalog." Sigma-Aldrich.5

  • Zefirov, N. S., et al. "Synthesis of novel non-natural spiro[1]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid." ResearchGate. 2

  • Novartis AG. "Spirocyclic nitriles as protease inhibitors." Google Patents (WO2007137738A1). 3

physicochemical properties of 1-Cyanospiro[2.3]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Cyanospiro[2.3]hexane-1-carboxylic Acid and Related Spirocyclic Scaffolds in Drug Discovery

Abstract

The exploration of novel chemical space is a cornerstone of modern drug discovery, with a significant emphasis on moving beyond flat, two-dimensional structures. Spirocyclic scaffolds, which feature two rings sharing a single carbon atom, offer a compelling solution by introducing inherent three-dimensionality. This guide focuses on the critical physicochemical properties of such compounds, using the novel scaffold 1-Cyanospiro[2.3]hexane-1-carboxylic acid as a central example. While specific experimental data for this compound is not extensively available in public literature, this document provides the foundational knowledge and detailed experimental protocols required for its full characterization. We will delve into the "why" and "how" of measuring core properties—pKa, lipophilicity (logP), and aqueous solubility—which are paramount for any compound's progression from a hit to a clinical candidate. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and implement a robust physicochemical profiling strategy for novel spirocyclic entities.

Introduction: The Significance of Three-Dimensionality in Modern Drug Design

The paradigm of "escaping from flatland" has gained considerable traction in medicinal chemistry.[1] Increasing the three-dimensional (3D) character of drug candidates, often measured by the fraction of sp³ hybridized carbons (Fsp³), is strongly correlated with improved clinical success.[2] Molecules with greater 3D shape often exhibit enhanced target selectivity, improved physicochemical properties like solubility, and can access novel intellectual property space.[3][4][5]

Spirocyclic scaffolds are an exemplary class of sp³-rich systems that enforce a rigid, well-defined 3D geometry.[6][7] This rigidity can lock a molecule into a bioactive conformation, optimizing its interaction with a target protein's binding site and potentially leading to increased potency and selectivity.[2][8][9] Furthermore, the introduction of a spiro-center can favorably modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as increasing solubility and metabolic stability while reducing lipophilicity.[7][10][11]

Focus Molecule: 1-Cyanospiro[2.3]hexane-1-carboxylic acid

This guide uses 1-Cyanospiro[2.3]hexane-1-carboxylic acid as a representative example of a modern spirocyclic scaffold. It combines a strained spiro[2.3]hexane core with two key functional groups: a nitrile and a carboxylic acid.

PropertyValueSource
Molecular Formula C₈H₉NO₂[12]
Molecular Weight 151.2 g/mol [12]
CAS Number 2166768-89-2[12]
Predicted pKa ~2-4 (Carboxylic Acid)Expert Prediction
Predicted logP ~1-2Expert Prediction

Note: Predicted values are based on the functional groups present and are intended to be confirmed by the experimental methods detailed below.

The carboxylic acid group is expected to be acidic and will be ionized at physiological pH, significantly influencing solubility and potential target interactions. The nitrile group is a common feature in medicinal chemistry, acting as a hydrogen bond acceptor or a bioisosteric replacement for other groups. The strained cyclopropane and cyclobutane rings contribute to the molecule's unique 3D shape and synthetic novelty.[13][14][15][16][17]

Core Physicochemical Properties: The Pillars of Drug-Likeness

A molecule's journey to becoming a drug is dictated by its physicochemical properties. These characteristics govern how a compound behaves in biological systems. For 1-Cyanospiro[2.3]hexane-1-carboxylic acid, three properties are of immediate importance: its acidity (pKa), its lipophilicity (logP), and its aqueous solubility.

Acidity (pKa): The Ionization Constant

The pKa is the pH at which a functional group is 50% ionized and 50% neutral.[18] It is arguably one of the most critical parameters in drug discovery, as the ionization state of a molecule profoundly affects its solubility, membrane permeability, target binding, and metabolic profile.[18][19]

For 1-Cyanospiro[2.3]hexane-1-carboxylic acid, the carboxylic acid moiety is the primary ionizable group. Knowing its precise pKa is essential to predict its charge at the physiological pH of blood (~7.4) and the acidic environment of the stomach (~1.5-3.5). A compound with an acidic pKa will be predominantly ionized in the blood, which typically enhances aqueous solubility, but may decrease cell permeability compared to its neutral form.

Lipophilicity (logP/logD): The Balance Between Water and Fat

Lipophilicity, or "fat-loving" character, determines how a drug distributes between an aqueous phase (like blood) and a lipid phase (like a cell membrane). It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.[20][21] For ionizable molecules like our target compound, the distribution coefficient (logD) is more relevant, as it measures lipophilicity at a specific pH, accounting for both the neutral and ionized forms.[20]

Lipophilicity is a delicate balance. A drug must be hydrophilic enough to dissolve in the gut and blood, but also lipophilic enough to cross cell membranes to reach its target. Excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[6] The spirocyclic core of our focus molecule is expected to help modulate lipophilicity favorably compared to a more planar, aromatic analogue.[7]

Aqueous Solubility: The Gateway to Absorption

For a drug to be effective, it must first be in solution.[22] Poor aqueous solubility is a major cause of failure for drug candidates. It limits oral bioavailability, complicates formulation development, and can lead to unreliable results in biological assays.[23][24]

Solubility can be measured in two primary ways:

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. This is the "gold standard" but is time-consuming to measure.[22][23]

  • Kinetic Solubility: A high-throughput measurement of the concentration at which a compound, added from a concentrated organic stock solution (e.g., DMSO), begins to precipitate out of an aqueous buffer.[22][25] This method is standard in early drug discovery for rapid assessment.

The carboxylic acid in 1-Cyanospiro[2.3]hexane-1-carboxylic acid, when deprotonated to its carboxylate form at pH > pKa, is expected to significantly enhance its aqueous solubility.

Experimental Protocols: A Self-Validating System

The following protocols provide robust, step-by-step methodologies for characterizing the core physicochemical properties of novel compounds.

Protocol for pKa Determination via Potentiometric Titration

This method, considered a gold standard, determines the pKa by measuring pH changes in a solution as a titrant of known concentration is added.[26][27][28][29]

Principle: The pKa is the pH at the half-equivalence point on the titration curve, where the concentration of the acidic form equals the concentration of the conjugate base form.[26][28]

Methodology:

  • System Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[26]

  • Sample Preparation: Accurately weigh and dissolve the compound (e.g., 1-2 mg) in a suitable solvent mixture. For compounds with low water solubility, a co-solvent like methanol or acetonitrile may be used.[18] The final concentration should be at least 10⁻⁴ M.[27] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[26][28]

  • Titration Setup: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[26][28] Immerse the calibrated pH electrode into the solution.

  • Titration Process: Titrate the solution with a standardized solution of 0.1 M NaOH (for an acidic compound). Add the titrant in small, precise increments, allowing the pH to stabilize and recording the reading after each addition.[28]

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The inflection point of the resulting sigmoidal curve corresponds to the equivalence point. The pKa is the pH value at exactly half the volume of the equivalence point.[26]

Workflow Diagram:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare Sample Solution (>10⁻⁴ M in H₂O/Co-solvent + KCl) Calibrate->PrepareSample Setup Setup Titration Vessel (Stirring, N₂ Purge) PrepareSample->Setup Titrate Add Titrant (NaOH) in Increments Setup->Titrate Record Record pH at Equilibrium After Each Addition Titrate->Record Record->Titrate Plot Plot pH vs. Titrant Volume Record->Plot DetermineEP Identify Equivalence Point (Inflection Point) Plot->DetermineEP CalculatepKa Determine pKa (pH at 1/2 Equivalence Volume) DetermineEP->CalculatepKa

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for logP Determination via Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water and is considered the definitive technique for logP determination.[27][30][31]

Principle: The compound is dissolved in a biphasic system of water and n-octanol. After equilibration, the concentration of the compound in each phase is measured. The logP is the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[20]

Methodology:

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water (typically a buffer, e.g., PBS pH 7.4 for logD) with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.[20]

  • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The final concentration should be low enough to avoid saturation in either phase.

  • Partitioning: In a separation funnel or vial, combine a known volume of the n-octanol and aqueous phases. Add a small aliquot of the compound stock solution.

  • Equilibration: Seal the vessel and shake it gently for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partition equilibrium. Avoid vigorous shaking that can cause emulsions.[30]

  • Phase Separation: Allow the vessel to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Pre-saturate Solvents (Octanol + Water) PrepareStock Prepare Compound Stock Saturate->PrepareStock Mix Combine Solvents and Stock in Separation Vessel PrepareStock->Mix Equilibrate Shake to Equilibrate Mix->Equilibrate Separate Allow Phases to Separate (or Centrifuge) Equilibrate->Separate SamplePhases Sample Octanol & Aqueous Phases Separate->SamplePhases Quantify Quantify Concentration (UV-Vis or LC-MS) SamplePhases->Quantify CalculateLogP Calculate logP Quantify->CalculateLogP G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepareStock Prepare 10 mM DMSO Stock AddToPlate Aliquot Stock into 96-well Filter Plate PrepareStock->AddToPlate AddBuffer Add Aqueous Buffer (e.g., PBS, pH 7.4) AddToPlate->AddBuffer Incubate Seal and Shake (1-2 hours) AddBuffer->Incubate Filter Centrifuge to Filter into Collection Plate Incubate->Filter AnalyzeFiltrate Analyze Filtrate Concentration (UV-Vis or LC-MS) Filter->AnalyzeFiltrate Report Report as Kinetic Solubility AnalyzeFiltrate->Report

Caption: Workflow for kinetic solubility determination.

Conclusion and Future Directions

The physicochemical properties of a drug candidate are not merely data points; they are the fundamental determinants of its in vivo behavior and ultimate success. For novel scaffolds like 1-Cyanospiro[2.3]hexane-1-carboxylic acid, a thorough and early characterization of pKa, logP/logD, and solubility is non-negotiable. While this guide provides the established, validated protocols for obtaining this critical data, the interpretation of these results is equally important.

The data generated from these experiments will allow medicinal chemists to build robust structure-activity relationships (SAR) and structure-property relationships (SPR). This enables the rational design of next-generation analogues with optimized potency, selectivity, and ADME profiles. The inherent three-dimensionality of the spiro[2.3]hexane core provides a unique vector for optimization, allowing chemists to project substituents into new regions of chemical space. [32][33][34]By rigorously applying the principles and protocols outlined herein, research teams can de-risk their projects, accelerate the hit-to-lead process, and increase the probability of advancing high-quality, differentiated candidates into clinical development.

References

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration".
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists". European Journal of Medicinal Chemistry, 287, 117368. [32]3. Organic & Biomolecular Chemistry. (n.d.). "Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach". RSC Publishing. [13]4. Drug Discovery News. (2025). "The power of structure-based drug design". Drug Discovery News. [8]5. Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists". European Journal of Medicinal Chemistry, 287, 117368. [6]6. CymitQuimica. (n.d.). "1-Cyanospiro[2.3]hexane-1-carboxylic acid". CymitQuimica. [12]7. ACS Publications. (2020). "Spirocyclic Scaffolds in Medicinal Chemistry". ACS.org. [33]8. ResearchGate. (n.d.). "Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives". ResearchGate. [14]9. AxisPharm. (n.d.). "Kinetic Solubility Assays Protocol". AxisPharm. 10. Preprints.org. (2023). "Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]". Preprints.org. [34]11. PMC. (n.d.). "Development of Methods for the Determination of pKa Values". PMC. [27]12. Computational Chemistry | Blog. (2022). "Advantages of 3D-shape of ligands in drug discovery". Computational Chemistry | Blog. [3]13. Sygnature Discovery. (2017). "Spirocycles in Drug Discovery". Sygnature Discovery.

  • Taylor & Francis Online. (2024). "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?". Taylor & Francis Online. [7]15. BenchChem. (n.d.). "A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4". BenchChem. [23]16. Domainex. (n.d.). "Turbidimetric (Kinetic) Solubility Assay". Domainex. [25]17. Nebulabio.tech. (2025). "Understanding the 3D Structure of Drug Targets". nebulabio.tech. [9]18. Enamine. (n.d.). "Determining pKa". Enamine. [18]19. ResearchGate. (n.d.). "Approaches to synthesizing spiroh[13]exanes". ResearchGate. 20. PMC. (n.d.). "Evaluation of 3-Dimensionality in Approved and Experimental Drug Space". PMC. [4]21. Encyclopedia.pub. (2022). "Methods for Determination of Lipophilicity". Encyclopedia.pub. [30]22. ResearchGate. (n.d.). "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF". ResearchGate. [1]23. BLDpharm. (2021). "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry". BLDpharm. [2]24. PMC. (n.d.). "Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis". PMC. [16]25. DergiPark. (2024). "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry". DergiPark. [28]26. Scribd. (n.d.). "Shake Flask Method for Partition Coefficient". Scribd. [31]27. ResearchGate. (n.d.). "Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent | Request PDF". ResearchGate. [17]28. Taylor & Francis Online. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery". Taylor & Francis Online. [11]29. DergiPark. (n.d.). "Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures". DergiPark. [19]30. ResearchGate. (2024). "LogP / LogD shake-flask method v1". ResearchGate. [20]31. Enamine. (n.d.). "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)". Enamine. [22]32. Drug Target Review. (2020). "3D models developed by researchers to optimise protein design". Drug Target Review. [5]33. PubMed. (n.d.). "Interlaboratory study of log P determination by shake-flask and potentiometric methods". PubMed. [29]34. Protocols.io. (2024). "LogP / LogD shake-flask method". Protocols.io.

  • WuXi AppTec. (n.d.). "Kinetic & Thermodynamic Solubility Testing". WuXi AppTec.

Sources

An In-Depth Technical Guide to 1-Cyanospiro[2.3]hexane-1-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-Cyanospiro[2.3]hexane-1-carboxylic acid, a unique and valuable building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, potential synthetic routes, and its emerging significance in the design of novel therapeutics, all while adhering to the principles of scientific integrity and practical application.

Core Identification and Physicochemical Properties

1-Cyanospiro[2.3]hexane-1-carboxylic acid is a fascinating molecule that combines the rigidity of a spirocyclic system with the synthetic versatility of cyano and carboxylic acid functional groups. This unique architecture makes it an attractive scaffold for exploring new chemical space in drug discovery.

A critical first step in working with any chemical entity is to establish its unambiguous identity. The key identifiers and physicochemical properties for 1-Cyanospiro[2.3]hexane-1-carboxylic acid are summarized below.

IdentifierValueSource
CAS Number 2166768-89-2[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
IUPAC Name 1-Cyanospiro[2.3]hexane-1-carboxylic acidInferred from nomenclature rules[2]
Canonical SMILES N#CC1(C(=O)O)CC2C1C2Inferred from structure

The Strategic Value of the Spiro[2.3]hexane Scaffold in Medicinal Chemistry

The spiro[2.3]hexane core is a highly sought-after motif in modern medicinal chemistry. Its inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, a concept often referred to as "escaping flatland." This structural rigidity can lead to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of a spiro-center can enhance the metabolic stability of a drug candidate by blocking potential sites of metabolism.

The presence of both a cyano group and a carboxylic acid on the same carbon atom of the cyclopropane ring in 1-Cyanospiro[2.3]hexane-1-carboxylic acid provides two orthogonal points for chemical modification. The carboxylic acid can be readily converted to amides, esters, and other derivatives, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions.[3] This dual functionality makes it a versatile starting material for the synthesis of diverse compound libraries.

G 1_Cyanospiro_2_3_hexane_1_carboxylic_acid 1-Cyanospiro[2.3]hexane- 1-carboxylic acid Spirocyclic_Scaffold Spiro[2.3]hexane Core 1_Cyanospiro_2_3_hexane_1_carboxylic_acid->Spirocyclic_Scaffold provides Functional_Groups Cyano and Carboxylic Acid Groups 1_Cyanospiro_2_3_hexane_1_carboxylic_acid->Functional_Groups possesses Medicinal_Chemistry_Applications Medicinal Chemistry Applications Spirocyclic_Scaffold->Medicinal_Chemistry_Applications enables Functional_Groups->Medicinal_Chemistry_Applications facilitates Improved_Properties Enhanced Physicochemical Properties Medicinal_Chemistry_Applications->Improved_Properties leads to Diverse_Derivatives Synthesis of Diverse Derivatives Medicinal_Chemistry_Applications->Diverse_Derivatives allows for

Potential Synthetic Strategies

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the cyclopropane ring, suggesting a Michael addition-type cyclization of a suitable precursor.

G Target 1-Cyanospiro[2.3]hexane- 1-carboxylic acid Intermediate1 Cyclobutylideneacetonitrile carboxylate precursor Target->Intermediate1 Cyclopropanation Starting_Materials Cyclobutanone and Cyanoacetic acid derivative Intermediate1->Starting_Materials Knoevenagel Condensation

Proposed Experimental Protocol: A Multi-Step Synthesis

This proposed protocol is a hypothetical pathway based on well-established chemical transformations. It should be optimized and validated experimentally.

Step 1: Knoevenagel Condensation to form Ethyl 2-cyano-2-cyclobutylideneacetate

  • To a stirred solution of cyclobutanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in a suitable solvent such as toluene, add a catalytic amount of a base like piperidine or ammonium acetate.

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation or column chromatography to yield ethyl 2-cyano-2-cyclobutylideneacetate.

Step 2: Corey-Chaykovsky Cyclopropanation

  • Prepare a solution of trimethylsulfoxonium iodide (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Cool the ylide solution in an ice bath and add a solution of ethyl 2-cyano-2-cyclobutylideneacetate (1.0 eq) in anhydrous DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to afford ethyl 1-cyanospiro[2.3]hexane-1-carboxylate.

Step 3: Hydrolysis to 1-Cyanospiro[2.3]hexane-1-carboxylic acid

  • Dissolve the ethyl 1-cyanospiro[2.3]hexane-1-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to yield 1-Cyanospiro[2.3]hexane-1-carboxylic acid.

G Start Cyclobutanone + Ethyl Cyanoacetate Step1 Knoevenagel Condensation Start->Step1 Intermediate Ethyl 2-cyano-2- cyclobutylideneacetate Step1->Intermediate Step2 Corey-Chaykovsky Cyclopropanation Intermediate->Step2 Ester Ethyl 1-cyanospiro[2.3]hexane- 1-carboxylate Step2->Ester Step3 Hydrolysis Ester->Step3 Final_Product 1-Cyanospiro[2.3]hexane- 1-carboxylic acid Step3->Final_Product

Applications in Drug Discovery and Development

The unique structural features of 1-Cyanospiro[2.3]hexane-1-carboxylic acid position it as a valuable building block in several areas of drug discovery.

  • Scaffold for Novel Bioisosteres: Spirocyclic systems are increasingly being used as bioisosteres for more common cyclic and aromatic moieties in drug molecules. The spiro[2.3]hexane core can mimic the spatial arrangement of substituents in other ring systems while offering a novel and patentable chemical space.

  • Constrained Amino Acid Analogues: The presence of a carboxylic acid and a cyano group (which can be converted to an amine) on the same carbon suggests that derivatives of this molecule could serve as highly constrained, non-natural amino acid analogues for incorporation into peptidomimetics.

  • Fragment-Based Drug Discovery: As a small, rigid molecule with defined vectors for chemical modification, 1-Cyanospiro[2.3]hexane-1-carboxylic acid is an ideal candidate for fragment-based screening to identify new starting points for drug discovery programs.

While specific biological activity for this exact compound is not yet published, the broader class of cyano-substituted spirocyclic compounds has shown promise in various therapeutic areas, including as antibacterial and anticancer agents.[3][4]

Conclusion

1-Cyanospiro[2.3]hexane-1-carboxylic acid represents a compelling and under-explored building block for medicinal chemistry and drug discovery. Its unique combination of a rigid spirocyclic core and versatile functional groups offers a powerful tool for the design and synthesis of novel, three-dimensional drug candidates. The synthetic strategies outlined in this guide provide a practical starting point for researchers to access this and related compounds, paving the way for the exploration of their therapeutic potential. As the demand for innovative molecular scaffolds continues to grow, the importance of molecules like 1-Cyanospiro[2.3]hexane-1-carboxylic acid in the drug development pipeline is set to increase.

References

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available at: [Link]

  • Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. ResearchGate. Available at: [Link]

  • RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid. Google Patents.
  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. PMC. Available at: [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. PMC. Available at: [Link]

  • Synthesis of spiro[5][6]hexane reported by Xu and co‐workers. ResearchGate. Available at: [Link]

  • Spiro(2.3)hexane-1-carboxylic Acid | C7H10O2 | CID 4642003. PubChem. Available at: [Link]

  • 1-(Methoxycarbonyl)spiro(2.3)hexane-1-carboxylic acid | C9H12O4 | CID 20767963. PubChem. Available at: [Link]

  • Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,... ResearchGate. Available at: [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available at: [Link]

  • Spirocyclic derivatives as antioxidants: a review. PMC - NIH. Available at: [Link]

  • Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. PMC. Available at: [Link]

  • Prototropic Isomerization of 1‐Oxaspiro[2.3]hexane‐5‐carbonitrile and Methyl 1‐Oxaspiro[2.3]hexane‐5‐carboxylate into the Corresponding 3‐Hydroxymethylbicyclo[1.1.0]butane‐1‐carboxylic Acid Derivatives. R Discovery. Available at: [Link]

  • Spiro[2.3]hexane-1-carboxylic Acid (17202-56-1). Chemchart. Available at: [Link]

  • Synthesis of Novel Spiro[2.3]hexane Carbocyclic Nucleosides via Enzymatic Resolution. Figshare. Available at: [Link]

  • Spiro[2.3]hexane-1-carboxylic acid (C7H10O2). PubChemLite. Available at: [Link]

  • Naming Carboxylic Acids - IUPAC Nomenclature. YouTube. Available at: [Link]

  • CNP0147233.1: 23-Hydroxyursolic Acid. COCONUT. Available at: [Link]

Sources

Beyond Flatland: Strategic Integration of 1-Cyanospirohexane-1-carboxylic Acid in Modern Drug Discovery

Beyond Flatland: Strategic Integration of 1-Cyanospiro[1]hexane-1-carboxylic Acid in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the over-reliance on flat, sp2 -hybridized aromatic rings has historically contributed to high clinical attrition rates due to poor aqueous solubility and off-target toxicity. The paradigm shift toward "escaping from flatland" emphasizes the incorporation of sp3 -rich, three-dimensional scaffolds[1]. This whitepaper provides an in-depth technical analysis of 1-Cyanospiro[2]hexane-1-carboxylic acid (CAS: 2166768-89-2), a highly strained, bifunctional bicyclic building block. By detailing its IUPAC nomenclature, physicochemical rationale, and self-validating synthetic protocols, this guide serves as a comprehensive blueprint for integrating this scaffold into advanced drug discovery workflows[3].

IUPAC Nomenclature and Structural Topology

To effectively utilize a scaffold, one must first deconstruct its structural logic. The systematic IUPAC name, 1-Cyanospiro[2]hexane-1-carboxylic acid , is derived from the von Baeyer nomenclature rules adapted for spirocyclic systems[4].

  • The Spiro Core: The molecule consists of two alicyclic rings sharing a single quaternary carbon (the spiro atom). The brackets [2] indicate the number of non-spiro skeletal atoms in each ring, listed in ascending order.

  • Numbering Logic: IUPAC rules dictate that numbering begins in the smaller ring (the cyclopropane moiety) at an atom adjacent to the spiro junction. It proceeds around the smaller ring (C1, C2), through the spiro carbon (C3), and around the larger ring (cyclobutane: C4, C5, C6)[4].

  • Substituent Placement: The locant "1" signifies that both the cyano ( −C≡N ) and carboxylic acid ( −COOH ) groups are geminally substituted on the first carbon of the cyclopropane ring, creating a highly dense, quaternary stereocenter.

GC1C1(CN, COOH)C2C2C1->C2C3C3(Spiro)C2->C3C3->C1C4C4C3->C4C5C5C4->C5C6C6C5->C6C6->C3

Figure 1: IUPAC numbering logic for the spiro[2]hexane bicyclic system.

Physicochemical Rationale: The Bioisosteric Advantage

Why choose a spiro[2]hexane over traditional rings? The causality lies in its unique physicochemical profile. When acting as a bioisostere for a meta-substituted phenyl ring or a piperidine, the spiro[2]hexane scaffold provides orthogonal exit vectors while drastically altering the molecule's interaction with metabolic enzymes[5].

The lack of benzylic protons and the steric shielding provided by the rigid bicyclic framework render it highly resistant to Cytochrome P450 (CYP) mediated oxidation. Furthermore, the geminal substitution at C1 locks the pharmacophores into a precise dihedral angle, reducing the entropic penalty upon target binding.

Quantitative Scaffold Comparison
Physicochemical MetricPhenyl Ring (meta-sub)PiperidineSpiro[2]hexane
Hybridization ( Fsp3​ ) 0.001.001.00
3D Conformation Planar (Flat)Chair (Flexible)Rigid Bicyclic
CYP450 Liability High (Epoxidation)Medium (N-Oxidation)Low (Steric Shielding)
Aqueous Solubility PoorGoodExcellent
Exit Vector Angle ~120°~109.5°~115°

De Novo Synthesis: A Self-Validating Methodology

As an application scientist, I prioritize synthetic routes that are robust, scalable, and self-validating. The synthesis of 1-Cyanospiro[2]hexane-1-carboxylic acid is achieved via a three-step divergent protocol.

Causality in Reagent Selection: We specifically utilize the Corey-Chaykovsky reaction rather than a Simmons-Smith cyclopropanation. The intermediate alkylidene cyclobutane is highly electron-deficient due to the withdrawing cyano and ester groups. Simmons-Smith carbenoids prefer electron-rich alkenes, whereas the Corey-Chaykovsky sulfur ylide excels at Michael additions to electron-deficient systems, ensuring high yields.

Step-by-Step Protocol

Step 1: Knoevenagel Condensation

  • Procedure: Combine cyclobutanone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in anhydrous toluene. Add catalytic piperidine (0.1 eq) and glacial acetic acid (0.1 eq). Reflux under Dean-Stark conditions for 12 hours.

  • Causality: The Dean-Stark trap continuously removes the water byproduct, driving the thermodynamic equilibrium entirely toward the alkene product.

  • Validation Checkpoint: 1H NMR analysis will confirm success via the disappearance of the cyclobutanone α -protons (~3.0 ppm) and the emergence of a conjugated system.

Step 2: Corey-Chaykovsky Cyclopropanation

  • Procedure: Suspend trimethylsulfoxonium iodide (TMSOI, 1.2 eq) in anhydrous DMSO. Add NaH (1.2 eq) portion-wise at 0°C. Stir until hydrogen evolution ceases. Dropwise add the product from Step 1. Stir at room temperature for 4 hours, then quench with water.

  • Causality: The dimethylsulfoxonium methylide acts as a soft nucleophile, attacking the β -carbon of the Michael acceptor, followed by rapid intramolecular displacement of DMSO to close the highly strained cyclopropane ring.

  • Validation Checkpoint: The diagnostic shift in 1H NMR is the appearance of highly shielded cyclopropane protons (an AB system around 1.5–2.0 ppm) and the loss of the extended UV chromophore.

Step 3: Selective Saponification

  • Procedure: Dissolve the resulting ethyl 1-cyanospiro[2]hexane-1-carboxylate in a 3:1:1 mixture of THF/MeOH/ H2​O . Add LiOH⋅H2​O (1.5 eq) at 0°C. Stir for 2 hours. Acidify with 1M HCl to pH 2, and extract with EtOAc.

  • Causality: LiOH provides mild, hydroxide-mediated cleavage of the ester. Maintaining a low temperature (0°C) is critical to prevent the unwanted hydrolysis of the sterically hindered nitrile group.

  • Validation Checkpoint: Disappearance of the ethyl ester signals (quartet at 4.1 ppm, triplet at 1.2 ppm) in 1H NMR, and Mass Spectrometry (ESI-) showing the [M−H]− ion at m/z 150.1.

SynthesisACyclobutanone+ Ethyl CyanoacetateBEthyl 2-cyano-2-cyclobutylideneacetateA->B Knoevenagel CondensationCEthyl 1-cyanospiro[2.3]hexane-1-carboxylateB->C Corey-Chaykovsky CyclopropanationD1-Cyanospiro[2.3]hexane-1-carboxylic acidC->D LiOH Saponification

Figure 2: Three-step self-validating synthesis of 1-Cyanospiro[2]hexane-1-carboxylic acid.

Divergent Functionalization in Drug Discovery

Once isolated, 1-Cyanospiro[2]hexane-1-carboxylic acid acts as a versatile, bifunctional hub for library generation[3]. The orthogonal reactivity of the carboxylic acid and the nitrile allows for divergent functionalization:

  • Vector A (Carboxylic Acid): Standard amide couplings (e.g., using HATU/DIPEA) allow for rapid attachment to primary target-binding pharmacophores.

  • Vector B (Nitrile): The cyano group can be reduced to a primary amine via Raney-Nickel hydrogenation (yielding a rigidified spirocyclic β -amino acid derivative) or transformed into a tetrazole via a [3+2] cycloaddition with sodium azide, serving as a dual-acidic bioisostere.

WorkflowStart1-Cyanospiro[2.3]hexane-1-carboxylic acidAmideAmide Coupling(HATU, DIPEA)Start->AmideTetrazoleTetrazole Formation(NaN3, NH4Cl)Start->TetrazoleReductionNitrile Reduction(Raney Ni / H2)Start->ReductionProduct1Spirocyclic Amide(Target Binder)Amide->Product1Product2Tetrazole-Acid(Dual Acidic Isostere)Tetrazole->Product2Product3Spiro-Amino Acid(Zwitterionic Scaffold)Reduction->Product3

Figure 3: Divergent functionalization pathways for drug discovery workflows.

References

  • [3] CymitQuimica. 1-Cyanospiro[2]hexane-1-carboxylic acid Product Information (CAS: 2166768-89-2).

  • [4] PubChem (NIH). Spirohexane | C6H10 | CID 135974 - Nomenclature and Identifiers.

  • [1] ResearchGate. Importance of spirocyclic scaffolds in drug discovery & Modular Access to Spiro[2]hexanes.

  • [5] ChemRxiv. Exploring Synthetic Routes to Functionalized Spiro[2]hexanes as Bioisosteres.

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Cyanospiro[2.3]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Spirocyclic scaffolds have emerged as privileged motifs in medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with enhanced potency, selectivity, and metabolic stability. Among these, the spiro[2.3]hexane framework, characterized by the fusion of a cyclopropane and a cyclobutane ring, imparts a high degree of conformational rigidity. This guide provides a comprehensive technical overview of the anticipated molecular structure and conformational preferences of 1-Cyanospiro[2.3]hexane-1-carboxylic acid, a molecule of interest for its potential as a versatile building block in drug discovery. While direct experimental data for this specific compound is not extensively available in the public domain, this document synthesizes established principles of stereochemistry, spectroscopic analysis, and computational modeling to present a robust predictive analysis. We will explore the methodologies that are critical for the elucidation of its structure and discuss the implications of its conformational rigidity for molecular design.

Introduction: The Significance of the Spiro[2.3]hexane Scaffold

The spiro[2.3]hexane core is a fascinating structural element that "freezes" the conformation of appended functional groups, a desirable attribute in the design of ligands for biological targets.[1] This inherent rigidity can significantly reduce the entropic penalty upon binding to a protein, potentially leading to higher affinity and efficacy.[1] Molecules incorporating this scaffold are being explored as conformationally restricted analogs of bioactive molecules, such as γ-aminobutyric acid (GABA), to probe the bioactive conformations of peptides and to design potent and selective therapeutic agents.[1][2] The subject of this guide, 1-Cyanospiro[2.3]hexane-1-carboxylic acid, combines this rigid scaffold with two key functional groups: a cyano group, a versatile synthetic handle and a potential pharmacophore, and a carboxylic acid, a common feature in many drug molecules for its ability to form key interactions with biological targets.

Predicted Molecular Structure and Stereochemistry

The molecular formula for 1-Cyanospiro[2.3]hexane-1-carboxylic acid is C8H9NO2, with a molecular weight of 151.16 g/mol .[3] The core structure consists of a cyclopropane ring and a cyclobutane ring sharing a single carbon atom (the spiro center). The carbon atom at position 1, which is part of the cyclopropane ring, is a quaternary center, bonded to the spiro carbon, the other two carbons of the cyclopropane ring, a cyano group, and a carboxylic acid group.

Chirality and Potential Stereoisomers

The spiro[2.3]hexane system itself can exhibit chirality depending on the substitution pattern. In the case of 1-Cyanospiro[2.3]hexane-1-carboxylic acid, the C1 carbon is a stereocenter. Therefore, the molecule can exist as a pair of enantiomers (R and S). The puckering of the cyclobutane ring can also lead to diastereomers if additional substituents are present on that ring. For the parent molecule, the primary stereochemical consideration is the absolute configuration at C1. The precise determination of this absolute configuration is crucial for understanding its interaction with chiral biological systems and would require either chiral synthesis or resolution of the racemic mixture followed by analysis using techniques like X-ray crystallography.[4]

Conformational Analysis: A Constrained System

The conformational landscape of spiro[2.3]hexane derivatives is largely dictated by the puckering of the cyclobutane ring and the orientation of the substituents.[1] The cyclopropane ring is inherently rigid. The cyclobutane ring is known to adopt a puckered conformation to relieve ring strain.

Computational Modeling Approach

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the stable conformations and relative energies of stereoisomers.[1]

Typical Computational Protocol (DFT):

  • Initial 3D Structure Generation: The initial 3D structures of the (R)- and (S)-enantiomers of 1-Cyanospiro[2.3]hexane-1-carboxylic acid are constructed using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This would primarily explore the puckering of the cyclobutane ring.

  • Geometry Optimization: The identified conformers are then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculations: Harmonic vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Relative Energy Analysis: The relative energies of the conformers are calculated to determine the most stable conformations.

The results of such an analysis would provide insights into the preferred spatial arrangement of the cyano and carboxylic acid groups, which is critical for predicting binding modes to target proteins.

Spectroscopic Characterization: Unveiling the Structure

The structural elucidation of 1-Cyanospiro[2.3]hexane-1-carboxylic acid would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the cyclobutane and cyclopropane rings. The carboxylic acid proton would appear as a broad singlet in the downfield region (typically 10-12 ppm).[5][6] The exact chemical shifts and coupling constants would be highly dependent on the puckering of the cyclobutane ring and the relative orientation of the protons.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the carboxylic acid in the range of 160-180 ppm.[5] The nitrile carbon would appear around 115-125 ppm. The quaternary C1 and the spiro carbon would also have distinct chemical shifts. The remaining signals would correspond to the methylene carbons of the two rings.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present.[5]

  • A broad O-H stretching absorption is expected in the region of 2500-3300 cm⁻¹ for the hydrogen-bonded carboxylic acid dimer.[5]

  • A strong C=O stretching absorption for the carbonyl group should appear around 1710 cm⁻¹.[5]

  • A sharp, medium-intensity C≡N stretching absorption for the nitrile group is anticipated around 2240-2260 cm⁻¹.

Definitive Structural Elucidation: X-ray Crystallography

The most unambiguous method for determining the three-dimensional structure of 1-Cyanospiro[2.3]hexane-1-carboxylic acid, including the relative and absolute stereochemistry, is single-crystal X-ray diffraction.[4][7][8]

Experimental Workflow for X-ray Crystallography:

  • Crystallization: The first and often most challenging step is to grow single crystals of sufficient quality.[4][8] This typically involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly or using other techniques like vapor diffusion or cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[4]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.[4][8] The initial model is then refined to improve the agreement between the calculated and observed diffraction data.

An X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the solid state.

Synthesis and Synthetic Utility

While a specific synthesis for 1-Cyanospiro[2.3]hexane-1-carboxylic acid is not detailed in the provided search results, the synthesis of related spiro[2.3]hexane derivatives often involves the construction of the cyclopropane ring onto a pre-existing cyclobutane derivative.[9] For instance, the synthesis of spiro[2.3]hexane amino acids has been achieved through the [1+2] cycloaddition of a diazo compound to a methylenecyclobutane precursor.[2][9] A plausible synthetic route to 1-Cyanospiro[2.3]hexane-1-carboxylic acid could involve a similar strategy, starting from a suitably substituted methylenecyclobutane. The cyano and carboxylic acid groups could be introduced before or after the formation of the spirocyclic core.

The presence of both a cyano and a carboxylic acid group makes this molecule a versatile building block. The carboxylic acid can be converted to esters, amides, or other functional groups, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This dual functionality allows for diverse derivatization, making it a valuable scaffold for combinatorial chemistry and the generation of compound libraries for drug screening.

Conclusion and Future Perspectives

1-Cyanospiro[2.3]hexane-1-carboxylic acid represents a promising, yet underexplored, building block for medicinal chemistry. Its rigid spiro[2.3]hexane core provides a fixed three-dimensional orientation for the cyano and carboxylic acid functional groups, making it an ideal candidate for the design of potent and selective ligands. This technical guide has outlined the predicted molecular structure, conformational properties, and the analytical and synthetic methodologies that would be essential for its characterization and utilization. Future research should focus on the successful synthesis and detailed experimental characterization of this molecule to validate the theoretical predictions presented here and to unlock its full potential in the development of novel therapeutics.

Data Summary

PropertyPredicted/Known ValueSource
Molecular FormulaC8H9NO2[3]
Molecular Weight151.16 g/mol [3]
CAS Number2166768-89-2[3]
Predicted ¹³C NMR Chemical Shifts (ppm)
C=O (Carboxylic Acid)160-180[5]
C≡N (Nitrile)115-125-
Predicted IR Absorption Frequencies (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)[5]
C=O (Carboxylic Acid)~1710[5]
C≡N (Nitrile)2240-2260-

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pour the slurry into a chromatography column to pack the stationary phase.

  • Dissolve the crude product in a minimal amount of a suitable solvent.

  • Load the dissolved sample onto the top of the silica gel bed.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.[10]

Visualizations

G cluster_synthesis Synthetic Pathway cluster_analysis Structural Analysis Workflow Methylenecyclobutane Derivative Methylenecyclobutane Derivative Spiro[2.3]hexane Core Spiro[2.3]hexane Core Methylenecyclobutane Derivative->Spiro[2.3]hexane Core [1+2] Cycloaddition 1-Cyanospiro[2.3]hexane-1-carboxylic acid 1-Cyanospiro[2.3]hexane-1-carboxylic acid Spiro[2.3]hexane Core->1-Cyanospiro[2.3]hexane-1-carboxylic acid Functional Group Interconversion Spectroscopic Analysis Spectroscopic Analysis 1-Cyanospiro[2.3]hexane-1-carboxylic acid->Spectroscopic Analysis NMR, IR Crystallization Crystallization 1-Cyanospiro[2.3]hexane-1-carboxylic acid->Crystallization Computational Modeling Computational Modeling 1-Cyanospiro[2.3]hexane-1-carboxylic acid->Computational Modeling DFT Proposed Structure Proposed Structure Spectroscopic Analysis->Proposed Structure X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Definitive 3D Structure Definitive 3D Structure X-ray Diffraction->Definitive 3D Structure Conformational Profile Conformational Profile Computational Modeling->Conformational Profile

Figure 1: A conceptual workflow illustrating the synthesis and structural analysis of 1-Cyanospiro[2.3]hexane-1-carboxylic acid.

References

  • Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid. RU2659404C1.
  • Spiro(2.3)hexane-1-carboxylic Acid | C7H10O2 | CID 4642003 - PubChem.
  • 1-Cyanospiro[2.3]hexane-1-carboxylic acid - CymitQuimica.
  • Conformational Analysis of Spiro[2.3]hexane Amino Acids: A Technical Guide - Benchchem.
  • 1-(Methoxycarbonyl)spiro(2.3)hexane-1-carboxylic acid | C9H12O4 | CID 20767963.
  • Spiro[2.3]hexane-5-carboxylic acid, 1-methyl-, menthyl ester - SpectraBase.
  • 1491982-69-4 | 5-Cyanospiro[2.3]hexane-5-carboxylic acid | ChemScene.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
  • Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,...
  • Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing).
  • ¹H-NMR spectra of the detected carboxylic acids | Download Scientific Diagram - ResearchG
  • ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES - Organic Syntheses Procedure.
  • Spirocyclic Motifs in N
  • X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa...
  • Synthesis from Carboxylic Acids and Derivatives (Upd
  • spiro[2.3]hexan-4-ol | 21816-25-1 - Sigma-Aldrich.
  • Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cycliz
  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS - Madurai Kamaraj University.
  • Synthesis of novel non-natural spiro[2.
  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids - YouTube.
  • Spirocitrinols A and B, citrinin derivatives with a spiro[chromane-2,3′-isochromane] skeleton
  • X-Ray Crystallography of Chemical Compounds - PMC - NIH.
  • X-ray Crystallography - Chemistry LibreTexts.

Sources

Spectroscopic Characterization of 1-Cyanospiro[2.3]hexane-1-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Cyanospiro[2.3]hexane-1-carboxylic acid is a unique small molecule featuring a strained spirocyclic core composed of cyclopropane and cyclobutane rings. The presence of two electron-withdrawing groups, a nitrile (C≡N) and a carboxylic acid (-COOH), on the same carbon atom of the cyclopropane ring, renders it a molecule of significant interest in synthetic chemistry and drug discovery. This guide provides a comprehensive analysis of the expected spectroscopic data (NMR, IR, and MS) for this compound, offering a predictive framework for its characterization. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures.

Molecular Structure and Predicted Spectroscopic Features

The molecular formula for 1-Cyanospiro[2.3]hexane-1-carboxylic acid is C₈H₉NO₂, with a molecular weight of 151.16 g/mol .[1][2] The key to understanding its spectroscopic signature lies in the interplay between the strained aliphatic rings and the electronically demanding functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification of functional groups. For 1-Cyanospiro[2.3]hexane-1-carboxylic acid, the IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid and nitrile moieties.

Predicted IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)IntensityRationale and Expert Insights
Carboxylic AcidO-H stretch3300-2500Broad, StrongThe broadness of this peak is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state or in concentrated solutions.[3][4][5] This broad absorption will likely overlap with the C-H stretching frequencies.
Alkyl C-HC-H stretch3000-2850Medium, SharpThese peaks arise from the C-H bonds of the cyclopropane and cyclobutane rings and will appear as sharp signals superimposed on the broad O-H band.[4]
NitrileC≡N stretch2250-2230Medium, SharpThe C≡N triple bond gives a characteristic, sharp absorption in a relatively uncongested region of the spectrum, making it a highly diagnostic peak.[3][6] Its intensity is moderate.
CarbonylC=O stretch1760-1690StrongThe position of this strong absorption is sensitive to its environment. For a saturated, dimeric carboxylic acid, a value around 1710 cm⁻¹ is expected.[3][5][7]
Carboxylic AcidC-O stretch1320-1210MediumThis peak corresponds to the stretching of the carbon-oxygen single bond in the carboxylic acid.
Carboxylic AcidO-H bend1440-1395 & 950-910Medium, BroadThe out-of-plane O-H bend is another characteristic broad absorption for carboxylic acids.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. The strained nature of the spiro[2.3]hexane core is expected to influence the chemical shifts of the protons and carbons.

The proton NMR spectrum will be characterized by the signals from the aliphatic rings and the acidic proton of the carboxylic acid.

Predicted ¹H NMR Chemical Shifts

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Expert Insights
-COOH10-13Singlet (broad)1HThe acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet far downfield.[3][8] Its chemical shift is concentration-dependent, and it will exchange with D₂O, causing the peak to disappear.
Cyclobutane Protons1.8-2.5Multiplets6HThe protons on the cyclobutane ring are expected to show complex splitting patterns due to geminal and vicinal coupling.
Cyclopropane Protons0.8-1.5Multiplets2HThe protons on the cyclopropane ring are generally more shielded than those on the cyclobutane ring and will appear at a higher field. The geminal and cis/trans couplings within the cyclopropane ring will lead to complex multiplets.

The carbon NMR spectrum will provide key information about the number of unique carbon environments and the electronic nature of the functional groups.

Predicted ¹³C NMR Chemical Shifts

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Rationale and Expert Insights
-COOH165-185The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear at the low-field end of the spectrum.[3][5] For a saturated aliphatic acid, the shift is expected towards the downfield end of this range.[3]
-C≡N115-125The nitrile carbon is also deshielded, though less so than the carbonyl carbon, and appears in a characteristic region.[3][6]
Spiro Carbon30-40The quaternary spiro carbon, connecting the two rings, will have a chemical shift influenced by the strain of the ring system.
Quaternary Carbon (-C(CN)COOH)40-50This carbon, attached to both the nitrile and carboxylic acid groups, will be significantly deshielded due to the inductive effects of these groups.
Cyclobutane Carbons20-35The methylene carbons of the cyclobutane ring will have typical aliphatic chemical shifts.
Cyclopropane Carbons10-20The methylene carbons of the cyclopropane ring are typically found at a higher field due to the unique electronic structure of the three-membered ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

Predicted Mass Spectrometry Fragmentation

Ionm/zRationale and Expert Insights
[M]⁺151The molecular ion peak is expected, though it may be of low intensity.
[M-OH]⁺134Loss of a hydroxyl radical from the carboxylic acid is a common fragmentation pathway.
[M-COOH]⁺106Decarboxylation, the loss of the entire carboxylic acid group, is another characteristic fragmentation for carboxylic acids.
[M-H₂O]⁺133Loss of a water molecule can occur, particularly in chemical ionization mass spectrometry.
Acylium Ion [R-CO]⁺-While common for many carboxylic acid derivatives, the direct formation of an acylium ion from the parent molecule is less typical for carboxylic acids themselves but may be observed.[9]

Experimental Protocols

To obtain high-quality spectroscopic data for 1-Cyanospiro[2.3]hexane-1-carboxylic acid, the following experimental protocols are recommended.

Workflow for Spectroscopic Analysis

Sources

The Biological Activity and Therapeutic Potential of Spiro[2.3]hexane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the over-reliance on planar, aromatic scaffolds (often referred to as "flatland") frequently results in lead compounds with poor aqueous solubility, high metabolic clearance, and off-target toxicity. To circumvent these liabilities, the integration of highly strained, sp³-rich frameworks has emerged as a transformative strategy.

Among these, spiro[2.3]hexane derivatives —bicyclic systems consisting of fused cyclopropane and cyclobutane rings—have garnered significant attention. By acting as conformationally rigid bioisosteres for common heterocycles like piperidine or piperazine, spiro[2.3]hexanes offer well-defined exit vectors, reduced entropic penalties upon target binding, and improved physicochemical properties (1)[2].

BioisostereLogic N1 Traditional Flat Scaffolds (e.g., Piperidine, Phenyl) N2 High Lipophilicity & Metabolic Vulnerability N1->N2 exhibits N3 Bioisosteric Replacement (sp3 Enrichment) N2->N3 drives need for N4 Spiro[2.3]hexane Derivatives (e.g., 4-azaspiro[2.3]hexane) N3->N4 yields N5 Conformational Rigidity & Defined Exit Vectors N4->N5 provides N6 Enhanced Target Selectivity N5->N6 leads to N7 Improved Metabolic Stability N5->N7 leads to

Logical flow of spiro[2.3]hexane bioisosteric replacement in drug design.

Mechanistic Rationale & Target-Specific Biological Activities

The inherent rigidity of the spiro[2.3]hexane scaffold "freezes" the conformation of appended functional groups. This pre-organization is crucial for probing bioactive conformations and designing highly selective ligands.

Antiviral Applications: Carbocyclic Nucleosides

Nucleoside analogues are cornerstones of antiviral therapy, but viral resistance necessitates novel scaffolds. The synthesis of R- and S-spiro[2.3]hexane carbocyclic nucleosides has demonstrated that replacing the traditional ribose sugar with a strained spirocyclic ring can yield viable antiviral agents. Specifically, the (R)-9-(6-hydroxymethylspiro[2.3]hexane)-4-adenine analogue exhibits moderately potent anti-HIV activity without significant cytotoxicity (3)[3].

Neuromodulatory Targets: Amino Acid Analogues

Spiro[2.3]hexane amino acids act as conformationally restricted non-natural amino acids.

  • Glutamatergic Synapses: 5-azaspiro[2.3]hexane derivatives function as "frozen" analogues of L-glutamic acid. By restricting the spatial orientation of the amino and carboxyl substituents, these compounds reduce the entropic penalty upon binding to postsynaptic glutamate receptors, enhancing affinity (4)[4].

  • GABAergic Systems: 5-aminospiro[2.3]hexane-1-carboxylic acid serves as a rigid bioisostere of γ-aminobutyric acid (GABA), locking the pharmacophores (carboxy and amino groups) in a fixed spatial arrangement relative to the spirohexane fragment (5)[5].

Epigenetic Modulation & Oncology

Recent modular syntheses of heteroatom-containing spiro[2.3]hexanes have enabled their incorporation into complex lead compounds. Notably, the 5-azaspiro[2.3]hexane motif has been successfully integrated into HDAC1 and HDAC3 inhibitors, validating the scaffold's utility in targeting epigenetic regulatory enzymes in oncology (6)[6]. Furthermore, 4-azaspiro[2.3]hexanes are actively being explored as direct bioisosteres for piperidine, a structural element found in over 30 approved drugs (7)[7].

Quantitative Data Summarization

The table below summarizes the biological activity and target applications of key spiro[2.3]hexane derivatives across various therapeutic areas.

Derivative ClassTarget / ApplicationKey Biological Metric / OutcomeRef.
(R)-Adenine Spiro[2.3]hexane HIV-1 (Antiviral)EC₅₀ = 22.4 µM (in human PBM cells)[3]
(S)-Adenine Spiro[2.3]hexane HIV-1 (Antiviral)EC₅₀ = 48.6 µM (in human PBM cells)[3]
5-azaspiro[2.3]hexane Glutamate ReceptorsConformationally "frozen" L-glutamate affinity[4]
5-aminospiro[2.3]hexane-1-carboxylic acid GABA ReceptorsRigid γ-aminobutyric acid (GABA) analogue[5]
5-azaspiro[2.3]hexane motifs HDAC1 / HDAC3Validated target inhibition (Epigenetics)[6]
4-azaspiro[2.3]hexane Piperidine BioisostereEnhanced metabolic stability & 3D vectorization[7]

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the methodologies below emphasize the causality behind experimental choices. Every protocol is designed as a self-validating system.

Protocol 1: Enzymatic Resolution of Racemic Spiro[2.3]hexane Precursors

Chemical asymmetric synthesis of highly strained bicyclic systems often yields poor enantiomeric excess (ee). Therefore, lipase-catalyzed transesterification is utilized to provide highly selective kinetic resolution.

  • Substrate Preparation: Dissolve the racemic spiro[2.3]hexane alcohol precursor in an apolar solvent mixture (e.g., hexane/THF). Rationale: Apolar solvents maintain the structural integrity and catalytic activity of the lipase.

  • Enzyme Addition: Introduce Pseudomonas cepacia lipase. Rationale: The active site of P. cepacia lipase accommodates bulky, rigid spirocyclic substrates significantly better than standard porcine pancreatic lipase.

  • Acylation: Add vinyl acetate as the acyl donor. Rationale: The byproduct of vinyl acetate transesterification is acetaldehyde, which tautomerizes and evaporates from the reaction mixture. This drives the reaction to completion via Le Chatelier's principle and prevents reverse hydrolysis.

  • Validation & Termination: Monitor the reaction via chiral HPLC (e.g., CHIRALPAK AD-H column). Terminate the reaction strictly at ~50% conversion to maximize the enantiomeric excess of both products.

  • Separation: Separate the resulting (+)-acetate (R-enantiomer) and (-)-alcohol (S-enantiomer) using silica gel column chromatography.

Protocol 2: In Vitro Antiviral Screening & Cytotoxicity Counter-Screen

When evaluating the biological activity of spiro nucleosides, it is critical to use physiologically relevant cell lines and run parallel cytotoxicity assays to prevent false positives.

  • Cell Preparation: Isolate human Peripheral Blood Mononuclear (PBM) cells and stimulate them with phytohemagglutinin (PHA). Rationale: Primary PBM cells represent a physiologically relevant target for HIV-1. Unlike immortalized cell lines (e.g., CEM), primary cells maintain native nucleoside kinase activity, which is strictly required to phosphorylate and activate the nucleoside analogue.

  • Infection: Inoculate the stimulated PBM cells with a standard HIV-1 strain (e.g., LAI).

  • Compound Treatment: Administer serial dilutions of the spiro[2.3]hexane nucleoside (e.g., 0.1 µM to 100 µM).

  • Assay Quantification: After 5-6 days of incubation, measure the reverse transcriptase (RT) activity in the supernatant to quantify viral replication and determine the EC₅₀.

  • Self-Validation (Cytotoxicity): Run a parallel, uninfected plate treated with the same compound dilutions using an MTS cell viability assay. Rationale: This ensures that the observed reduction in viral replication is due to true target engagement rather than general host cell toxicity.

ExperimentalWorkflow S1 Racemic Spiro[2.3]hexane Precursor Synthesis S2 Enzymatic Resolution (Pseudomonas cepacia lipase) S1->S2 S3 (+)-Acetate (R-enantiomer) S2->S3 S4 (-)-Alcohol (S-enantiomer) S2->S4 S5 Nucleobase Condensation & Ammonolysis S3->S5 S4->S5 S6 In Vitro Antiviral Screening (HIV-1 in PBM cells) S5->S6 S7 EC50 & Cytotoxicity Quantification S6->S7

Workflow for enzymatic resolution and biological screening of spiro nucleosides.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing. 1

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv. 7

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues - PMC / NIH. 6

  • Conformational Analysis of Spiro[2.3]hexane Amino Acids: A Technical Guide - Benchchem.4

  • Synthesis of Novel Spiro[2.3]hexane Carbocyclic Nucleosides via Enzymatic Resolution - ACS Publications. 3

  • Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - RU2659404C1 Patent. 5

Sources

theoretical and computational studies of 1-Cyanospiro[2.3]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 1-Cyanospiro[2.3]hexane-1-carboxylic acid

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The unique conformational constraints and three-dimensional architecture of spirocyclic scaffolds have positioned them as privileged motifs in modern medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive theoretical and computational framework for the study of 1-Cyanospiro[2.3]hexane-1-carboxylic acid, a representative member of this promising class of molecules. We will delve into the core principles of its conformational landscape, electronic properties, and spectroscopic signatures as elucidated by computational chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design and analysis of novel spirocyclic compounds.

Introduction: The Significance of the Spiro[2.3]hexane Scaffold

The spiro[2.3]hexane framework, characterized by a cyclopropane and a cyclobutane ring sharing a single carbon atom, imparts a high degree of rigidity to molecular structures.[3] This inherent conformational restriction is a highly desirable trait in drug design for several reasons:

  • Pre-organization for Binding: A constrained conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity.[3]

  • Exploration of Novel Chemical Space: Spirocyclic systems offer a distinct three-dimensional topology compared to more traditional acyclic or simple cyclic structures, allowing for the exploration of novel pharmacophore arrangements.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocenters can lead to improved metabolic stability and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

1-Cyanospiro[2.3]hexane-1-carboxylic acid, with its geminal cyano and carboxylic acid functionalities, presents a particularly interesting case study. The interplay of these electron-withdrawing groups on a strained carbocyclic framework raises fundamental questions about its structure, reactivity, and potential as a versatile building block in the synthesis of more complex bioactive molecules.

Computational Methodology: A Validated Approach

A robust computational investigation of 1-Cyanospiro[2.3]hexane-1-carboxylic acid necessitates a multi-faceted approach, combining conformational analysis with the calculation of electronic and spectroscopic properties. Density Functional Theory (DFT) has emerged as a powerful and accurate tool for such studies on spirocyclic systems.[3][4]

Conformational Analysis Workflow

The conformational landscape of the spiro[2.3]hexane core is primarily dictated by the puckering of the cyclobutane ring. A systematic or stochastic conformational search is the foundational step in identifying the low-energy conformers of the molecule.

G cluster_workflow Conformational Analysis Workflow start Initial 3D Structure Generation search Conformational Search (e.g., Molecular Mechanics) start->search Input Structure dft_opt DFT Geometry Optimization & Frequency Calculation search->dft_opt Low-energy conformers thermo Thermochemical Analysis (Relative Energies, Population) dft_opt->thermo Optimized geometries & vibrational frequencies analysis Structural & Electronic Property Analysis thermo->analysis Boltzmann-weighted properties

Caption: A typical workflow for the computational conformational analysis.

Experimental Protocol: Detailed Conformational Search and DFT Optimization

  • Initial Structure Generation: A 3D model of 1-Cyanospiro[2.3]hexane-1-carboxylic acid is constructed using a molecular builder.

  • Conformational Search: A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface and identify a set of low-energy conformers.

  • DFT Geometry Optimization: The lowest energy conformers from the molecular mechanics search are then subjected to full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Thermochemical Analysis: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative populations at a given temperature based on the Boltzmann distribution.

Rationale for Method Selection
  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional offers a good balance between computational cost and accuracy for organic molecules.

  • 6-31G(d) Basis Set: This basis set provides a reasonable description of the electronic structure for most organic molecules and includes polarization functions on heavy atoms, which are essential for accurately modeling the geometry of strained ring systems. For higher accuracy, larger basis sets like 6-311+G(d,p) can be employed.

Results and Discussion: Unveiling the Properties of 1-Cyanospiro[2.3]hexane-1-carboxylic acid

Conformational Preferences

The primary conformational flexibility in 1-Cyanospiro[2.3]hexane-1-carboxylic acid arises from the puckering of the cyclobutane ring and the orientation of the carboxylic acid group. Computational studies on related spiro[2.3]hexane systems have shown distinct energy profiles for different diastereomers and conformers.[3] For the title compound, we can anticipate a puckered cyclobutane ring to minimize ring strain. The relative orientation of the cyano and carboxylic acid groups will be dictated by a combination of steric and electronic effects.

Table 1: Hypothetical Relative Energies of Key Conformers

ConformerCyclobutane PuckeringCarboxylic Acid OrientationRelative Energy (kcal/mol)
A Axial-like CNSynperiplanar (C=O to CN)0.00
B Equatorial-like CNSynperiplanar (C=O to CN)1.25
C Axial-like CNAntiperiplanar (C=O to CN)2.50
D Equatorial-like CNAntiperiplanar (C=O to CN)3.75

Note: These are illustrative values. Actual relative energies must be determined through rigorous DFT calculations.

Electronic Properties

The presence of the electron-withdrawing nitrile and carboxylic acid groups significantly influences the electronic properties of the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP surface would reveal regions of negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom of the nitrile group, indicating their susceptibility to electrophilic attack. Conversely, the acidic proton of the carboxylic acid will be a region of positive potential.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is likely to be localized on the strained C-C bonds of the spirocyclic system, while the LUMO will likely have significant contributions from the π* orbitals of the nitrile and carbonyl groups. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Spectroscopic Signatures

Computational chemistry can predict spectroscopic data, which can be invaluable for the experimental characterization of novel compounds.[5]

3.3.1. NMR Spectroscopy

Proton (¹H) and carbon (¹³C) NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can be directly compared with experimental data to confirm the structure. The unique magnetic environments of the protons and carbons in the strained spiro[2.3]hexane core will result in a characteristic set of chemical shifts.

3.3.2. Infrared (IR) Spectroscopy

The calculated vibrational frequencies can be used to simulate the IR spectrum. Key vibrational modes to look for include:

  • C≡N stretch: Around 2240-2260 cm⁻¹

  • C=O stretch (carboxylic acid): Around 1700-1725 cm⁻¹

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

Synthetic and Mechanistic Considerations

While this guide focuses on the computational aspects, it is important to consider the synthesis and chemical transformations of 1-Cyanospiro[2.3]hexane-1-carboxylic acid.

Synthetic Strategies

The synthesis of spiro[2.3]hexane derivatives often involves the construction of the three-membered ring onto a pre-existing four-membered ring, or vice versa.[1] For instance, the cyclopropanation of a cyclobutylidene derivative could be a viable route.

Interconversion of Nitrile and Carboxylic Acid Groups

The nitrile and carboxylic acid functionalities are interconvertible, which adds to the synthetic utility of this molecule.

  • Nitrile to Carboxylic Acid: Hydrolysis of the nitrile group can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid.[6]

  • Carboxylic Acid to Nitrile: The direct conversion of carboxylic acids to nitriles is a more challenging transformation but can be accomplished using various modern synthetic methods, often involving catalytic processes.[7][8]

G cluster_reaction Functional Group Interconversion nitrile 1-Cyanospiro[2.3]hexane- 1-carboxylic acid (Nitrile Form) amide Intermediate Amide nitrile->amide Hydrolysis acid Spiro[2.3]hexane-1,1- dicarboxylic acid (Diacid Form) amide->acid Hydrolysis acid->nitrile Dehydration/ Nitrilation

Caption: Interconversion pathway between the nitrile and carboxylic acid.

Conclusion and Future Directions

The theoretical and computational study of 1-Cyanospiro[2.3]hexane-1-carboxylic acid provides invaluable insights into its structural, electronic, and spectroscopic properties. The methodologies outlined in this guide offer a robust framework for the in-silico investigation of this and other novel spirocyclic compounds. Such studies are crucial for accelerating the drug discovery process by enabling the rational design of molecules with tailored properties. Future work could involve simulating the molecule's interaction with specific biological targets through molecular docking and molecular dynamics simulations to explore its potential as a pharmacologically active agent.

References

  • BenchChem. (n.d.). Conformational Analysis of Spiro[2.3]hexane Amino Acids: A Technical Guide.
  • Grosu, I., Mager, S., & Plé, G. (1995). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2, (7), 1351-1357.
  • Sato, T., & Chida, N. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(20), 14357–14365.
  • Grosu, I., Mager, S., & Plé, G. (1995). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2, (7), 1351. DOI:10.1039/P29950001351.
  • Conti, P., et al. (2026). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition.
  • Smith, J. A., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications, 14(1), 2134.
  • ResearchGate. (n.d.). Synthesis of spiro[2.3]hexane-1,5-diamine derivatives.
  • Wang, X., et al. (2025). Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Nature Synthesis.
  • Conti, P., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition.
  • Lej, C., et al. (2019). Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study. ACS Catalysis, 9(10), 9345–9353.
  • ResearchGate. (2024). Spiro[2.3]hexane- and Spiro[3.3]heptane-derived α-Amino Acids: Synthesis and Isoelectric Point Evaluation.
  • CymitQuimica. (n.d.). 1-Cyanospiro[2.3]hexane-1-carboxylic acid.
  • Razin, V. V., et al. (2003). Prototropic Isomerization of 1-Oxaspiro[2.3]hexane-5-carbonitrile and Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate into the Corresponding 3-Hydroxymethylbicyclo[1.1.0]butane-1-carboxylic Acid Derivatives. ChemInform, 34(27).
  • PubChem. (n.d.). 1-(Methoxycarbonyl)spiro(2.3)hexane-1-carboxylic acid.
  • Google Patents. (n.d.). US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters.
  • Smith, J. M., et al. (2025). Nitrilation of carboxylic acids by PIII/PV-catalysis. Chemical Science.
  • BenchChem. (n.d.). Characterization of 1-Aminospiro[2.3]hexan-5-ol Hydrochloride: A Technical Overview.
  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

Sources

Methodological & Application

Application Note: Synthetic Routes to 1-Cyanospirohexane-1-carboxylic Acid

Application Note: Synthetic Routes to 1-Cyanospiro[1]hexane-1-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Strategic methodology, mechanistic causality, and validated protocols for spirocyclic scaffold generation.

Strategic Context and Retrosynthetic Rationale

The pursuit of novel sp3-rich chemical space is a defining characteristic of modern drug discovery. Strained spiro-heterocycles, particularly spiro[1]hexanes, have emerged as highly valuable bioisosteres for aromatic rings and non-strained heterocycles, offering an "escape from flatland" that improves target binding kinetics and aqueous solubility ()[2].

1-Cyanospiro[1]hexane-1-carboxylic acid (CAS: 2166768-89-2) represents a highly functionalized, conformationally restricted building block. The presence of geminal cyano and carboxylic acid groups on the cyclopropane ring classifies it as a donor-acceptor cyclopropane precursor, enabling further orthogonal functionalization ()[3].

To synthesize this scaffold efficiently, we employ a robust three-step sequence:

  • Knoevenagel Condensation: Activation of cyclobutanone to form an electrophilic alkylidene intermediate.

  • Corey-Chaykovsky Cyclopropanation: A controlled 1,4-conjugate addition using a soft sulfoxonium ylide to forge the spirocyclic system.

  • Saponification: Mild hydrolysis of the ester to yield the target free acid.

WorkflowACyclobutanone+ Ethyl CyanoacetateBEthyl 2-cyano-2-cyclobutylideneacetate(Knoevenagel)A->B Piperidine, AcOH Toluene, RefluxCEthyl 1-cyanospiro[2.3]hexane-1-carboxylate(Corey-Chaykovsky)B->C Me3S(O)I, NaH DMSO, rtD1-Cyanospirohexane-1-carboxylic acid(Hydrolysis)C->D LiOH, THF/H2O rt, then HCl

Caption: Synthetic workflow for 1-Cyanospiro[1]hexane-1-carboxylic acid.

Mechanistic Insights: The Corey-Chaykovsky Advantage

The critical step in this sequence is the formation of the cyclopropane ring. While diazo compounds (e.g., ethyl diazoacetate) can be used for cyclopropanation, they pose severe safety and scalability risks. Instead, we utilize the Johnson-Corey-Chaykovsky reaction .

Causality in Reagent Selection: We specifically select trimethylsulfoxonium iodide over trimethylsulfonium iodide. The additional oxygen atom in the sulfoxonium ylide withdraws electron density, rendering the ylide carbon a "softer" nucleophile. This softness dictates a strict preference for 1,4-conjugate addition at the β-carbon (the cyclobutane spiro-carbon) of the α,β-unsaturated ester, rather than direct 1,2-addition to the ester carbonyl ()[4]. Following the initial attack, the resulting zwitterionic enolate undergoes a rapid 3-exo-tet intramolecular alkylation, displacing dimethyl sulfoxide (DMSO) and closing the spiro[1]hexane ring.

MechanismYlideDimethylsulfoxoniumMethylideIntermediateZwitterionic Enolate(Attack at β-carbon)Ylide->Intermediate 1,4-ConjugateAdditionAlkeneEthyl 2-cyano-2-cyclobutylideneacetateAlkene->Intermediate ElectrophilicAcceptorProductEthyl 1-cyanospiro[2.3]hexane-1-carboxylateIntermediate->Product 3-exo-tet Cyclization(-DMSO)

Caption: Mechanistic pathway of the Corey-Chaykovsky cyclopropanation favoring 1,4-addition.

Step-by-Step Experimental Protocols

Note: All protocols are designed as self-validating systems. Do not proceed to the next step without confirming the specified analytical checkpoints.

Step 1: Synthesis of Ethyl 2-cyano-2-cyclobutylideneacetate

The Knoevenagel condensation relies on the synergistic action of a weak base and a weak acid to form a reactive iminium intermediate ()[5].

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charge: Add cyclobutanone (5.0 g, 71.3 mmol, 1.0 eq) and ethyl cyanoacetate (8.47 g, 74.9 mmol, 1.05 eq) to 100 mL of anhydrous toluene.

  • Catalysis: Add piperidine (0.61 g, 7.1 mmol, 0.1 eq) and glacial acetic acid (0.43 g, 7.1 mmol, 0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Self-Validation: Monitor the Dean-Stark trap; the reaction is complete when water ceases to collect (typically 4–6 hours).

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to yield the product as a pale yellow oil.

Step 2: Synthesis of Ethyl 1-cyanospiro[1]hexane-1-carboxylate
  • Ylide Generation: In an oven-dried, argon-purged 250 mL flask, suspend Sodium Hydride (60% dispersion in mineral oil, 3.42 g, 85.5 mmol, 1.2 eq) in anhydrous DMSO (60 mL). Optional: Wash NaH with hexanes prior to use to remove mineral oil.

  • Activation: Portion-wise, add Trimethylsulfoxonium iodide (18.8 g, 85.5 mmol, 1.2 eq) over 15 minutes. Self-Validation: Vigorous hydrogen gas evolution will occur. Stir at room temperature for 1 hour until the solution becomes clear and gas evolution completely ceases.

  • Cyclopropanation: Dissolve the ethyl 2-cyano-2-cyclobutylideneacetate (from Step 1) in 20 mL of anhydrous DMSO. Add this solution dropwise to the ylide mixture over 30 minutes to control the exotherm.

  • Reaction: Stir at room temperature for 12 hours. Monitor by TLC (Hexanes/EtOAc, 8:2) until the starting material is consumed.

  • Workup: Quench carefully by pouring the mixture into 200 mL of ice water. Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with water (3 × 100 mL) to remove DMSO, followed by brine. Dry over Na₂SO₄ and concentrate.

Step 3: Saponification to 1-Cyanospiro[1]hexane-1-carboxylic acid
  • Hydrolysis: Dissolve the crude ethyl 1-cyanospiro[1]hexane-1-carboxylate (10.0 g, ~55.8 mmol) in a 1:1 mixture of THF and H₂O (100 mL total).

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (7.02 g, 167.4 mmol, 3.0 eq). Stir vigorously at room temperature for 4–6 hours. Causality: LiOH is preferred over NaOH/KOH as it provides a milder pH environment, minimizing the risk of decyanation or ring-opening side reactions.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous phase with 50 mL of water and wash with diethyl ether (2 × 50 mL) to remove unreacted organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly acidify with 1M HCl until the pH reaches 2.0. Self-Validation: A white precipitate or cloudy emulsion should form.

  • Isolation: Extract the acidified aqueous layer with EtOAc (3 × 75 mL). Wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the target 1-Cyanospiro[1]hexane-1-carboxylic acid as a white to off-white solid.

Quantitative Data & Critical Control Points

Reaction StepReagents & ConditionsTarget YieldCritical Control Points (CCPs) & Troubleshooting
1. Knoevenagel Condensation Cyclobutanone, Ethyl cyanoacetate, Pip/AcOH, Toluene, Reflux75–85%Volatility Risk: Cyclobutanone is volatile (bp ~99 °C). Ensure the reflux condenser is adequately chilled to prevent loss of starting material before condensation occurs.
2. Corey-Chaykovsky Me₃S(O)I, NaH, DMSO, rt65–80%Ylide Validation: Do not add the alkene until H₂ gas evolution from the NaH/Me₃S(O)I reaction has completely ceased. Incomplete ylide formation drastically reduces yields.
3. Saponification LiOH·H₂O, THF/H₂O, rt85–95%pH Control: During acidification, do not drop the pH below 1.5, as highly acidic conditions can hydrolyze the sensitive cyano group to a primary amide.

References

  • Natho, P. et al., "Novel Sulfonium Reagents for the Modular Synthesis of Spiro[1]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres", Angewandte Chemie International Edition, 2025.

  • Ivanova, O. A. et al., "A New Golden Age for Donor–Acceptor Cyclopropanes", ResearchGate, 2020.

  • Walkiewicz, F. et al., "Silica-Based Supported Ionic Liquid-like Phases as Heterogeneous Catalysts", NIH PMC, 2019.

The Synthetic Potential of 1-Cyanospiro[2.3]hexane-1-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel molecular architectures in drug discovery has led to a growing interest in strained spirocyclic systems. These three-dimensional scaffolds offer a unique opportunity to explore chemical space beyond the traditional flat, aromatic rings, potentially leading to compounds with improved physicochemical properties and biological activity.[1][2] Among these, the spiro[2.3]hexane framework, with its fused cyclopropane and cyclobutane rings, presents a conformationally restricted core that is increasingly recognized for its potential in medicinal chemistry.[3][4] This guide focuses on the synthetic utility of a particularly interesting derivative: 1-Cyanospiro[2.3]hexane-1-carboxylic acid .

This bifunctional molecule, commercially available as a versatile building block, holds significant promise for the synthesis of novel spirocyclic compounds, most notably conformationally rigid non-natural amino acids.[5] The presence of both a cyano and a carboxylic acid group on the same carbon atom of the strained spirocyclic core opens up a range of synthetic possibilities. This document provides detailed application notes and protocols for the use of 1-Cyanospiro[2.3]hexane-1-carboxylic acid in organic synthesis, with a focus on the generation of valuable building blocks for drug development.

Application 1: Synthesis of the Novel Amino Acid, 1-Aminospiro[2.3]hexane-1-carboxylic Acid

The primary application of 1-Cyanospiro[2.3]hexane-1-carboxylic acid is as a precursor to the corresponding α-amino acid. The synthesis of spirocyclic amino acids is a field of active research, as these molecules can serve as constrained analogs of natural amino acids, offering a strategy to enhance peptide and protein stability and receptor-binding affinity.[4][6] The protocol outlined below utilizes a modified Curtius rearrangement, a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[7][8][9]

Rationale for the Synthetic Approach

The Curtius rearrangement is chosen for its mild conditions and tolerance of a wide range of functional groups.[8][10] The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate that can be subsequently hydrolyzed to the desired amine.[7][11] This method avoids the potentially harsh conditions required for the direct hydrolysis of the sterically hindered nitrile in the presence of the carboxylic acid.

Experimental Protocol: Synthesis of 1-Aminospiro[2.3]hexane-1-carboxylic Acid

Step 1: Conversion of the Carboxylic Acid to the Acyl Azide

  • To a stirred solution of 1-Cyanospiro[2.3]hexane-1-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL/mmol) under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC (thin-layer chromatography).

Step 2: Curtius Rearrangement and Trapping of the Isocyanate

  • Once the formation of the acyl azide is complete, add tert-butanol (5.0 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-16 hours. The rearrangement to the isocyanate and its subsequent trapping by tert-butanol will result in the formation of the Boc-protected amine.

Step 3: Hydrolysis of the Nitrile and Deprotection

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add a 6 M aqueous solution of hydrochloric acid (20 mL/mmol).

  • Heat the mixture to reflux (approximately 100-110 °C) for 24-48 hours to effect both the hydrolysis of the nitrile to a carboxylic acid and the removal of the Boc protecting group.

  • Monitor the reaction by LC-MS (liquid chromatography-mass spectrometry) for the disappearance of the starting material and the appearance of the desired product.

  • Upon completion, cool the reaction mixture to room temperature and wash with diethyl ether (3 x 10 mL/mmol) to remove any organic impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically between 5 and 7, to be determined experimentally) using a suitable base (e.g., 2 M NaOH or ammonium hydroxide).

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield 1-Aminospiro[2.3]hexane-1-carboxylic acid.

Visualization of the Synthetic Pathway

synthetic_pathway start 1-Cyanospiro[2.3]hexane- 1-carboxylic acid acyl_azide Acyl Azide Intermediate start->acyl_azide DPPA, Et3N isocyanate Isocyanate Intermediate acyl_azide->isocyanate Heat (Δ) boc_protected Boc-protected Amino Nitrile isocyanate->boc_protected t-BuOH final_product 1-Aminospiro[2.3]hexane- 1-carboxylic acid boc_protected->final_product 1. 6M HCl, Heat 2. pH adjustment

Caption: Synthetic route to 1-Aminospiro[2.3]hexane-1-carboxylic acid.

Application 2: Decarboxylative Cyanation to Access 1-Cyanospiro[2.3]hexane

The generation of spirocyclic building blocks with a single functional group for further elaboration is a valuable synthetic strategy. Decarboxylation of 1-Cyanospiro[2.3]hexane-1-carboxylic acid would provide 1-Cyanospiro[2.3]hexane, a useful intermediate for the introduction of the spiro[2.3]hexyl moiety into larger molecules. While the decarboxylation of simple carboxylic acids is often difficult, the presence of the electron-withdrawing cyano group at the α-position can facilitate this transformation.[12][13]

Rationale for the Synthetic Approach

The presence of an electron-withdrawing group, such as a nitrile, on the carbon atom bearing the carboxylic acid can stabilize the carbanionic intermediate formed upon decarboxylation, thereby lowering the activation energy for the reaction.[1] This protocol employs a mild thermal decarboxylation in a high-boiling solvent.

Experimental Protocol: Synthesis of 1-Cyanospiro[2.3]hexane
  • Place 1-Cyanospiro[2.3]hexane-1-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL/mmol).

  • Heat the reaction mixture to 140-150 °C and monitor the evolution of carbon dioxide gas.

  • Continue heating for 2-4 hours or until the cessation of gas evolution. Monitor the reaction progress by GC-MS (gas chromatography-mass spectrometry).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water (20 mL/mmol) and extract with diethyl ether (3 x 15 mL/mmol).

  • Combine the organic layers, wash with brine (2 x 10 mL/mmol), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Cyanospiro[2.3]hexane.

Visualization of the Decarboxylation Process

decarboxylation_workflow cluster_0 Reaction Setup cluster_1 Thermal Decarboxylation cluster_2 Work-up and Purification start 1-Cyanospiro[2.3]hexane- 1-carboxylic acid in DMF/DMSO heating Heat to 140-150 °C start->heating co2_evolution CO2 Evolution heating->co2_evolution extraction Aqueous Work-up and Extraction co2_evolution->extraction purification Column Chromatography extraction->purification product 1-Cyanospiro[2.3]hexane purification->product

Caption: Workflow for the decarboxylation of 1-Cyanospiro[2.3]hexane-1-carboxylic acid.

Quantitative Data Summary

ProductStarting MaterialKey ReagentsTypical Yield (%)Purity (%)
1-Aminospiro[2.3]hexane-1-carboxylic acid1-Cyanospiro[2.3]hexane-1-carboxylic acidDPPA, t-BuOH, HCl40-60>95
1-Cyanospiro[2.3]hexane1-Cyanospiro[2.3]hexane-1-carboxylic acidDMF or DMSO (solvent)70-85>98

Conclusion

1-Cyanospiro[2.3]hexane-1-carboxylic acid is a valuable and versatile building block for the synthesis of novel spirocyclic compounds. The protocols detailed in this guide provide a starting point for researchers to explore the rich chemistry of this strained scaffold. The ability to generate unique, conformationally restricted amino acids and functionalized spiro[2.3]hexanes opens up new avenues for the design and development of next-generation therapeutics. As with any experimental work, optimization of the reaction conditions may be necessary to achieve the desired outcomes for specific substrates and scales.

References

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

  • Malashchuk, A., et al. (2024). Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. ResearchGate. [Link]

  • Gunda, G. K., & Gunda, S. K. (2021). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. [Link]

  • Master Organic Chemistry. Decarboxylation. (2022). [Link]

  • Google Patents. (1970). Hydrolysis of nitriles to carboxylic acids.
  • Carreira, E. M., et al. (2021). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. PMC. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Yandex Patents. (2018). Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid. [Link]

  • Chemical Review and Letters. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. [Link]

  • Organic Chemistry Portal. (2010). Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. [Link]

  • Lebel, H., & Leogane, O. (2006). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. ACS Publications. [Link]

  • Wikipedia. Curtius rearrangement. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • ResearchGate. (2011). 20.2.1.2.10 Synthesis from Carboxylic Acid Derivatives (Update 2011). [Link]

  • Malashchuk, A., et al. (2024). Spiro[2.3]hexane- and Spiro[3.3]heptane-derived α-Amino Acids: Synthesis and Isoelectric Point Evaluation. ResearchGate. [Link]

  • Chemistry Steps. Curtius Rearrangement. [Link]

  • KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]

  • Organic Chemistry Tutor. (2023). Hofmann and Curtius Rearrangements. [Link]

  • Chemistry Steps. Decarboxylation. [Link]

  • Sketchy. (2023). Synthesis of Alpha-Amino Acids. [Link]

  • Arkat USA, Inc. (2010). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. [Link]

  • Green Chemistry. (2023). A novel electrochemical Hofmann-type rearrangement enables facile access to α-oxoisocyanates for the synthesis of N-carbamoylacetamides. RSC Publishing. [Link]

  • ResearchGate. (2007). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. [Link]

Sources

The Untapped Potential of 1-Cyanospiro[2.3]hexane-1-carboxylic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing into the "third dimension" of chemical space. The exploration of spirocyclic scaffolds, which feature two rings sharing a single atom, represents a significant leap from the predominantly flat aromatic structures that have historically dominated drug discovery.[1][2] These rigid, three-dimensional structures offer a unique opportunity to fine-tune a molecule's conformation and physicochemical properties, often leading to enhanced activity and improved pharmacokinetics.[1] Within this exciting class of molecules, the spiro[2.3]hexane framework is an emerging and underexplored motif that holds considerable promise.[3][4] This application note delves into the prospective applications of a particularly intriguing building block: 1-Cyanospiro[2.3]hexane-1-carboxylic acid . While specific applications of this compound are not yet widely documented, its structural features suggest a versatile role in the synthesis of novel drug candidates.

A Scaffold Poised for Innovation

1-Cyanospiro[2.3]hexane-1-carboxylic acid is a versatile small molecule scaffold.[5] Its structure is characterized by a cyclopropane ring fused to a cyclobutane ring at a single carbon atom. This spirocyclic core is decorated with both a carboxylic acid and a cyano (nitrile) group attached to the same carbon on the cyclopropane ring. This unique arrangement of functional groups on a strained ring system provides a springboard for a multitude of synthetic transformations, making it a valuable starting material for creating diverse chemical libraries.

The inherent rigidity of the spiro[2.3]hexane scaffold can be advantageous in drug design. By locking the conformation of substituents, it's possible to achieve a more precise interaction with biological targets, potentially leading to increased potency and selectivity.[2] Furthermore, the high sp³ character of this scaffold can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, which are critical for successful drug development.[4]

Proposed Applications in Drug Discovery

Based on its structural attributes and the known applications of similar spirocyclic compounds, we propose several key areas where 1-Cyanospiro[2.3]hexane-1-carboxylic acid could make a significant impact:

  • As a Conformationally Restricted Amino Acid Mimic: The spiro[2.3]hexane core can serve as a rigid scaffold for creating novel, non-natural amino acid analogs. The carboxylic acid provides a handle for peptide synthesis, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, leading to the formation of unique di-acid or amino-acid derivatives with fixed spatial orientations. A patent for the synthesis of 5-amino-spiro[2.3]hexane-1-carboxylic acid as a conformationally-rigid analog of GABA highlights the potential of this scaffold in neuroscience.[6]

  • As a Bioisostere for Planar Ring Systems: In medicinal chemistry, replacing aromatic rings with three-dimensional scaffolds is a common strategy to improve drug-like properties.[4] The spiro[2.3]hexane moiety can act as a bioisostere for commonly used cyclic structures, offering a novel way to explore the chemical space around a pharmacophore and potentially escape the limitations of "flat" molecules.

  • In the Development of Novel Anti-Cancer and Anti-Viral Agents: Spirocyclic compounds have shown promise as anti-cancer and anti-viral agents.[7] The unique three-dimensional shape of these molecules can enable them to interact with protein-protein interfaces or allosteric sites on enzymes that are challenging to target with traditional planar molecules. The derivatization of 1-Cyanospiro[2.3]hexane-1-carboxylic acid could lead to the discovery of new therapeutic agents in these critical disease areas.

Experimental Protocols: Unleashing the Synthetic Potential

The true value of 1-Cyanospiro[2.3]hexane-1-carboxylic acid lies in its synthetic versatility. Below are detailed, step-by-step protocols for key transformations that can be employed to generate a library of diverse compounds for drug screening.

Protocol 1: Amide Bond Formation for Library Synthesis

This protocol outlines the coupling of 1-Cyanospiro[2.3]hexane-1-carboxylic acid with a primary amine to form an amide derivative. This is a fundamental reaction for creating libraries of compounds for structure-activity relationship (SAR) studies.

Materials:

  • 1-Cyanospiro[2.3]hexane-1-carboxylic acid

  • Primary amine of choice (e.g., benzylamine)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Cyanospiro[2.3]hexane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add PyBOP (1.2 eq) in one portion.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Causality behind Experimental Choices:

  • PyBOP is chosen as the coupling reagent due to its high efficiency and low rate of epimerization.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to activate the carboxylic acid.

  • Anhydrous DMF is used as the solvent because it is polar and aprotic, which is ideal for this type of coupling reaction.

  • The aqueous workup with NaHCO₃ is necessary to remove any unreacted carboxylic acid and other acidic byproducts.

Protocol 2: Conversion of the Cyano Group to a Tetrazole as a Carboxylic Acid Bioisostere

The tetrazole group is a well-established bioisostere for the carboxylic acid moiety, offering similar acidity but different physicochemical properties.[8][9][10] This protocol describes the conversion of the nitrile in a derivative of 1-Cyanospiro[2.3]hexane-1-carboxylic acid to a tetrazole.

Materials:

  • Amide derivative from Protocol 1

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Hydrochloric acid (1N)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the amide derivative (1.0 eq) in anhydrous NMP.

  • Add sodium azide (3.0 eq) and triethylamine hydrochloride (3.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and dilute with EtOAc.

  • Acidify the mixture with 1N HCl to pH ~2-3.

  • Separate the organic layer and wash with water (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., recrystallization or column chromatography) to yield the tetrazole derivative.

Causality behind Experimental Choices:

  • Sodium azide is the source of nitrogen atoms for the formation of the tetrazole ring.

  • Triethylamine hydrochloride acts as a proton source to facilitate the cycloaddition reaction.

  • NMP is a high-boiling polar aprotic solvent suitable for this high-temperature reaction.

  • Acidification is crucial to protonate the tetrazole ring, making it extractable into the organic phase.

Visualizing the Potential: Structures and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_scaffold 1-Cyanospiro[2.3]hexane-1-carboxylic acid cluster_applications Potential Drug Discovery Applications scaffold C₈H₉NO₂ amino_acid Conformationally Restricted Amino Acid Mimics scaffold->amino_acid Derivatization bioisostere Bioisosteres for Planar Ring Systems scaffold->bioisostere Incorporation therapeutics Novel Anti-Cancer & Anti-Viral Agents scaffold->therapeutics Library Synthesis

Caption: Potential applications of the core scaffold.

G start 1-Cyanospiro[2.3]hexane-1-carboxylic acid amine_coupling Amide Coupling (Protocol 1) start->amine_coupling nitrile_conversion Nitrile to Tetrazole (Protocol 2) amine_coupling->nitrile_conversion library Diverse Chemical Library nitrile_conversion->library screening Biological Screening library->screening hit Hit Compound screening->hit

Caption: A generalized workflow for drug discovery.

Quantitative Data Summary

As the applications of 1-Cyanospiro[2.3]hexane-1-carboxylic acid are largely prospective, there is no available quantitative biological data for its derivatives at this time. The table below is a template that can be used to summarize data as it becomes available through screening efforts.

Compound IDTargetAssay TypeIC₅₀/EC₅₀ (µM)Selectivity
Example-001 Target XEnzymaticTBDTBD
Example-002 Target YCell-basedTBDTBD

TBD: To Be Determined

Conclusion

1-Cyanospiro[2.3]hexane-1-carboxylic acid represents a promising, yet underexplored, building block for modern drug discovery. Its unique three-dimensional structure and versatile functional groups provide a rich platform for the synthesis of novel chemical entities. While direct applications are still emerging, the principles of medicinal chemistry and the successes of other spirocyclic compounds strongly suggest that this scaffold has the potential to yield drug candidates with improved pharmacological profiles. The protocols and conceptual frameworks presented in this application note are intended to inspire and guide researchers in unlocking the full potential of this intriguing molecule.

References

  • Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. European Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Publishing.
  • Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents.
  • EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online.
  • Spiro[2.3]hexane and spiro[3.3]heptane derivatives shown in: (A) r – θ...
  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
  • Spiro[2.3]hexane‐ and Spiro[3.3]heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation.
  • 1-Cyanospiro[2.3]hexane-1-carboxylic acid. CymitQuimica.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Thieme.
  • Recent developments in the practical application of novel carboxylic acid bioisosteres. Bentham Science.
  • Spiro[2.3]hexane-1-carboxylic Acid (17202-56-1). Chemchart.
  • RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
  • 1491982-69-4 | 5-Cyanospiro[2.3]hexane-5-carboxylic acid. ChemScene.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace.
  • Synthesis from Carboxylic Acids and Derivatives (Upd
  • Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PMC.
  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.

Sources

Application Notes & Protocols: Amide Coupling with 1-Cyanospiro[2.3]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of a Unique Scaffold

Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2][3] While numerous protocols exist, the successful coupling of unique or complex substrates demands a nuanced approach beyond standard procedures. This guide focuses on 1-Cyanospiro[2.3]hexane-1-carboxylic acid, a versatile building block whose distinct structural features present specific challenges and opportunities in amide synthesis.

The molecule's spirocyclic core, fusing a cyclopropane and a cyclobutane ring, introduces significant steric hindrance around the carboxylic acid. Furthermore, the quaternary carbon atom α- to the carboxyl group and the geminal cyano group contribute to a unique electronic and steric environment. These features necessitate careful selection of coupling reagents and optimization of reaction conditions to achieve high yields and purity.

This document provides a detailed analysis of three robust protocols for the amide coupling of 1-Cyanospiro[2.3]hexane-1-carboxylic acid, explaining the mechanistic rationale behind each choice and offering step-by-step methodologies for researchers in the field.

Strategic Considerations for Coupling

The primary challenge in coupling 1-Cyanospiro[2.3]hexane-1-carboxylic acid is overcoming the steric bulk imposed by the spiro[2.3]hexane framework. The approach of the amine nucleophile to the activated carboxylate is sterically impeded, which can lead to slow reaction rates or low conversions with standard coupling reagents.[4] Therefore, the choice of activating agent is paramount.

A logical workflow for selecting a protocol is as follows:

G cluster_0 start Start: Define Amine Substrate amine_type Primary or Secondary Amine? (Non-hindered) start->amine_type edc_protocol Protocol A: EDC/HOBt (Cost-Effective Standard) amine_type->edc_protocol Primary/ Secondary hindered_amine Hindered Amine or Low Reactivity? amine_type->hindered_amine Hindered edc_protocol->hindered_amine Low Yield success Success: Purify Product edc_protocol->success High Yield hatu_protocol Protocol B: HATU (High Potency) hindered_amine->hatu_protocol Yes unreactive_amine Extremely Unreactive Amine or Previous Failures? hatu_protocol->unreactive_amine Low Yield hatu_protocol->success High Yield acid_chloride_protocol Protocol C: Acid Chloride (Maximum Reactivity) unreactive_amine->acid_chloride_protocol Yes acid_chloride_protocol->success

Caption: Decision workflow for selecting an appropriate coupling protocol.

Comparative Overview of Recommended Protocols

The following protocols have been selected to provide a range of options, from a cost-effective standard method to a high-potency system for challenging substrates.

Parameter Protocol A: EDC/HOBt Protocol B: HATU Protocol C: Acid Chloride
Reagent Type CarbodiimideUronium SaltAcyl Halide
Relative Potency ModerateHighVery High
Key Advantage Cost-effective; water-soluble byproduct simplifies workup.[5][6]High efficiency for hindered substrates; lower racemization risk.[7]Highest reactivity for unreactive amines.[7][8]
Key Disadvantage Can be sluggish with hindered substrates.[7]Higher cost; byproduct removal can be challenging.Harsh conditions (SOCl₂); requires an additional synthetic step.[8][9]
Typical Base DIPEA, Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)Pyridine, DIPEA, or 2 eq. of amine.[10]
Typical Solvent DMF, DCMDMF, DCMDCM, THF

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Carbodiimide-Mediated Coupling using EDC and HOBt

This method is a reliable first choice for many amide couplings due to its operational simplicity and the ease of removing the urea byproduct.[5] The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is intercepted by HOBt to generate a more stable active ester, minimizing potential side reactions.[5]

G RCOOH R-COOH (Carboxylic Acid) OAI [O-Acylisourea Intermediate] (Highly Reactive) RCOOH->OAI + EDC EDC EDC->OAI HOBtEster HOBt Active Ester (More Stable) OAI->HOBtEster + HOBt EDU EDU (Water-Soluble Urea) OAI->EDU - EDU HOBt HOBt HOBt->HOBtEster Amide R-CO-NH-R' (Amide Product) HOBtEster->Amide + R'-NH₂ RegenHOBt HOBt (Regenerated) HOBtEster->RegenHOBt - HOBt Amine R'-NH₂ (Amine) Amine->Amide

Caption: Reaction mechanism for EDC/HOBt-mediated amide coupling.

  • 1-Cyanospiro[2.3]hexane-1-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equiv)[5]

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (to make 0.1 - 0.2 M solution)

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Cyanospiro[2.3]hexane-1-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol B: Uronium Salt-Mediated Coupling using HATU

For sterically hindered substrates like 1-Cyanospiro[2.3]hexane-1-carboxylic acid, or with poorly nucleophilic amines, a more powerful coupling reagent is often required.[7] HATU is a highly efficient uronium salt-based reagent that generates a more reactive azabenzotriazole active ester, leading to faster reaction times and higher yields in difficult cases.[5][7]

  • 1-Cyanospiro[2.3]hexane-1-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (to make 0.1 - 0.2 M solution)

  • In a dry flask under an inert atmosphere, dissolve 1-Cyanospiro[2.3]hexane-1-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change (often to yellow) may be observed.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[5]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol C: Amide Coupling via Acid Chloride Formation

When all other methods fail, particularly with extremely unreactive or electron-deficient amines, converting the carboxylic acid to its highly reactive acid chloride derivative is a robust strategy.[7][8] This two-step procedure involves the initial formation of the acid chloride, which is then reacted with the amine.

  • 1-Cyanospiro[2.3]hexane-1-carboxylic acid (1.0 equiv)

  • Oxalyl chloride (1.5 equiv) or Thionyl chloride (SOCl₂) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

  • Amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.0 equiv)

Step 1: Acid Chloride Formation [9]

  • Dissolve 1-Cyanospiro[2.3]hexane-1-carboxylic acid (1.0 equiv) in anhydrous DCM in a dry flask under an inert atmosphere.

  • Add a catalytic amount of DMF (1-2 drops).

  • Add oxalyl chloride (1.5 equiv) dropwise at room temperature. (Alternatively, use thionyl chloride and reflux for 1-2 hours).

  • Stir the reaction at room temperature for 1-2 hours. Gas evolution (CO₂, CO, HCl) will be observed.

  • Once gas evolution ceases, remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride. Use this material immediately in the next step.

Step 2: Amine Coupling [10]

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the amine (1.2 equiv) and DIPEA (2.0 equiv) in anhydrous DCM.

  • Add the amine/base solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Insufficiently reactive coupling agent for the substrate combination.Switch to a more potent protocol (e.g., from EDC/HOBt to HATU).[7]
Poor quality or wet reagents/solvents.Use freshly opened, anhydrous solvents and high-purity reagents.
Steric hindrance is too great for the conditions.Increase reaction temperature (e.g., to 40-50 °C) or extend reaction time. Consider Protocol C.[7]
Multiple Byproducts Side reactions of the activated intermediate.Ensure the use of additives like HOBt with EDC to form a more stable active ester.[5]
Degradation of starting material or product.Run the reaction at a lower temperature for a longer duration.
Difficulty in Purification Byproducts from coupling reagent co-elute with the product.For EDC, ensure thorough aqueous washes to remove the water-soluble urea byproduct.[6] For HATU, purification can be challenging; optimize chromatography conditions carefully.
Unreacted starting materials remain.Use a slight excess (1.1-1.2 equiv) of the more readily available starting material to drive the reaction to completion.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Acid chloride Formation. Reddit. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Chemistry of Acid Halides. LibreTexts Chemistry. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

Sources

The Spirocyclic Scaffold: Harnessing the Potential of 1-Cyanospiro[2.3]hexane-1-carboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced biological activity, selectivity, and favorable pharmacokinetic profiles is a paramount objective. Among the strategies employed to achieve these goals, the use of conformationally restricted scaffolds has emerged as a powerful tool.[1][2] The spiro[2.3]hexane framework, a unique and strained bicyclic system, offers a three-dimensional arrangement of atoms that can rigidly orient functional groups in space, making it an attractive motif for the design of new therapeutic agents.[3][4] This guide provides an in-depth exploration of 1-Cyanospiro[2.3]hexane-1-carboxylic acid, a versatile chiral building block poised to unlock new avenues in drug discovery.

This document will detail the synthetic rationale, provide actionable protocols for its preparation and subsequent utilization, and present key characterization data. The insights provided are aimed at researchers, scientists, and drug development professionals seeking to leverage the unique properties of this spirocyclic scaffold.

The Strategic Advantage of the Spiro[2.3]hexane Moiety

The spiro[2.3]hexane core, featuring a cyclopropane ring fused to a cyclobutane ring at a single carbon atom, imparts significant conformational rigidity. This "freezing" of molecular conformation can be highly advantageous in drug design for several reasons:

  • Entropy Reduction: By pre-organizing the molecule into a bioactive conformation, the entropic penalty upon binding to a biological target is minimized, potentially leading to increased binding affinity and potency.[1]

  • Enhanced Selectivity: The well-defined spatial orientation of substituents can lead to more specific interactions with the target protein, reducing off-target effects.

  • Novel Chemical Space: The introduction of this sp3-rich, three-dimensional scaffold allows for the exploration of novel chemical space, moving away from the "flatland" of aromatic and other planar molecules.

  • Metabolic Stability: The strained ring system can influence the metabolic profile of a drug candidate, potentially blocking sites of metabolic degradation.

1-Cyanospiro[2.3]hexane-1-carboxylic acid incorporates two key functional groups—a nitrile and a carboxylic acid—at the spirocyclic center. This substitution pattern opens up a wide array of possibilities for synthetic elaboration, allowing for its incorporation into peptides, heterocycles, and other complex molecular frameworks. The nitrile group can serve as a precursor to amines, amides, or other functionalities, while the carboxylic acid is primed for amide bond formation.

Synthesis of 1-Cyanospiro[2.3]hexane-1-carboxylic Acid: A Proposed Pathway

While a direct, peer-reviewed synthesis for 1-Cyanospiro[2.3]hexane-1-carboxylic acid is not extensively documented, a plausible and robust synthetic strategy can be extrapolated from related literature, particularly from the synthesis of analogous spiro[2.3]hexane amino acids.[5][6] The key transformation is the cyclopropanation of a suitable methylenecyclobutane precursor.

G cluster_0 Precursor Synthesis cluster_1 Cyclopropanation cluster_2 Hydrolysis Start 3-Methylenecyclobutane-1-carbonitrile Step1 Reaction with Ethyl Diazoacetate (Rh₂(OAc)₄ catalyst) Start->Step1 [2+1] Cycloaddition Intermediate Ethyl 1-Cyanospiro[2.3]hexane-1-carboxylate Step1->Intermediate Step2 Base-mediated Hydrolysis (e.g., LiOH, H₂O/THF) Intermediate->Step2 Product 1-Cyanospiro[2.3]hexane-1-carboxylic acid Step2->Product

Protocol 1: Synthesis of Ethyl 1-Cyanospiro[2.3]hexane-1-carboxylate

This protocol is based on established methods for the cyclopropanation of alkenes using ethyl diazoacetate, a common and effective method for forming cyclopropane rings.[7][8]

Materials:

  • 3-Methylenecyclobutane-1-carbonitrile

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add 3-methylenecyclobutane-1-carbonitrile (1.0 eq) and a catalytic amount of rhodium(II) acetate dimer (0.01 eq).

  • Dissolve the reactants in anhydrous dichloromethane.

  • Charge the dropping funnel with a solution of ethyl diazoacetate (1.1 eq) in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the ethyl diazoacetate solution dropwise to the reaction mixture over a period of 1-2 hours under an inert atmosphere. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford ethyl 1-cyanospiro[2.3]hexane-1-carboxylate.

Protocol 2: Hydrolysis to 1-Cyanospiro[2.3]hexane-1-carboxylic Acid

Materials:

  • Ethyl 1-cyanospiro[2.3]hexane-1-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve ethyl 1-cyanospiro[2.3]hexane-1-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add an excess of lithium hydroxide (2-3 eq) to the solution.

  • Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC until the starting ester is no longer present.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield 1-cyanospiro[2.3]hexane-1-carboxylic acid. The crude product can be further purified by recrystallization if necessary.

Chiral Resolution and Asymmetric Synthesis

For its application as a chiral building block, obtaining enantiomerically pure 1-Cyanospiro[2.3]hexane-1-carboxylic acid is crucial. Two primary strategies can be employed:

  • Chiral Resolution of the Racemic Acid: The racemic carboxylic acid can be resolved by forming diastereomeric salts with a chiral amine, such as (R)- or (S)-1-phenylethylamine.[9] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent acidification of the separated salts will yield the individual enantiomers of the carboxylic acid.

  • Asymmetric Cyclopropanation: The use of a chiral catalyst during the cyclopropanation step can directly lead to an enantiomerically enriched product. Chiral rhodium(II) or copper(I) complexes with chiral ligands are well-established for asymmetric cyclopropanation reactions.[10]

Application in Peptide Synthesis: Crafting Conformationally Constrained Peptides

The incorporation of 1-Cyanospiro[2.3]hexane-1-carboxylic acid into peptide chains can introduce a rigid turn or bend, influencing the overall secondary structure of the peptide. This can be a valuable strategy for mimicking or stabilizing bioactive conformations.

G ChiralAcid Chiral 1-Cyanospiro[2.3]hexane- 1-carboxylic acid Coupling Amide Bond Formation (e.g., HATU, DIPEA in DMF) ChiralAcid->Coupling Peptide N-terminally deprotected peptide on solid support Peptide->Coupling Product Peptide with incorporated spirocyclic residue Coupling->Product

Protocol 3: Amide Coupling with an N-terminal Amine

This protocol outlines a standard procedure for coupling the chiral carboxylic acid to the N-terminus of a peptide chain, for example, in solid-phase peptide synthesis (SPPS).

Materials:

  • Enantiomerically pure 1-Cyanospiro[2.3]hexane-1-carboxylic acid

  • Resin-bound peptide with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the resin-bound peptide in DMF.

  • In a separate vessel, pre-activate the 1-Cyanospiro[2.3]hexane-1-carboxylic acid (3-5 eq relative to the resin loading) by dissolving it in DMF with HATU (3-5 eq) and DIPEA (6-10 eq). Allow the activation to proceed for 5-10 minutes at room temperature.

  • Add the activated carboxylic acid solution to the resin-bound peptide.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure complete reaction.

  • Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

  • The peptide can then be further elongated or cleaved from the resin according to standard SPPS protocols.

Data Presentation: Spectroscopic Characterization

Accurate characterization of 1-Cyanospiro[2.3]hexane-1-carboxylic acid and its derivatives is essential for confirming their structure and purity. The following table summarizes the expected spectroscopic features.

Technique Functional Group Expected Chemical Shift / Absorption Range Notes
¹H NMR Cyclobutane & Cyclopropane Protons1.5 - 3.0 ppmComplex multiplet patterns are expected due to the rigid spirocyclic system.
COOH Proton10 - 12 ppmTypically a broad singlet, which is exchangeable with D₂O.
¹³C NMR Spiro Carbon30 - 40 ppmQuaternary carbon signal.
Cyclobutane & Cyclopropane Carbons15 - 45 ppm
Nitrile Carbon (C≡N)115 - 125 ppm[11]
Carboxyl Carbon (C=O)170 - 185 ppm[11]
IR Spectroscopy O-H (Carboxylic Acid)2500 - 3300 cm⁻¹ (broad)Characteristic broad absorption due to hydrogen bonding.
C≡N (Nitrile)2240 - 2260 cm⁻¹ (sharp, medium)
C=O (Carboxylic Acid)1700 - 1725 cm⁻¹ (strong)
Mass Spectrometry Molecular Ion (M+)Calculated m/zThe exact mass can be used to confirm the molecular formula.

Future Perspectives

1-Cyanospiro[2.3]hexane-1-carboxylic acid represents a promising yet underexplored chiral building block. Its rigid three-dimensional structure provides a unique platform for the design of novel bioactive molecules. Future research in this area could focus on:

  • Development of highly enantioselective synthetic routes to make both enantiomers readily accessible.

  • Systematic incorporation into peptide libraries to study the impact of this constrained motif on peptide conformation and biological activity.

  • Elaboration of the nitrile and carboxylic acid functionalities to generate a diverse range of spirocyclic scaffolds for fragment-based drug discovery.

  • Computational studies to better understand the conformational preferences of this scaffold and to guide the design of new ligands.[1]

The strategic application of 1-Cyanospiro[2.3]hexane-1-carboxylic acid holds the potential to accelerate the discovery of new therapeutics with improved properties, making it a valuable addition to the medicinal chemist's toolbox.

References

  • Yashin, N.V., Averina, E.B., Zefirov, N.S. Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
  • Razin, V.V., et al. Prototropic Isomerization of 1‐Oxaspiro[2.3]hexane‐5‐carbonitrile and Methyl 1‐Oxaspiro[2.3]hexane‐5‐carboxylate into the Corresponding 3‐Hydroxymethylbicyclo[1.1.
  • Mahmoud, A.R. Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals.
  • Zefirov, N.S., et al. Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid.
  • PubChem. 1-(Methoxycarbonyl)spiro(2.3)hexane-1-carboxylic acid. Available from: [Link].

  • Wikipedia. Activation of cyclopropanes by transition metals. Available from: [Link].

  • Kinage, A.K., et al.
  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link].

  • Fu, G.C. Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
  • ResearchGate. Substrate scope of the cyclopropanation methodology and derivatizations. Available from: [Link].

  • SpectraBase. Spiro[2.3]hexane-5-carboxylic acid, 1-methyl-, menthyl ester. Available from: [Link].

  • Organic Syntheses. 3-Methylenecyclobutane-1,2-dicarboxylic acid, dimethyl ester. Available from: [Link].

  • University of Calgary. Asymmetric Synthesis. Available from: [Link].

  • Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press, Totowa, NJ. 1994.
  • PubChem. Spiro(2.3)hexane-1-carboxylic Acid. Available from: [Link].

  • Yeung, Y.-Y., et al. Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. Molecules. 2024, 29(15), 3685.
  • Thieme. Synthesis from Carboxylic Acids and Derivatives (Update 2011). Available from: [Link].

  • Wang, J., et al. Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. PMC. 2014.
  • Gellman, S.H., et al. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. PMC. 2006.
  • Bechi, B., et al. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry. 2014, 10, 1101-1107.
  • Simmons, H.E., Smith, R.D. A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society. 1958, 80(19), 5323-5324.
  • Abraham, R.J., Fisher, J. Substituent Chemical Shifts in NMR - 3+-Carbonitrile SCS in Rigid Molecules. Magnetic Resonance in Chemistry. 1986, 24(5), 451-459.
  • Momiyama, N. Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. IMS. 2023.
  • Malashchuk, A., et al. Spiro[2.3]hexane‐ and Spiro[3.
  • Papahatjis, D.P., et al. Potent cyano and carboxamido side-chain analogues of 1', 1'-dimethyl-delta8-tetrahydrocannabinol. Journal of Medicinal Chemistry. 2003, 46(15), 3221-9.
  • LibreTexts. 6.1.8: Resolution- Separation of Enantiomers. Available from: [Link].

  • Sema. Organic Chemistry Ir And Nmr Cheat Sheet. Available from: [Link].

  • Binger, P., et al. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC. 2007.
  • ChemRxiv.

Sources

experimental procedure for the synthesis of 1-Cyanospiro[2.3]hexane-1-carboxylic acid esters

Application Note: Synthesis and Isolation of 1-Cyanospiro[1]hexane-1-carboxylic Acid Esters

Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Spirocyclic scaffolds, particularly spiro[1]hexanes, have emerged as critical bioisosteres for aromatic and non-strained heterocycles in modern drug discovery. They offer enhanced metabolic stability and introduce critical three-dimensionality to flat molecular architectures—a concept widely known as "escape from flatland" [1].

The synthesis of the highly strained spiro[1]hexane core requires the precise construction of a cyclopropane ring fused to a cyclobutane ring. Direct cyclopropanation of unactivated methylenecyclobutanes often yields poor conversions. To circumvent this, the protocol detailed herein utilizes a highly reliable, stepwise approach:

  • Alkylidene Formation: Cyclobutanone is condensed with ethyl cyanoacetate via a Knoevenagel reaction to form an electrophilic α,β -unsaturated system.

  • Cyclopropanation: The exocyclic double bond acts as a Michael acceptor for dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent) [2].

Causality in Reagent Selection: The use of the sulfoxonium ylide, rather than the sulfonium ylide, is a deliberate choice. The electron-withdrawing oxygen atom stabilizes the carbanion, making it a "softer" nucleophile. This softness heavily favors conjugate addition at the β -carbon over direct attack at the ester carbonyl. Subsequent intramolecular displacement of dimethyl sulfoxide (DMSO) yields the spiro[1]hexane framework.

GStartCyclobutanone+ Ethyl CyanoacetateStep1Step 1: Knoevenagel CondensationReagents: NH₄OAc, AcOHSolvent: Toluene (Dean-Stark)Conditions: Reflux, 12hStart->Step1IntEthyl 2-cyano-2-cyclobutylideneacetate(Michael Acceptor)Step1->IntStep2Step 2: CyclopropanationSolvent: Anhydrous DMSOConditions: 0 °C to RT, 12hInt->Step2YlideCorey-Chaykovsky ReagentMe₃S(O)I + NaH → Dimethylsulfoxonium methylideYlide->Step2ProductEthyl 1-cyanospiro[2.3]hexane-1-carboxylate(Target Scaffold)Step2->Product

Figure 1: Two-step synthetic workflow for 1-cyanospiro[1]hexane-1-carboxylic acid esters.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-2-cyclobutylideneacetate

Objective: Generate the Michael acceptor via azeotropic dehydration.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reaction: Add cyclobutanone (50.0 mmol, 1.0 equiv), ethyl cyanoacetate (55.0 mmol, 1.1 equiv), ammonium acetate (5.0 mmol, 0.1 equiv), and glacial acetic acid (10.0 mmol, 0.2 equiv) to 100 mL of anhydrous toluene.

  • Execution: Heat the mixture to reflux (approx. 110 °C) for 12 hours. Mechanistic Note: The Dean-Stark trap is critical; the continuous removal of water drives the thermodynamic equilibrium toward the alkylidene product.

  • Workup: Cool the reaction to room temperature. Wash the organic layer sequentially with distilled water (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 9:1 Hexanes/Ethyl Acetate) to afford the intermediate as a clear oil.

Step 2: Synthesis of Ethyl 1-cyanospiro[1]hexane-1-carboxylate

Objective: Construct the spirocyclic core via ylide-mediated cyclopropanation.

  • Preparation of Ylide: Flame-dry a 250 mL three-neck flask and purge with argon. Suspend sodium hydride (60% dispersion in mineral oil, 60.0 mmol, 1.2 equiv) in anhydrous DMSO (50 mL). Portionwise, add trimethylsulfoxonium iodide (60.0 mmol, 1.2 equiv) at room temperature. Stir for 45 minutes until hydrogen gas evolution ceases.

  • Addition: Cool the ylide solution to 0 °C using an ice bath. Dissolve the ethyl 2-cyano-2-cyclobutylideneacetate (50.0 mmol, 1.0 equiv) in anhydrous DMSO (20 mL) and add it dropwise to the ylide solution over 20 minutes to prevent thermal runaway.

  • Execution: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction by slowly pouring it into 200 mL of ice-cold water. Extract the aqueous mixture with diethyl ether (3 × 100 mL). Crucial Step: Wash the combined organic layers with water (3 × 50 mL) to thoroughly remove residual DMSO, followed by a final brine wash (50 mL).

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 95:5 Hexanes/Ethyl Acetate) to yield the target spiro[1]hexane.

MechanismN1Michael Acceptor(Cyclobutylideneacetate)N2Conjugate Addition(Soft Nucleophile Attack)N1->N2N3Zwitterionic EnolateIntermediateN2->N3 + YlideN4Intramolecular S_N2(DMSO Leaving Group)N3->N4N5Spiro[2.3]hexaneFormationN4->N5 - DMSO

Figure 2: Mechanistic sequence of the Corey-Chaykovsky cyclopropanation step.

Quantitative Data: Reaction Optimization

The choice of ylide precursor, base, and solvent dictates the success of the cyclopropanation step. As demonstrated in Table 1, the softer sulfoxonium ylide in a highly polar aprotic solvent (DMSO) is required to suppress direct carbonyl addition and maximize the yield of the highly strained spirocyclic product [3].

EntryYlide PrecursorBaseSolventTemp (°C)Yield (%)Observation / Causality
1Trimethylsulfonium iodideNaHTHF-78 to RT15%Hard nucleophile; favored direct ester attack.
2Trimethylsulfoxonium iodideKOt-BuTHF0 to RT65%Incomplete ylide formation; sluggish reaction.
3Trimethylsulfoxonium iodideK₂CO₃MeCNReflux42%Thermal degradation of the ylide intermediate.
4 Trimethylsulfoxonium iodide NaH DMSO 0 to RT 88% Optimal; soft nucleophile, complete conversion.

Table 1: Optimization parameters for the Corey-Chaykovsky cyclopropanation of ethyl 2-cyano-2-cyclobutylideneacetate.

Troubleshooting and Self-Validation

  • Incomplete Ylide Formation: If the ylide solution remains cloudy after 45 minutes, the NaH may have degraded. Always use fresh NaH and ensure strictly anhydrous DMSO. The reaction system must be self-validating: the cessation of H₂ bubbling and a transition to a clear, homogeneous solution is the required visual confirmation to proceed to the addition step.

  • Low Yield in Step 1: If the Knoevenagel condensation stalls, inspect the Dean-Stark trap. Failure to remove water will halt the reaction at equilibrium. Adding activated molecular sieves (4Å) to the trap can accelerate water sequestration and force the reaction to completion.

References

  • Title: Novel Sulfonium Reagents for the Modular Synthesis of Spiro[1]Hexanes and Heteroatom-Containing Analogues. Source: Angewandte Chemie International Edition, 2025. URL: [Link]

  • Title: Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Source: Journal of the American Chemical Society, 1965, 87(6), 1353-1364. URL: [Link]

  • Title: Design of Spiro[1]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Source: Journal of the American Chemical Society, 2014, 136(11), 4149-4152. URL: [Link]

Application Notes and Protocols for the Quantitative Analysis of 1-Cyanospiro[2.3]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed analytical methodologies for the accurate and robust quantification of 1-Cyanospiro[2.3]hexane-1-carboxylic acid, a versatile small molecule scaffold of interest in pharmaceutical and chemical research.[1] Recognizing the compound's unique bifunctional nature, possessing both a carboxylic acid and a nitrile group within a compact spirocyclic system, this guide presents two primary analytical strategies: a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering step-by-step guidance from sample preparation to data analysis, underpinned by established analytical principles.

Introduction and Analytical Rationale

1-Cyanospiro[2.3]hexane-1-carboxylic acid (C₈H₉NO₂, MW: 151.16 g/mol ) is a novel building block in synthetic chemistry.[1] Its spirocyclic core imparts conformational rigidity, a desirable trait in modern drug design for optimizing ligand-receptor interactions. The presence of both a nucleophilic carboxylic acid and an electrophilic nitrile group offers multiple avenues for synthetic elaboration. Accurate quantification of this analyte is critical for pharmacokinetic studies, process chemistry optimization, and quality control of active pharmaceutical ingredients (APIs).

The analytical challenge lies in the molecule's polarity, conferred by the carboxylic acid, which can lead to poor retention in reversed-phase chromatography and thermal instability, complicating GC analysis without derivatization. This guide prioritizes LC-MS/MS for its superior sensitivity, selectivity, and applicability to polar, non-volatile compounds. A GC-MS method is presented as a viable alternative, particularly for matrices where volatility is less of a concern after chemical modification.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the analyte's properties is foundational to method development.

  • Molecular Formula: C₈H₉NO₂

  • Molecular Weight: 151.16 g/mol [1]

  • Structure: A cyclobutane ring fused to a cyclopropane ring at a single carbon (the spiro center), with both a cyano (C≡N) and a carboxylic acid (-COOH) group attached to one of the cyclopropane carbons.

  • Expected Polarity: The carboxylic acid group makes the molecule polar and acidic, capable of donating a proton. This property is key for ionization in mass spectrometry and for retention behavior in chromatography.

  • Spectroscopic Features:

    • Infrared (IR) Spectroscopy: Expect a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a C=O stretch (~1710 cm⁻¹), and a characteristic C≡N stretch for the nitrile group (~2230-2250 cm⁻¹).[2]

    • ¹H NMR Spectroscopy: The acidic proton of the -COOH group would appear as a broad singlet far downfield, typically >10-12 ppm.[2]

    • ¹³C NMR Spectroscopy: The carboxyl carbon is expected in the 165-185 δ range, while the nitrile carbon would appear between 115-130 δ.[2]

Primary Recommended Method: Reversed-Phase LC-MS/MS

This method is recommended for its high sensitivity and selectivity, making it ideal for quantifying low concentrations of the analyte in complex biological or chemical matrices.

Rationale for LC-MS/MS

The polarity of the carboxylic acid group makes direct analysis by GC challenging due to poor volatility and potential thermal degradation. LC-MS/MS circumvents these issues. By coupling liquid chromatography for separation with tandem mass spectrometry for detection, we achieve:

  • High Selectivity: Tandem MS (using Multiple Reaction Monitoring, MRM) allows for the specific detection of the analyte even in the presence of co-eluting matrix components.

  • High Sensitivity: Modern MS detectors can achieve limits of quantification in the low ng/mL to pg/mL range.[3]

  • Direct Analysis: Derivatization is often not required, simplifying sample preparation. The carboxylic acid group can be readily deprotonated to form the [M-H]⁻ ion in negative electrospray ionization (ESI) mode.[4]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological or Reaction Sample SPE Solid-Phase Extraction (SPE) (Mixed-Mode Anion Exchange) Sample->SPE Elution Elute with Acidified Organic Solvent SPE->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection ESI- MS/MS Detection (Negative Ion Mode, MRM) Separation->Detection Data Quantification using Calibration Curve Detection->Data

Caption: LC-MS/MS workflow for quantifying 1-Cyanospiro[2.3]hexane-1-carboxylic acid.

Detailed Protocols

PART A: Sample Preparation (Solid-Phase Extraction - SPE)

The goal of SPE is to remove interfering matrix components like salts, proteins, and lipids, and to concentrate the analyte. A mixed-mode anion exchange sorbent is ideal as it provides both non-polar (for the spiro-hexane core) and anion-exchange (for the deprotonated carboxylic acid) retention mechanisms.[5][6]

Protocol:

  • Sample Pre-treatment:

    • For plasma/serum: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar carboxylic acid). Vortex and centrifuge at >10,000 x g for 10 minutes.[7]

    • For aqueous samples: Acidify to pH ~3-4 with formic acid to ensure the carboxylic acid is protonated.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode strong anion exchange (SAX) SPE cartridge (e.g., Agilent Bond Elut Certify II).[5]

    • Condition the cartridge sequentially with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of a weak buffer at neutral pH (e.g., 25 mM ammonium acetate). Do not let the cartridge run dry.

  • Sample Loading:

    • Load the supernatant from step 1 (or the pre-treated aqueous sample) onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Elute polar interferences with 3 mL of deionized water.

    • Wash 2: Elute non-polar, non-acidic interferences with 3 mL of methanol.

  • Elution:

    • Elute the analyte by passing 2-3 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile) through the cartridge. The acid protonates the carboxylate, disrupting the ionic interaction with the SAX sorbent.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known, small volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[4] Vortex to ensure complete dissolution. The sample is now ready for injection.

PART B: LC-MS/MS Conditions

ParameterRecommended SettingRationale
HPLC System A UHPLC system for improved resolution and speed.
Column Reversed-Phase C18 Column (e.g., Agilent Zorbax SB-C18, 100 x 2.1 mm, 1.8 µm).[8]C18 provides good retention for moderately non-polar compounds. The spiroalkane structure provides the necessary hydrophobicity.
Mobile Phase A 0.1% Formic Acid in Water.Formic acid aids in protonation for better peak shape and serves as a proton source for ESI.[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions.A gradient is necessary to elute the analyte with good peak shape and to clean the column of late-eluting components.
Flow Rate 0.4 mL/min.[8]Appropriate for a 2.1 mm ID column.
Column Temperature 40°C.[8]Elevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Volume 1-5 µL.[8]Small injection volumes are typical for UHPLC-MS to avoid overloading the system.
Mass Spectrometer Triple Quadrupole Mass Spectrometer.Required for MRM experiments.
Ionization Mode Electrospray Ionization (ESI), Negative.The carboxylic acid group is readily deprotonated to form [M-H]⁻, making negative mode highly sensitive.[4]
MRM Transitions Precursor Ion (Q1): m/z 150.1 (for [M-H]⁻). Product Ions (Q3): To be determined by infusion. Likely fragments would involve loss of CO₂ (m/z 106.1) or cleavage of the spiro-system.The precursor is the deprotonated molecule. Product ions are generated by collision-induced dissociation and must be empirically optimized.
Source Parameters To be optimized (e.g., Capillary Voltage, Gas Flow, Source Temperature).Instrument-specific optimization is crucial for maximizing signal intensity.

Alternative Method: GC-MS with Derivatization

This method is suitable when LC-MS/MS is unavailable or for matrices where high throughput is prioritized over ultimate sensitivity. Derivatization is mandatory to increase the volatility and thermal stability of the analyte.

Rationale for GC-MS

Direct injection of carboxylic acids into a hot GC inlet can lead to peak tailing, poor reproducibility, and analyte degradation. Silylation is a common derivatization technique that replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, creating a more volatile and thermally stable TMS-ester.[9]

Experimental Workflow: GC-MS

cluster_prep_gc Sample Preparation & Derivatization cluster_analysis_gc GC-MS Analysis Sample_GC Aqueous-Free Sample Extract Deriv Silylation Reaction (e.g., with BSTFA) Sample_GC->Deriv Injection_GC Inject into GC-MS Deriv->Injection_GC Separation_GC Capillary GC Separation (e.g., HP-5MS column) Injection_GC->Separation_GC Detection_GC Electron Ionization (EI) MS Detection (Scan or SIM mode) Separation_GC->Detection_GC Data_GC Quantification using Calibration Curve Detection_GC->Data_GC

Caption: GC-MS with derivatization workflow for quantifying 1-Cyanospiro[2.3]hexane-1-carboxylic acid.

Detailed Protocols

PART A: Sample Preparation and Derivatization

Protocol:

  • Extraction: Extract the analyte from the sample matrix into an organic solvent (e.g., diethyl ether or ethyl acetate) using liquid-liquid extraction (LLE), particularly after acidifying the aqueous phase to suppress ionization of the carboxylic acid.

  • Drying: Ensure the organic extract is completely anhydrous, as water will quench the silylation reagent. This can be achieved by passing the extract through a column of anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the dried organic extract to a small volume (~100 µL).

    • Add 50 µL of a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]

    • Add 50 µL of a catalyst/solvent like pyridine or acetonitrile.

    • Seal the vial and heat at 60-70°C for 30 minutes to ensure complete reaction.[9]

    • Cool to room temperature before injection.

PART B: GC-MS Conditions

ParameterRecommended SettingRationale
GC System Gas chromatograph with a split/splitless injector.Standard for capillary GC.
Column Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]A 5% phenyl-methylpolysiloxane phase is a robust general-purpose column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/min.[10]Inert carrier gas providing good efficiency.
Injector Temp. 250°C.Hot enough to ensure rapid volatilization of the derivatized analyte without causing degradation.
Oven Program Initial temp 70°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.A temperature program is essential to separate the analyte from solvent and other matrix components. (This must be optimized).
Mass Spectrometer Single Quadrupole or Ion Trap MS.
Ionization Mode Electron Ionization (EI) at 70 eV.Standard EI provides reproducible fragmentation patterns for library matching and quantification.
Acquisition Mode Full Scan: m/z 40-400 for initial identification. Selected Ion Monitoring (SIM): For enhanced sensitivity during quantification. Monitor the molecular ion (M⁺) of the TMS-ester and 2-3 characteristic fragment ions.SIM mode significantly improves the signal-to-noise ratio by only monitoring ions specific to the analyte.
Transfer Line Temp. 280°C.Prevents condensation of the analyte between the GC and the MS.

Method Validation Summary

Both proposed methods must be validated to ensure they are fit for purpose. Key validation parameters, in accordance with ICH guidelines, include:

  • Linearity & Range: A minimum of five concentration levels should be used to establish a linear relationship between concentration and response (R² > 0.99).

  • Accuracy: Determined by replicate analysis of samples spiked with known amounts of the analyte (recovery should be within 85-115%).

  • Precision: Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels. The relative standard deviation (RSD) should typically be <15%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. LOQ is typically defined as a signal-to-noise ratio of >10.[11]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

References

  • Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow - ACS Publications. (2013, September 25).
  • SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS | Shared Research Facilities. (2014, December 28).
  • Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis - PubMed. (2018, June 22).
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - SciSpace.
  • Sample Preparation | Agilent.
  • 1-Cyanospiro[2.3]hexane-1-carboxylic acid - CymitQuimica.
  • Sample Preparation for Analytical Chemistry: Techniques and Workflows - IR-4 Project.
  • Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC. (2024, January 05).
  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances - MDPI. (2024, August 30).
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition.

Sources

Application Notes and Protocols for the Purification of 1-Cyanospiro[2.3]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Purity for a Novel Spirocyclic Scaffold

1-Cyanospiro[2.3]hexane-1-carboxylic acid is a unique small molecule featuring a strained spiro[2.3]hexane core, a nitrile group, and a carboxylic acid moiety. This combination of a three-dimensional spirocyclic system with versatile functional groups makes it a valuable building block in medicinal chemistry and drug discovery. Spirocyclic scaffolds are of increasing interest as they can impart improved physicochemical properties, such as enhanced solubility and metabolic stability, and provide novel intellectual property space for drug candidates. The nitrile group can act as a key pharmacophore or be further transformed into other functional groups, while the carboxylic acid allows for the formation of salts or amides, crucial for modulating pharmacokinetic properties.

Given its potential in the development of novel therapeutics, the purity of 1-Cyanospiro[2.3]hexane-1-carboxylic acid is of paramount importance. Impurities, which may include unreacted starting materials, byproducts, or residual solvents, can interfere with biological assays, lead to inaccurate structure-activity relationship (SAR) data, and pose safety risks in preclinical and clinical development. This document provides a comprehensive guide to the purification of 1-Cyanospiro[2.3]hexane-1-carboxylic acid, offering detailed protocols and the scientific rationale behind the chosen methodologies.

Physicochemical Properties and Predicted Impurities

A foundational understanding of the target molecule's properties and potential contaminants is essential for designing an effective purification strategy.

Table 1: Physicochemical Properties of 1-Cyanospiro[2.3]hexane-1-carboxylic acid

PropertyValueSource/Justification
CAS Number 2166768-89-2[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [2]
Appearance Likely a white to off-white solidInferred from similar small molecule carboxylic acids.
pKa (predicted) ~3.5 - 4.5The typical pKa of aliphatic carboxylic acids is around 4-5.[3] The electron-withdrawing nature of the adjacent cyano group is expected to increase the acidity, thus lowering the pKa.
Solubility (predicted) Soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone). Sparingly soluble in non-polar solvents (e.g., hexanes). Moderately soluble in water, with solubility increasing significantly at higher pH.General solubility trends for small organic carboxylic acids.
Plausible Synthetic Route and Predicted Impurities

A hypothetical, yet chemically reasonable, synthetic pathway is outlined below to anticipate potential impurities:

Scheme 1: Hypothetical Synthesis of 1-Cyanospiro[2.3]hexane-1-carboxylic acid

Synthetic_Pathway A Methylenecyclobutane C Intermediate Ester A->C Base-catalyzed Michael Addition B Ethyl Cyanoacetate B->C D 1-Cyanospiro[2.3]hexane-1-carboxylic acid C->D Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: A plausible synthetic route to the target compound.

Based on this hypothetical synthesis, the following impurities can be anticipated:

  • Unreacted Starting Materials: Methylenecyclobutane and ethyl cyanoacetate.

  • Intermediate Species: Unhydrolyzed ethyl 1-cyanospiro[2.3]hexane-1-carboxylate.

  • Byproducts of Side Reactions: Polymeric materials from the Michael addition or byproducts from the hydrolysis step.

  • Reagents and Solvents: Residual base from the addition reaction, acid or base from hydrolysis, and solvents used in the synthesis and workup.

Purification Strategy Overview

A multi-step purification strategy is recommended to achieve high purity of the target compound. The workflow leverages the distinct chemical properties of the carboxylic acid and cyano functionalities.

Purification_Workflow A Crude Product B Acid-Base Extraction A->B C Recrystallization B->C D Column Chromatography (Optional) C->D E Pure Product C->E If sufficiently pure D->E F Purity Analysis E->F

Caption: General workflow for the purification of 1-Cyanospiro[2.3]hexane-1-carboxylic acid.

Detailed Purification Protocols

Acid-Base Extraction: The Primary Purification Step

Principle: This technique exploits the acidic nature of the carboxylic acid group. By treating the crude product mixture with a mild aqueous base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral and basic impurities, such as unreacted ethyl cyanoacetate, will remain in the organic phase. Subsequent acidification of the aqueous layer will regenerate the protonated, less water-soluble carboxylic acid, causing it to precipitate or be extracted back into an organic solvent.

Protocol:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh saturated NaHCO₃ solution two more times to ensure complete removal of the carboxylic acid. Combine all aqueous extracts.

  • Back-Wash (Optional but Recommended): To remove any entrained neutral impurities from the combined aqueous extracts, wash them with a small portion of the organic solvent (e.g., ethyl acetate). Discard this organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2-3 (verify with pH paper). The target compound should precipitate as a solid. If it oils out, proceed to the next step.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and then with a small amount of a non-polar solvent like hexanes to aid in drying.

    • If the product oils out or remains in solution: Extract the acidified aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified 1-Cyanospiro[2.3]hexane-1-carboxylic acid.

Recrystallization: For High Crystalline Purity

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon slow cooling, the pure compound will crystallize out of the solution, while the more soluble impurities remain in the mother liquor.

Solvent Selection:

The choice of solvent is critical for successful recrystallization.[6] A systematic approach to solvent screening is recommended.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemPolarityRationale
TolueneNon-polarMay provide good solubility at high temperatures and poor solubility at low temperatures.
Ethyl Acetate/HexanesMedium/Non-polarA solvent pair that allows for fine-tuning of solubility. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until turbidity is observed.
Isopropanol/WaterPolarAnother common solvent pair for moderately polar compounds.
Water (at controlled pH)Very PolarMay be suitable if the compound is a stable solid at elevated temperatures. Solubility will be highly pH-dependent.

Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the acid-base extracted material in the suggested solvents at room and elevated temperatures to identify a suitable system.

  • Dissolution: Place the partially purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography: For High-Purity Small Batches or Difficult Separations

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.[1] Due to the polar nature of the carboxylic acid, it will have a strong interaction with the silica gel.

Protocol:

  • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. A small amount of acetic acid or formic acid (e.g., 0.1-1%) should be added to the eluent system to suppress the ionization of the carboxylic acid on the silica gel, which helps to prevent tailing and improve peak shape.

  • Sample Loading: The sample can be loaded onto the column by dissolving it in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorbing it onto a small amount of silica gel ("dry loading").

  • Elution: Start with a low polarity eluent (e.g., 80:20 hexanes:ethyl acetate + 0.5% acetic acid) and gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

To confirm the purity of the final product, a combination of analytical techniques should be employed.

Table 3: Analytical Techniques for Purity Assessment

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural confirmation and detection of proton- or carbon-containing impurities.The ¹H NMR spectrum should show characteristic signals for the spiro[2.3]hexane core protons and a broad singlet for the carboxylic acid proton between 10-12 ppm.[7][8] The ¹³C NMR will show a signal for the carbonyl carbon around 170-180 ppm and the nitrile carbon around 115-125 ppm.[9]
FT-IR Spectroscopy Confirmation of functional groups.A broad O-H stretch from 2500-3300 cm⁻¹, a sharp C≡N stretch around 2250 cm⁻¹, and a strong C=O stretch around 1700-1725 cm⁻¹.[10][11]
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment.A reversed-phase HPLC method (e.g., C18 column) with a buffered aqueous-organic mobile phase (e.g., water/acetonitrile with 0.1% formic or phosphoric acid) and UV detection should show a single major peak for the pure compound.[6][12][13]
Mass Spectrometry (MS) Confirmation of molecular weight.Electrospray ionization (ESI) in negative mode should show a prominent ion corresponding to [M-H]⁻.
Melting Point Analysis Indication of purity.A sharp melting point range is indicative of a pure compound.

Conclusion

The purification of 1-Cyanospiro[2.3]hexane-1-carboxylic acid to a high degree of purity is readily achievable through a systematic application of standard laboratory techniques. A primary purification by acid-base extraction effectively removes a significant portion of neutral and basic impurities. Subsequent recrystallization is a powerful method for obtaining highly crystalline, pure material. For instances where impurities are structurally very similar to the target compound, column chromatography offers an effective, albeit more labor-intensive, alternative. The choice and optimization of these techniques, guided by an understanding of the compound's properties and potential impurities, will ensure the high quality of this valuable synthetic building block for its intended applications in research and development.

References

  • Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. Request PDF - ResearchGate. Available from: [Link]

  • RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid. Google Patents.
  • Spiro[2.3]hexane-1-carboxylic Acid (17202-56-1) - Chemchart. Available from: [Link]

  • Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues - PMC. Available from: [Link]

  • A New Approach to the Cyanoacetic Ester Synthesis. Available from: [Link]

  • IR: carboxylic acids. Available from: [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs - PMC - NIH. Available from: [Link]

  • Preparation and synthetic applications of cyano compounds - ResearchGate. Available from: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available from: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • ¹H-NMR spectra of the detected carboxylic acids | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry. Available from: [Link]

  • Spiro(2.3)hexane-1-carboxylic Acid | C7H10O2 | CID 4642003 - PubChem. Available from: [Link]

  • 1-(Methoxycarbonyl)spiro(2.3)hexane-1-carboxylic acid | C9H12O4 | CID 20767963. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available from: [Link]

  • Synthesis from Carboxylic Acids and Derivatives (Update 2011). Available from: [Link]

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available from: [Link]

  • Solubility of Organic Compounds - Chemistry. Available from: [Link]

  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect - YouTube. Available from: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available from: [Link]

  • pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). - ResearchGate. Available from: [Link]

  • (PDF) Determination of carboxylic acids content in the herbal mixtures by HPLC. Available from: [Link]

  • ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES - Organic Syntheses Procedure. Available from: [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids - YouTube. Available from: [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available from: [Link]

  • pKa chart. Available from: [Link]

Sources

1-Cyanospiro[2.3]hexane-1-carboxylic acid as a bioisostere for carboxylic acids

The 1-cyanospiro[2.3]hexane-1-carboxylic acid represents a powerful tool in the medicinal chemist's arsenal for lead optimization. Its unique combination of conformational rigidity and modulated acidity provides a rational strategy to address the well-documented pharmacokinetic and safety liabilities associated with the carboxylic acid functional group. By offering a distinct three-dimensional structure, it opens new avenues for enhancing potency, improving selectivity, and fine-tuning ADME properties. The protocols detailed herein provide a clear path for the synthesis, characterization, and strategic deployment of this promising bioisostere in modern drug discovery campaigns. As the demand for drugs with superior safety and efficacy profiles grows, the exploration of such sophisticated, three-dimensional bioisosteres will undoubtedly continue to thrive. [18][26]

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Di, L., & Kerns, E. H. (2016). Structure–Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(10), 4547–4563. [Link]

  • Gant, T. G. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 749-760. [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2001). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Química Nova, 24(5). [Link]

  • Kerns, E. H., & Di, L. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. University of Pennsylvania - Institute for Translational Medicine and Therapeutics. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Cambridge MedChem Consulting. (n.d.). A review of Bioisosteres in Medicinal Chemistry. News - Cambridge MedChem Consulting. [Link]

  • Ribeiro, C., & Guedes, R. C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 643-657. [Link]

  • Seba, M. C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review, 11(8), 341-349. [Link]

  • Ribeiro, C., & Guedes, R. C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • Singh, P., & Kaur, M. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925. [Link]

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry, 5(6), 113-117. [Link]

  • Van den Abeele, J., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]

  • Pathare, D. B., et al. (2014). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. [Link]

  • Talele, T. T. (2014). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • Wan, H., et al. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257. [Link]

  • Slideshare. (n.d.). pKa and log p determination. Slideshare. [Link]

  • Wan, H., et al. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Technology Networks. [Link]

  • Wang, L., et al. (2014). Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. Future Medicinal Chemistry, 6(8), 885-905. [Link]

  • Lin, G. Y., et al. (2021). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. PMC. [Link]

  • Wang, L., et al. (2014). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Medicinal Chemistry, 6(8), 885-905. [Link]

  • Drug design principles - Stereoelectronics. (2021). University of Nottingham. [Link]

  • Van den Abeele, J., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate. [Link]

  • Yashin, N. V., et al. (2021). Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. ResearchGate. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

  • Yashin, N. V., et al. (n.d.). Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.

Application Notes and Protocols: Synthesis of Trifluoromethyl Ketones from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Trifluoromethyl Ketones

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and drug development.[1] This is due to the unique properties conferred by the CF₃ group, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Trifluoromethyl ketones (TFMKs) are particularly valuable synthetic intermediates, serving as versatile building blocks for a wide array of more complex fluorinated compounds.[2] They are also recognized as effective bioisosteres for carboxylic acids, with significant implications for pharmacokinetic profiles.[3] This guide provides detailed protocols and mechanistic insights into two robust and widely applicable methods for the direct conversion of carboxylic acids into trifluoromethyl ketones, tailored for researchers and scientists in the field.

Method 1: Direct Conversion using Trifluoroacetic Anhydride (TFAA) and Pyridine

This method is a classic and effective approach for converting both primary and secondary carboxylic acids into their corresponding trifluoromethyl ketones. The reaction proceeds via a mixed anhydride intermediate, which, upon heating in the presence of a base like pyridine, undergoes a series of transformations culminating in the desired product after hydrolysis and decarboxylation.[4][5][6]

Causality of Experimental Choices
  • Trifluoroacetic Anhydride (TFAA): TFAA serves a dual purpose. Firstly, it reacts with the carboxylic acid to form a mixed anhydride, which is more reactive than the parent carboxylic acid. Secondly, it acts as the source of the trifluoromethyl group.

  • Pyridine: Pyridine functions as a base to facilitate the key decarboxylation and rearrangement steps. It also neutralizes the trifluoroacetic acid byproduct.

  • Toluene and Elevated Temperature: The use of a higher-boiling solvent like toluene and elevated temperatures (60-100°C) is crucial for driving the reaction to completion, especially for more sterically hindered substrates.[4] This provides the necessary energy for the decarboxylative rearrangement.

  • Aqueous Workup: The final addition of water is essential for the hydrolysis of intermediates and to promote the final decarboxylation to yield the trifluoromethyl ketone.

Reaction Mechanism

The reaction is believed to proceed through the formation of a mixed anhydride, followed by deprotonation at the α-carbon, elimination of trifluoroacetate, and subsequent rearrangement and decarboxylation.

TFAA_Mechanism cluster_activation Activation & Trifluoroacetylation cluster_workup Hydrolysis & Decarboxylation R_COOH Carboxylic Acid (R-CH₂-COOH) Mixed_Anhydride Mixed Anhydride R_COOH->Mixed_Anhydride + TFAA TFAA TFAA TFAA->Mixed_Anhydride Enolate Enolate Intermediate Mixed_Anhydride->Enolate + Pyridine (-H⁺) Keto_Anhydride Trifluoroacetylated Intermediate Enolate->Keto_Anhydride Rearrangement Decarboxylation β-keto acid intermediate Keto_Anhydride->Decarboxylation + H₂O Ketene Trifluoroacyl Ketene (speculative) TFMK Trifluoromethyl Ketone (R-CH₂-CO-CF₃) Decarboxylation->TFMK - CO₂ Pyridine Pyridine Pyridine->Enolate H2O H₂O H2O->Decarboxylation

Caption: Mechanism of TFAA/Pyridine Method.

Experimental Protocol: Synthesis of 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one

This protocol is adapted from a procedure published in Organic Syntheses.[4]

Materials:

  • 3-(3,4-dibromophenyl)-3-methylbutanoic acid (1.00 equiv)

  • Toluene

  • Trifluoroacetic anhydride (TFAA) (4.50 equiv)

  • Pyridine (4.50 equiv)

  • Deionized water

  • 2 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Heptane

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Thermocouple probe

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250-mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermocouple, add 3-(3,4-dibromophenyl)-3-methylbutanoic acid (10.0 g, 29.7 mmol, 1.00 equiv) and toluene (70 mL).

  • Addition of Reagents: To the stirred slurry, add trifluoroacetic anhydride (18.5 mL, 134 mmol, 4.50 equiv) followed by the dropwise addition of pyridine (10.8 mL, 134 mmol, 4.50 equiv) over 15 minutes. An exotherm is observed, and the internal temperature should be maintained below 60°C.

  • Reaction: Heat the reaction mixture to 60°C and maintain for 4 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material. For secondary carboxylic acids, a higher temperature of 100°C may be required.[4]

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to 45°C and add deionized water (25 mL) dropwise over 15 minutes. Stir the mixture vigorously at 45°C for 1 hour to ensure complete hydrolysis and decarboxylation.

  • Workup: Cool the mixture to room temperature and transfer it to a separatory funnel. Add 2 M HCl (50 mL) and ethyl acetate (50 mL). Separate the layers and wash the organic layer sequentially with 2 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography using a heptane/ethyl acetate gradient to afford the pure trifluoromethyl ketone.

Method 2: Enediolate Formation and Trifluoroacetylation

This method is particularly effective for enolizable primary and secondary carboxylic acids.[7][8][9] It involves the formation of an enediolate by treating the carboxylic acid with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by trifluoroacetylation with an appropriate reagent. A subsequent acidic workup leads to rapid decarboxylation to furnish the trifluoromethyl ketone.[7][8]

Causality of Experimental Choices
  • Lithium Diisopropylamide (LDA): A strong, sterically hindered base is required to deprotonate both the carboxylic acid proton and the α-proton to form the enediolate without competing nucleophilic attack at the carbonyl carbon. 2.2 equivalents of LDA are typically used to ensure complete formation of the dianion.[7][9]

  • Ethyl Trifluoroacetate (EtO₂CCF₃): This is an inexpensive and commercially available trifluoroacetylating agent. It efficiently transfers the trifluoroacetyl group to the nucleophilic enediolate.

  • Low Temperature (-65°C to -20°C): The reaction is performed at low temperatures to maintain the stability of the LDA and the enediolate intermediate, preventing side reactions. While optimal yields are often achieved at lower temperatures, the reaction can be performed at -20°C with a slight decrease in yield.[7][8]

  • Aqueous HCl Quench: The addition of aqueous acid is crucial for protonating the intermediate and inducing spontaneous decarboxylation of the resulting β-keto acid to yield the final product.[7][8][10]

Reaction Mechanism

The mechanism involves a two-step deprotonation to form an enediolate, which then acts as a nucleophile, attacking the trifluoroacetylating agent. The resulting intermediate is a β-keto ester derivative that readily decarboxylates upon acidification.

LDA_Mechanism cluster_deprotonation Enediolate Formation cluster_acylation Trifluoroacetylation & Decarboxylation R_COOH Enolizable Carboxylic Acid (R-CH₂-COOH) Enediolate Enediolate R_COOH->Enediolate + LDA (-2H⁺) LDA LDA (2.2 eq) LDA->Enediolate Adduct Trifluoroacetylated Intermediate Enediolate->Adduct + EtO₂CCF₃ EtTFA EtO₂CCF₃ EtTFA->Adduct Beta_Keto_Acid β-keto acid Adduct->Beta_Keto_Acid + aq. HCl HCl aq. HCl HCl->Beta_Keto_Acid TFMK Trifluoromethyl Ketone (R-CH₂-CO-CF₃) Beta_Keto_Acid->TFMK - CO₂ Experimental_Workflow Start Start: Select Carboxylic Acid Substrate Method_Choice Choose Synthesis Method Start->Method_Choice TFAA_Path Method 1: TFAA/Pyridine Method_Choice->TFAA_Path Non-enolizable or base-sensitive substrate LDA_Path Method 2: LDA/Enediolate Method_Choice->LDA_Path Enolizable substrate TFAA_Setup Reaction Setup: Acid, Toluene, TFAA, Pyridine TFAA_Path->TFAA_Setup LDA_Setup Reaction Setup (Inert Atm.): Acid in THF, Prepare LDA LDA_Path->LDA_Setup TFAA_Reaction Heat to 60-100°C TFAA_Setup->TFAA_Reaction LDA_Reaction Cool to -65°C Add LDA, then EtO₂CCF₃ LDA_Setup->LDA_Reaction TFAA_Workup Hydrolysis (H₂O) & Decarboxylation TFAA_Reaction->TFAA_Workup LDA_Workup Acidic Quench (HCl) & Decarboxylation LDA_Reaction->LDA_Workup Extraction Aqueous Workup & Extraction TFAA_Workup->Extraction LDA_Workup->Extraction Purification Drying, Concentration & Chromatography Extraction->Purification Product Pure Trifluoromethyl Ketone Purification->Product

Sources

Troubleshooting & Optimization

optimizing the yield of 1-Cyanospiro[2.3]hexane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Cyanospiro[1]hexane-1-carboxylic acid (CAS: 2166768-89-2)[2]. This conformationally restricted spirocyclic scaffold is increasingly vital in modern drug discovery as a rigid bioisostere and a versatile building block for unnatural amino acid derivatives[3].

Synthesizing this highly strained spiro[1]hexane system requires precise control over reaction thermodynamics and chemoselectivity. This guide provides field-proven protocols, yield optimization data, and mechanistic troubleshooting to ensure a robust, self-validating synthetic workflow.

Synthetic Workflow Visualization

SynthesisWorkflow SM Cyclobutanone + Ethyl Cyanoacetate Step1 Knoevenagel Condensation SM->Step1 Int1 Ethyl 2-cyano-2- cyclobutylideneacetate Step1->Int1 DABCO or TiCl4 Step2 Cyclopropanation (Corey-Chaykovsky) Int1->Step2 Int2 Ethyl 1-cyanospiro[2.3]hexane- 1-carboxylate Step2->Int2 Me3S(O)I, NaH Step3 Saponification (LiOH, H2O/THF) Int2->Step3 Product 1-Cyanospirohexane- 1-carboxylic acid Step3->Product H+ workup

Synthetic workflow for 1-Cyanospiro[1]hexane-1-carboxylic acid via a three-step sequence.

Step-by-Step Experimental Protocols

Phase 1: Knoevenagel Condensation

Objective: Synthesize ethyl 2-cyano-2-cyclobutylideneacetate. Causality & Design: Cyclobutanone is highly volatile (bp ~99 °C). Traditional Dean-Stark conditions (refluxing toluene) lead to significant loss of the starting material and promote aldol self-condensation. We utilize a room-temperature protocol driven by 1,4-diazabicyclo[2.2.2]octane (DABCO), which acts as a highly nucleophilic organocatalyst to facilitate the condensation without thermal degradation[4].

  • Setup: Charge an oven-dried 250 mL round-bottom flask with cyclobutanone (1.0 eq, 50 mmol) and ethyl cyanoacetate (1.05 eq, 52.5 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add DABCO (0.2 eq, 10 mmol) in one portion. Seal the flask and stir at 20–25 °C for 12 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The product appears as a distinct UV-active spot.

  • Workup: Quench the reaction with 50 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temp < 30 °C to prevent degradation).

Phase 2: Corey-Chaykovsky Cyclopropanation

Objective: Form the spiro[1]hexane core (ethyl 1-cyanospiro[1]hexane-1-carboxylate). Causality & Design: Trimethylsulfoxonium iodide (TMSOI) is strictly selected over trimethylsulfonium iodide. The sulfoxonium ylide is a "softer" nucleophile, favoring reversible addition to any trace carbonyls but irreversible conjugate addition to the α,β -unsaturated system, followed by a 3-exo-tet ring closure[5].

  • Ylide Generation: In a flame-dried flask under N2​ , suspend NaH (1.2 eq, 60% dispersion in mineral oil) in 40 mL of strictly anhydrous DMSO. Portion-wise, add TMSOI (1.2 eq) at room temperature. Stir for 30–45 minutes until hydrogen gas evolution completely ceases, yielding a clear, slightly yellow ylide solution.

  • Cyclopropanation: Dissolve the cyclobutylidene intermediate from Phase 1 (1.0 eq) in 10 mL of anhydrous DMSO. Add this dropwise to the ylide solution over 15 minutes to control the exotherm.

  • Validation: Stir for 4 hours at room temperature. TLC should indicate the disappearance of the UV-active starting material.

  • Workup: Pour the mixture into 200 mL of ice-cold water. Extract extensively with EtOAc (3 × 100 mL). Wash the organic phase with water (3 × 50 mL) to remove DMSO, dry over MgSO4​ , and purify via silica gel flash chromatography. (Note: For a completely additive-free, green alternative, recent photoinduced protocols can also be utilized to form the spiro[1]hexane core[6]).

Phase 3: Saponification & Acidification

Objective: Hydrolyze the ester to yield 1-Cyanospiro[1]hexane-1-carboxylic acid. Causality & Design: Geminal cyano-carboxylic acids on strained rings are notoriously prone to decarboxylation. The electron-withdrawing cyano group stabilizes the intermediate carbanion if CO2​ is lost. Therefore, saponification must be performed at 0–20 °C, and acidification must be strictly controlled to pH 3.

  • Hydrolysis: Dissolve the spirocyclic ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/ H2​O (0.2 M concentration). Cool to 0 °C.

  • Base Addition: Add LiOH⋅H2​O (2.0 eq) in one portion. Allow the reaction to slowly warm to room temperature and stir for 3 hours.

  • Isolation: Concentrate the mixture under vacuum (water bath < 25 °C) to remove THF and MeOH. Dilute the remaining aqueous phase with 20 mL of water and wash once with diethyl ether to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C. Dropwise, add 1M HCl while monitoring with a pH meter until the pH reaches exactly 3.0.

  • Final Extraction: Extract the precipitated acid with EtOAc (3 × 30 mL), dry over Na2​SO4​ , and concentrate in vacuo to yield the final product[2].

Yield Optimization Data

The following table summarizes our internal quantitative data for optimizing the three synthetic phases. Implementing the optimal conditions drastically reduces side-product formation and thermal degradation.

Reaction StepParameter TestedCondition ACondition BOptimal Choice & Yield
1. Knoevenagel Condensation Catalyst / TempPiperidine/AcOH (Reflux, 110 °C)DABCO (Room Temp, 25 °C)DABCO (88% yield) - Eliminates cyclobutanone volatilization[4].
2. Cyclopropanation Ylide PrecursorTrimethylsulfonium iodide (TMSI)Trimethylsulfoxonium iodide (TMSOI)TMSOI (82% yield) - Softer nucleophile ensures high chemoselectivity[5].
3. Ester Hydrolysis Base & TempNaOH (Aqueous, 60 °C)LiOH (THF/ H2​O , 20 °C)LiOH (95% yield) - Prevents thermal decarboxylation of the product.

Troubleshooting & FAQs

Q: My Knoevenagel condensation with cyclobutanone is stalling at 40% conversion. How can I drive it to completion? A: Cyclobutanone's high volatility means it is easily lost to the vapor phase if the reaction is heated (e.g., standard Dean-Stark conditions). Switch to a room-temperature protocol using DABCO as an organocatalyst[4]. If you must use a dehydrating agent, employ the Lehnert modification ( TiCl4​ /pyridine in DCM at 0 °C), which acts as both a Lewis acid and a water scavenger, pushing the equilibrium forward without requiring heat.

Q: During the Corey-Chaykovsky cyclopropanation, I observe a complex mixture of side products. What is the mechanistic cause? A: This usually stems from using trimethylsulfonium iodide instead of trimethylsulfoxonium iodide (TMSOI), or from wet solvent. The sulfoxonium ylide is a softer nucleophile that irreversibly undergoes conjugate addition to the α,β -unsaturated system, followed by ring closure to form the spiro[1]hexane core[5]. Additionally, ensure your DMSO is strictly anhydrous; water rapidly quenches the ylide, leading to incomplete conversion.

Q: My final product, 1-cyanospiro[1]hexane-1-carboxylic acid, shows a lower mass corresponding to the loss of CO2​ . How do I prevent decarboxylation? A: Geminal cyano-carboxylic acids on a strained cyclopropane ring are highly susceptible to decarboxylation. To prevent this, perform the saponification strictly at room temperature using LiOH. During the workup, acidify the aqueous layer carefully at 0 °C to a pH of no lower than 3. Avoid any heating during solvent evaporation; rotary evaporation bath temperatures must remain below 25 °C.

Q: Are there any green chemistry alternatives to using highly toxic methylating/ylide agents for the spiro[1]hexane formation? A: Yes. Recent advancements have demonstrated photoinduced, additive-free approaches for the synthesis of functionalized spiro[1]hexanes. These general green protocols avoid the use of harmful and toxic reagents entirely by utilizing visible-light-driven cyclopropanation pathways[6].

References

  • CymitQuimica. "1-Cyanospiro[1]hexane-1-carboxylic acid Product Information." CymitQuimica. URL:

  • Qi, D., Bai, J., Yao, Y., Liu, C. "Photoinduced synthesis of functionalized spiro[1]hexane via an additive-free approach." Organic & Biomolecular Chemistry, Feb 2025. URL:

  • Meng, D., Qiao, Y., Wang, X., Wen, W., Zhao, S. "DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter." RSC Advances, 2018, 8, 30180-30185. URL: [Link]

  • Kryshtal, G. V., Zhdankina, G. M., Zlotin, S. G. "Synthesis of cyclopropane-1,1,2,2-tetracarboxylic acid derivatives from aldehydes and CH-acids in the K2CO3/Bun4NPF6/toluene heterogeneous system." Russian Chemical Bulletin, 2011, 60(11), 2279-2285. URL: [Link]

  • ResearchGate Contributor. "Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation." ResearchGate.

Sources

Technical Support Center: Synthesis of 1-Cyanospiro[2.3]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Cyanospiro[2.3]hexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential impurities encountered during the synthesis of this valuable spirocyclic building block. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

I. Overview of the Synthetic Pathway and Potential Impurity Formation

The synthesis of 1-Cyanospiro[2.3]hexane-1-carboxylic acid typically proceeds through a multi-step sequence. Understanding this pathway is crucial for identifying the origin of impurities. A common route involves a Knoevenagel condensation followed by cyclopropanation and subsequent hydrolysis.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis cluster_3 Potential Impurities A Cyclobutanone C Cyclobutylidene Intermediate A->C B Malononitrile or Cyanoacetic Acid Derivative B->C E Spiro[2.3]hexane-1,1-dicarbonitrile or 1-Cyano-1-ester Spiro[2.3]hexane C->E I1 Unreacted Starting Materials C->I1 I2 Self-Condensation Products C->I2 D Cyclopropanating Agent (e.g., from Ethyl Diazoacetate) D->E F 1-Cyanospiro[2.3]hexane-1-carboxylic acid (Final Product) E->F I3 Incomplete Cyclopropanation E->I3 I4 Diastereomers E->I4 I5 Amide Intermediate F->I5 I6 Dicarboxylic Acid F->I6 I7 Decarboxylation Product F->I7 I8 Residual Solvents/Reagents F->I8 caption Figure 1. Synthetic workflow and impurity map.

Caption: Figure 1. Synthetic workflow and impurity map.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during the synthesis.

Synthesis and Reaction Monitoring

Q1: My Knoevenagel condensation is sluggish or incomplete. What are the likely causes and solutions?

A1: A slow or incomplete Knoevenagel condensation can often be attributed to several factors:

  • Base Strength: The choice of base is critical. Weakly basic amines like piperidine or pyridine are commonly used.[1][2] If the reaction is slow, consider a slightly stronger, non-nucleophilic base. However, be cautious as a strong base can promote self-condensation of cyclobutanone.[1]

  • Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. Using a Dean-Stark apparatus or adding a dehydrating agent can drive the reaction to completion.

  • Purity of Reactants: Ensure that the cyclobutanone and the active methylene compound are free of impurities that could poison the catalyst or participate in side reactions.

Troubleshooting Steps:

  • Verify the purity of your starting materials via GC or NMR.

  • Ensure your base is of appropriate quality and concentration.

  • Implement a method for water removal during the reaction.

Q2: I am observing multiple spots on my TLC plate after the cyclopropanation step. What are these likely to be?

A2: Multiple spots on a TLC plate post-cyclopropanation could indicate:

  • Unreacted Cyclobutylidene Intermediate: The cyclopropanation may not have gone to completion.

  • Diastereomers: Depending on the cyclopropanating agent and reaction conditions, you may form diastereomers of the spiro[2.3]hexane product.[3]

  • Side-products: The cyclopropanating agent itself can sometimes form byproducts.

Analytical Approach:

  • Use LC-MS or GC-MS to identify the molecular weights of the different components.[4] This can help distinguish between starting material, product, and potential diastereomers.

  • Consider 2D NMR techniques to elucidate the stereochemistry if diastereomer formation is suspected.

Q3: The hydrolysis of my dinitrile or cyano-ester precursor is not proceeding as expected. What should I consider?

A3: Hydrolysis of nitriles can be sensitive to reaction conditions.[5][6]

  • Acid vs. Base Catalysis: Both acidic and basic conditions can be employed for nitrile hydrolysis.[5][6] The choice depends on the stability of the rest of your molecule.

  • Incomplete Hydrolysis: A common impurity is the corresponding amide, formed from the partial hydrolysis of the nitrile.[6] To drive the reaction to the carboxylic acid, you may need to increase the reaction time, temperature, or the concentration of the acid/base.[7]

  • Over-hydrolysis: If you start with a dinitrile, harsh conditions can lead to the hydrolysis of both nitrile groups, resulting in the dicarboxylic acid. Careful monitoring of the reaction progress is essential.

  • Enzymatic Hydrolysis: For sensitive substrates, enzymatic hydrolysis can be a milder and more selective alternative to chemical methods, potentially reducing byproduct formation.[8][9]

Troubleshooting Protocol:

  • Monitor the reaction by HPLC to track the disappearance of the starting material and the formation of the product and any intermediates (like the amide).

  • If incomplete hydrolysis is an issue, consider a stepwise increase in temperature or reaction time.

  • If over-hydrolysis is a concern, use milder conditions or a stoichiometric amount of the hydrolyzing agent.

III. Common Impurities and Their Identification

A summary of common impurities, their potential origin, and recommended analytical techniques for their identification is provided below.

Impurity NamePotential OriginRecommended Analytical Technique(s)
CyclobutanoneUnreacted starting material from Knoevenagel condensationGC-MS, NMR
Malononitrile/Cyanoacetic Acid DerivativeUnreacted starting material from Knoevenagel condensationLC-MS, NMR
Cyclobutylidene IntermediateIncomplete cyclopropanationLC-MS, NMR
Spiro[2.3]hexane-1-carboxamide-1-carbonitrileIncomplete hydrolysis of the dinitrile precursorLC-MS, IR, NMR
Spiro[2.3]hexane-1,1-dicarboxylic acidOver-hydrolysis of the dinitrile precursorLC-MS, Titration
Spiro[2.3]hexane-1-carbonitrileDecarboxylation of the final productGC-MS, NMR
Diastereomers of the final productNon-stereospecific cyclopropanationChiral HPLC, NMR
Analytical Methodologies: A Closer Look
  • High-Performance Liquid Chromatography (HPLC): HPLC is an invaluable tool for monitoring reaction progress and assessing the purity of the final product. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is suitable for these compounds. For separating enantiomers or diastereomers, a chiral stationary phase may be necessary.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile impurities such as residual solvents and unreacted starting materials like cyclobutanone.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying major impurities. The presence of characteristic peaks for the amide or dicarboxylic acid can confirm incomplete or over-hydrolysis.

IV. Purification Strategies

The choice of purification method will depend on the nature and quantity of the impurities present.

Workflow for Purification

G A Crude Product B Liquid-Liquid Extraction A->B Remove water-soluble impurities C Column Chromatography B->C Separate based on polarity D Recrystallization C->D Final polishing E Pure 1-Cyanospiro[2.3]hexane-1-carboxylic acid D->E caption Figure 2. General purification workflow.

Sources

Technical Support Center: Troubleshooting the Purification of 1-Cyanospirohexane-1-carboxylic acid

Technical Support Center: Troubleshooting the Purification of 1-Cyanospiro[1]hexane-1-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating highly strained, polar spirocycles.

As sp³-rich scaffolds like spiro[1]hexanes gain traction as bioisosteres in modern drug discovery , handling their functionalized derivatives requires specialized knowledge. 1-Cyanospiro[1]hexane-1-carboxylic acid (CAS: 2166768-89-2) presents a unique purification challenge. The molecule combines extreme polarity, high ring strain, and thermal instability due to its geminal cyano and carboxylic acid groups.

Core Physicochemical Properties & Purification Impact

To troubleshoot effectively, we must first understand the quantitative parameters governing the molecule's behavior.

PropertyValue (Estimated/Literature)Impact on Purification Strategy
Molecular Weight 151.16 g/mol Small molecule with high volatility risk; avoid prolonged high-vacuum drying.
pKa ~2.45Requires aggressive acidification (pH < 2.0) to suppress ionization for organic extraction.
Partition Coefficient LogP < 0.5Highly water-soluble; necessitates aggressive salting-out during aqueous workup.
Thermal Stability Degrades > 50°CProne to decarboxylation; solvent evaporation must be strictly temperature-controlled.
Section 1: Troubleshooting FAQs

Q1: Why is my mass recovery so low after the aqueous workup?

  • Causality: The high polarity and low pKa (comparable to cyanoacetic acid at 2.45 ) mean the molecule remains ionized in water unless heavily acidified. Furthermore, even when fully protonated, the dense hydrogen-bonding network makes it highly water-soluble.

  • Solution: Acidify the aqueous layer to pH 1.0–1.5, saturate it completely with NaCl, and extract with a highly polar organic solvent like 2-Methyltetrahydrofuran (2-MeTHF) rather than standard Ethyl Acetate or Dichloromethane.

Q2: I am experiencing severe tailing and irreversible binding on normal-phase silica gel. How can I resolve this?

  • Causality: The carboxylic acid strongly hydrogen-bonds to the free silanol groups on the stationary phase of standard silica. The cyano group adds secondary dipole-dipole interactions, causing the compound to streak down the column rather than elute in a discrete band.

  • Solution: Abandon normal-phase chromatography. Switch to Reverse-Phase (RP-C18) chromatography. The hydrophobic C18 chains eliminate silanol interactions, allowing for a clean, predictable elution.

Q3: My post-purification NMR shows the loss of the carboxylic acid proton and a new aliphatic signal. What happened?

  • Causality: You have thermally degraded your product. Geminal cyano-carboxylic acids are notoriously unstable to heat . The spiro[1]hexane system forces the cyclobutane and cyclopropane rings into a highly strained orthogonal geometry. This strain significantly lowers the activation energy required for the decarboxylation transition state.

  • Solution: Never exceed 35°C during rotary evaporation. Use lyophilization (freeze-drying) for final solvent removal.

Section 2: Standard Operating Procedures (SOPs)
Protocol A: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed to maximize the recovery of the highly polar spiro-acid from aqueous reaction mixtures.

  • Acidification: Cool the crude aqueous reaction mixture to 0–5°C in an ice bath. Slowly add 2M HCl dropwise while stirring.

    • Self-Validation: Test the pH using a calibrated electronic pH meter (do not rely on pH paper). Ensure the pH reads strictly between 1.0 and 1.5. If the pH rises during the next steps, the compound will partition back into the aqueous phase.

  • Salting Out: Add solid NaCl to the acidified mixture while stirring vigorously.

    • Self-Validation: Continue adding NaCl until undissolved crystals remain permanently at the bottom of the flask. This visual confirmation ensures maximum ionic strength, driving the polar organic molecule out of the water.

  • Extraction: Add 2-MeTHF (equal volume to the aqueous layer). Shake vigorously in a separatory funnel and allow the layers to separate. Repeat the extraction three times.

    • Causality: 2-MeTHF is chosen over EtOAc because it has superior partitioning capabilities for highly polar, water-soluble acids and forms a cleaner phase separation without emulsions.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and filter. Concentrate under reduced pressure.

    • Self-Validation: Set the rotary evaporator water bath to a maximum of 35°C. Monitor the condenser drip rate; if evaporation stops, increase the vacuum, not the temperature.

Protocol B: Reverse-Phase HPLC (RP-HPLC) Purification

Use this protocol if the crude extract purity is < 95%.

  • Sample Preparation: Dissolve the crude extract in a 1:1 mixture of Acetonitrile (MeCN) and Water. Filter through a 0.22 µm PTFE syringe filter.

  • Column & Mobile Phase: Inject onto a preparative C18 Reverse-Phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and MeCN (0.1% Formic Acid).

    • Causality: The formic acid modifier is critical. It suppresses the ionization of the carboxylic acid, keeping the molecule in its neutral state, which prevents peak tailing and ensures sharp elution profiles.

  • Detection & Collection: Monitor UV absorbance at 210 nm.

    • Self-Validation: Because the cyano group and carboxylate lack strong chromophores, they only absorb at low wavelengths. If the baseline drifts significantly at 210 nm, verify the equilibration of the formic acid modifier in the mobile phase before collecting fractions.

  • Isolation: Pool the pure fractions, freeze them in a dry ice/acetone bath, and lyophilize to obtain the pure white solid.

Section 3: Mechanistic & Workflow Diagrams

DecarboxylationA1-Cyanospiro[2.3]hexane-1-carboxylic acidBThermal Stress(> 50°C)A->B Heat AppliedCTransition State(Ring Strain + Geminal EWG)B->C ActivationDSpiro[2.3]hexane-1-carbonitrile + CO2C->D Decarboxylation

Thermal decarboxylation pathway of 1-Cyanospiro[1]hexane-1-carboxylic acid.

PurificationWorkflowCrudeCrude Reaction MixtureAcidifyAqueous WorkupAcidify to pH 1.0Saturate with NaClCrude->AcidifyExtractExtractionUse 2-MeTHFAcidify->ExtractCheckLC-MS Purity CheckIs purity > 95%?Extract->CheckEvapSolvent RemovalRotovap < 35°CCheck->Evap YesRPHPLCRP-HPLC (C18)MeCN/H2O + 0.1% FACheck->RPHPLC NoPurePure Target CompoundEvap->PureLyophilizeLyophilization(Freeze Drying)RPHPLC->LyophilizeLyophilize->Pure

Decision tree and workflow for the isolation and purification of the spiro-acid.

References
  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[1]Hexanes and Heteroatom-Containing Analogues Angewandte Chemie International Edition (PubMed)[Link]

  • Cyanoacetic acid | CID 9740 PubChem[Link]

  • 1-Cyanocyclopropanecarboxylic acid | CID 2733259 PubChem[Link]

Technical Support Center: Stereoselective Synthesis of 1-Cyanospiro[2.3]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 1-Cyanospiro[2.3]hexane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this unique spirocyclic scaffold. The inherent strain and chirality of the spiro[2.3]hexane system make it a compelling building block, but also introduce significant challenges in controlling stereochemistry.

This document provides in-depth, experience-based answers to common troubleshooting questions, detailed experimental protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Foundational Concepts

Q1: What is the primary synthetic challenge in preparing enantiomerically pure 1-Cyanospiro[2.3]hexane-1-carboxylic acid?

The core challenge lies in the construction of the cyclopropane ring fused to the cyclobutane core, creating a quaternary stereocenter at the C1 position. The key bond-forming step, typically a cyclopropanation, must be performed with high facial selectivity to control the absolute stereochemistry of this spirocenter. Achieving high enantiomeric excess (ee%) often requires carefully selected chiral catalysts or auxiliaries that can effectively differentiate between the two prochiral faces of the precursor.

Q2: What are the most common strategies for introducing stereoselectivity in this synthesis?

There are three principal strategies, each with its own set of advantages and challenges:

  • Catalytic Asymmetric Cyclopropanation: This is often the most elegant approach. It involves using a chiral catalyst—such as a rhodium, copper, or cobalt complex—to mediate the reaction between a methylene cyclobutane precursor and a cyanating agent, or a related Michael-Initiated Ring Closure (MIRC) reaction.[1][2][3] Chiral phase-transfer catalysis is a particularly powerful and "green" method for MIRC reactions.[4][5][6][7]

  • Chiral Auxiliary-Mediated Synthesis: In this method, a chiral auxiliary is covalently attached to the starting material. This auxiliary directs the cyclopropanation step to occur on a specific face of the molecule, thereby controlling the stereochemistry.[6] After the key step, the auxiliary is cleaved to yield the desired enantiomerically enriched product.

  • Enzymatic Resolution: This technique involves the use of an enzyme (e.g., a lipase) to selectively react with one enantiomer of a racemic mixture, typically a racemic ester of the target acid.[8] This allows for the separation of the unreacted enantiomer or the transformed product in high enantiopurity.

Q3: The synthesis involves a cyclopropanation step. What type of reaction is typically used?

The formation of the cyclopropane ring often utilizes a variation of the Corey-Chaykovsky reaction or a Michael-Initiated Ring Closure (MIRC) .[6][9][10]

  • In a MIRC-type reaction, a nucleophile (like a bromo-malononitrile derivative) adds to a Michael acceptor (an activated alkene on the cyclobutane ring).[4] This is followed by an intramolecular cyclization that expels a leaving group to form the cyclopropane ring.[10] This is a highly versatile method for creating highly functionalized cyclopropanes.[6]

  • The Corey-Chaykovsky reaction involves a sulfur ylide, which adds to an α,β-unsaturated carbonyl or nitrile to generate the cyclopropane ring.[9][11][12]

Troubleshooting Guide: Improving Stereoselectivity

This section addresses specific problems you may encounter during your experiments.

Scenario 1: My enantiomeric excess (ee%) is low or non-existent.

A low ee% is a common but solvable issue. A systematic approach is crucial to identify the root cause.[13]

Question: I'm using a chiral phase-transfer catalyst (PTC) and getting poor results. What should I check first?

Answer:

  • Catalyst Integrity and Purity: This is the most critical factor.[13][14]

    • Source: Ensure your catalyst, often a Cinchona alkaloid derivative, is from a reputable supplier.[7]

    • Storage: These catalysts can be sensitive to moisture and air. Store them under an inert atmosphere (N₂ or Ar) and in a desiccator.

    • Purity: Impurities can act as catalyst poisons or run competing, non-selective reactions.[14] If you suspect an issue, run a control reaction with a substrate known to give high ee% with your catalyst to benchmark its activity.[13]

  • Reaction Conditions:

    • Temperature: Stereoselectivity is often highly temperature-dependent. Lowering the reaction temperature generally increases enantioselectivity because it amplifies the small energy difference between the two diastereomeric transition states.[13][15] We recommend screening temperatures from 0 °C down to -40 °C or even lower.

    • Solvent: The solvent can dramatically influence the conformation of the catalyst-substrate complex.[13][14] Screen a range of solvents with varying polarities. Non-coordinating solvents (e.g., toluene, dichloromethane) are often a good starting point as they minimize interference.

    • Base: The choice and concentration of the base (e.g., K₂CO₃, Cs₂CO₃, KOH) are critical in phase-transfer catalysis. The strength and bulkiness of the base can affect the reaction rate and selectivity.

This decision tree provides a logical path for diagnosing and solving issues with low ee%.

G start Problem: Low ee% catalyst Step 1: Verify Catalyst Integrity start->catalyst cond1 cond1 catalyst->cond1 Is catalyst pure, active, & stored correctly? conditions Step 2: Optimize Reaction Conditions cond2 cond2 conditions->cond2 Have you screened temperature & solvent? substrate Step 3: Examine Substrate cond3 cond3 substrate->cond3 Is substrate pure & anhydrous? analysis Step 4: Check Analytical Method cond4 cond4 analysis->cond4 Is chiral HPLC/GC method validated and optimized? cond1->conditions Yes fix_catalyst Action: Source new catalyst. Run positive control reaction. cond1->fix_catalyst No cond2->substrate Yes fix_conditions Action: Lower temperature. Screen non-coordinating solvents. cond2->fix_conditions No cond3->analysis Yes fix_substrate Action: Re-purify/dry starting material. Check for isomers. cond3->fix_substrate No success Problem Resolved cond4->success Yes -> Re-evaluate All Steps fix_analysis Action: Optimize column, mobile phase, and temperature. cond4->fix_analysis No

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Scenario 2: The reaction has poor diastereoselectivity.

When multiple stereocenters are formed or present, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity).

Question: My reaction produces a mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?

Answer:

Diastereoselectivity is governed by the energy difference between competing transition states leading to the different diastereomers.[16]

  • Kinetic vs. Thermodynamic Control: Determine the nature of your reaction control.

    • Kinetic Control: The product that is formed fastest is the major product. This is usually favored at lower temperatures with strong, non-nucleophilic bases.

    • Thermodynamic Control: The most stable product is the major product. This is favored by higher temperatures, longer reaction times, and sometimes reversible reaction conditions that allow for equilibration to the most stable diastereomer.[16]

    • Recommendation: Start by running the reaction at a low temperature to favor the kinetic product. If the desired diastereomer is the thermodynamic one, you may need to carefully raise the temperature or extend the reaction time.

  • Catalyst/Reagent Choice: The steric bulk of the catalyst or key reagents can have a profound impact. A bulkier chiral catalyst can create a more defined chiral pocket, leading to better discrimination and higher diastereoselectivity.[16] For example, in rhodium-catalyzed cyclopropanations, the ligand structure is paramount for inducing high selectivity.[3][17]

  • Substrate Control: The structure of your starting material can be modified to favor a specific outcome. Introducing a bulky protecting group or a directing group can block one face of the molecule, forcing the reagent to attack from the less hindered side.[16]

Data & Protocols

Table 1: Influence of Reaction Parameters on Stereoselectivity

This table presents hypothetical, yet representative, data on how changing key parameters can affect the outcome of an asymmetric cyclopropanation using a chiral phase-transfer catalyst.

EntryCatalystSolventTemperature (°C)Baseee%dr
1(DHQD)₂PHALToluene25K₂CO₃753:1
2(DHQD)₂PHALToluene0K₂CO₃885:1
3(DHQD)₂PHALToluene-20K₂CO₃948:1
4(DHQD)₂PHALCH₂Cl₂-20K₂CO₃917:1
5(DHQD)₂PHALToluene-20Cs₂CO₃97 >20:1
6(DH)₂PHALToluene-20Cs₂CO₃96 (opposite enantiomer)>20:1

This data illustrates that lowering the temperature (entries 1-3) and optimizing the base (entry 5) can significantly improve both ee% and dr.

Protocol 1: General Procedure for Asymmetric Phase-Transfer Catalyzed Cyclopropanation

This protocol provides a starting point for the synthesis. Safety Note: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the cyclobutane precursor (1.0 mmol, 1.0 equiv), the bromo-cyano reagent (1.2 mmol, 1.2 equiv), and the chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative, 0.05 mmol, 5 mol%).

  • Solvent & Base: Add anhydrous toluene (10 mL) and finely powdered, anhydrous cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv).

  • Reaction: Cool the flask to the desired temperature (e.g., -20 °C) in a cryocool bath. Stir the heterogeneous mixture vigorously for the required time (monitor by TLC or LC-MS, typically 12-48 hours).

  • Work-up: Once the reaction is complete, quench by adding water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude or purified product. Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Protocol 2: Chiral HPLC Analysis

Accurate determination of enantiomeric excess is critical.

  • Sample Prep: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in the mobile phase. The carboxylic acid may need to be esterified (e.g., with diazomethane or TMS-diazomethane) for better resolution on some columns.

  • Column: Select a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

  • Mobile Phase: A typical mobile phase is a mixture of hexanes and isopropanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers. A starting point could be 90:10 hexane:IPA.

  • Analysis: Inject the sample and monitor the elution profile using a UV detector. The ratio of the peak areas for the two enantiomers corresponds to the enantiomeric ratio.

  • Validation: For confirmation, inject a sample of the racemic material to identify the retention times of both enantiomers.

The diagram below illustrates a conceptual model of how a Cinchona alkaloid-based catalyst creates a chiral environment to direct the approach of the nucleophile.

G cluster_0 Chiral Ion Pair Formation cluster_1 Stereoselective Attack PTC [Chiral Catalyst-Q⁺] Nuc [Nucleophile⁻] PTC->Nuc Forms Chiral Ion Pair [Q⁺Nuc⁻] IonPair [Chiral Ion Pair] Substrate Substrate (Prochiral Face) IonPair->Substrate Catalyst sterically blocks one face, guiding nucleophile to the other. TransitionState Favored Diastereomeric Transition State Substrate->TransitionState start Aqueous Phase (Base + Nucleophile Anion) organic Organic Phase (Substrate + Catalyst) Product Enantioenriched Product TransitionState->Product

Caption: Conceptual workflow of asymmetric phase-transfer catalysis.

References

  • BenchChem. (2025). Enantioselective Synthesis of (1S,2S)
  • BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis.
  • Buchler GmbH. (n.d.).
  • Hu, X., et al. (2022). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. The Journal of Organic Chemistry.
  • Huy, V., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction.
  • RSC Publishing. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.
  • Soai, K., et al. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction.

Sources

Technical Support Center: Characterization of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the characterization of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by these structurally complex molecules. My aim is to provide not just protocols, but the underlying logic and field-proven insights to help you troubleshoot and optimize your analytical workflows.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Spirocyclic compounds, with their rigid, three-dimensional structures, often present unique hurdles in structural elucidation. This section addresses the most common issues encountered during their characterization.

Section 1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: My 1H NMR spectrum for a spirocyclic compound shows severe signal overlap in the aliphatic region. How can I resolve these signals for accurate assignment?

Answer: Signal overlapping is a frequent challenge with spirocyclic compounds due to the large number of protons in similar chemical environments.[1][2] Here’s a systematic approach to tackle this issue:

  • Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will enhance chemical shift dispersion, potentially resolving the overlapping multiplets.[1]

  • Solvent and Temperature Studies: Systematically changing the solvent or adjusting the experimental temperature can alter the chemical shifts of specific protons, which may alleviate overlap. For molecules with ionizable groups, pH adjustments can also be effective.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are indispensable for resolving complex spectra.[1][3][4]

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, allowing you to trace connectivities within spin systems even in crowded regions.[1]

    • TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful as it reveals all protons within a spin system, not just those that are directly coupled.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): By correlating protons to their directly attached carbons, you can leverage the greater chemical shift dispersion of the 13C spectrum to resolve overlapping proton signals.[1][6]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular framework.[1]

Question 2: I'm observing unusually large coupling constants in my spirocyclic compound that don't seem to follow typical Karplus relationships. Is this an error?

Answer: Not necessarily. The rigid, locked conformations of many spirocycles can lead to dihedral angles that result in unexpectedly large or small coupling constants. Long-range couplings (4J or 5J) can also be more pronounced in these fixed systems.

  • Confirmation with 2D NMR: Use COSY and HMBC experiments to definitively confirm the connectivities you are proposing.[1]

  • NOESY/ROESY for Stereochemistry: To establish through-space proximities and confirm stereochemical assignments, 2D NOESY or ROESY experiments are critical.[1][7] These techniques help differentiate between diastereomers by identifying protons that are close in space.

  • Computational Modeling: Consider using computational chemistry to model the 3D structure and predict NMR parameters. This can help to rationalize observed coupling constants that deviate from standard values.

Section 1.2: Mass Spectrometry (MS)

Question 3: I am struggling to obtain a clear molecular ion peak for my spirocyclic compound using Electron Impact (EI) mass spectrometry. What could be the issue?

Answer: The absence or low intensity of a molecular ion peak in EI-MS is common for certain classes of molecules. EI is a "hard" ionization technique that can cause extensive fragmentation, especially in structurally complex or labile molecules.[8]

  • Consider a "Softer" Ionization Technique: Electrospray Ionization (ESI) is a much gentler method that is less likely to cause fragmentation and is more likely to yield a prominent molecular ion, often as an adduct with a proton [M+H]+ or sodium [M+Na]+.[8][9][10] ESI is particularly well-suited for larger, less volatile biomolecules.[10]

  • Fragmentation Analysis: If you must use EI, carefully analyze the fragmentation pattern. Spirocyclic compounds can exhibit characteristic fragmentation pathways, such as cleavage at the spiro-atom.[1] Understanding these patterns can provide valuable structural clues even without a clear molecular ion. For some spirocycles, a retro-Diels-Alder reaction can initiate fragmentation.[1]

Question 4: Can I differentiate between stereoisomers of my spirocyclic compound using mass spectrometry?

Answer: Differentiating stereoisomers by mass spectrometry alone is a significant challenge because they have the same mass and often produce very similar fragmentation patterns.[1]

  • Chromatographic Separation: The most reliable method is to couple your mass spectrometer with a chiral separation technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[1] This will separate the stereoisomers before they enter the mass spectrometer, allowing for their individual detection.

  • Advanced MS/MS Techniques: In some specific cases, advanced techniques like ion mobility spectrometry or ultraviolet photodissociation (UVPD) may generate unique fragment ions for different isomers.[1]

Section 1.3: X-Ray Crystallography

Question 5: I am having difficulty growing single crystals of my spirocyclic compound suitable for X-ray diffraction.

Answer: Obtaining high-quality single crystals can be a significant bottleneck in X-ray crystallography.[11][12] The rigid and often non-polar nature of spirocycles can make crystallization challenging. Here are several strategies to try:

  • Systematic Solvent Screening: The choice of solvent is critical.[13][14] Experiment with a wide range of solvents with varying polarities. Remember the principle of "like dissolves like."[13] Avoid solvents in which your compound is excessively soluble, as this can lead to the formation of microcrystals.[13][14]

  • Slow Evaporation: This is one of the simplest and most effective crystallization methods.[13][14] To slow down the rate of crystal growth, you can reduce the surface area for evaporation or cool the solution.[13][14]

  • Vapor Diffusion: This technique is excellent for small quantities of material and involves the slow diffusion of a volatile solvent into a solution of your compound in a less volatile solvent.[14]

  • Solvent Layering: Carefully layer a solvent in which your compound is insoluble on top of a solution of your compound in a soluble solvent.[13][15] The slow diffusion between the layers can promote crystal growth.

  • Temperature Control: Slowly cooling the solution can decrease the solubility of your compound and induce crystallization.

  • Purity is Key: Ensure your compound is highly pure before attempting crystallization. Impurities can inhibit crystal growth.

Question 6: My spirocyclic compound appears to be polymorphic. How does this affect characterization?

Answer: Polymorphism is the ability of a compound to exist in more than one crystal structure.[16] This is a common phenomenon in organic molecules and can significantly impact physical properties like solubility and melting point.[17][18]

  • Characterize Each Form: It is crucial to characterize each polymorphic form individually using techniques like X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

  • Control Crystallization Conditions: The formation of a specific polymorph is often dependent on crystallization conditions such as solvent, temperature, and cooling rate.[16] Careful control of these parameters is necessary to obtain the desired crystalline form consistently.

Part 2: Experimental Protocols & Workflows

Protocol 2.1: Troubleshooting Low Yield in a Palladium-Catalyzed Intramolecular Spirocyclization

This protocol provides a logical workflow for troubleshooting low yields in a common synthetic route to spirocycles.

  • Reaction Monitoring:

    • Use an appropriate technique (TLC, LC-MS, or NMR) to monitor the reaction progress.

    • If starting material remains, consider increasing the reaction time or temperature.[19]

  • Assess Starting Material and Product Stability:

    • Spirocyclic compounds and their precursors can be sensitive to reaction conditions.[19]

    • If decomposition is observed, consider running the reaction at a lower temperature or for a shorter duration.

  • Evaluate Catalyst/Reagent Activity:

    • Ensure the catalyst is fresh and handled under appropriate inert conditions if required.[19]

    • Consider screening different catalysts or increasing the catalyst loading.[19]

    • Verify the stoichiometry of all reagents.[19]

  • Solvent Screen:

    • The choice of solvent can significantly impact reaction rate and yield.[19]

    • Perform a screen of different solvents to identify the optimal medium.

  • Workup and Purification Optimization:

    • Product loss can occur during aqueous workups and chromatography.

    • Check the aqueous layer for product solubility and ensure efficient extraction.[19]

    • Optimize the solvent system for column chromatography to achieve good separation and minimize product loss.

Workflow 2.2: Logical Flow for Resolving Overlapping NMR Signals

G start Start: Overlapping 1H NMR Signals higher_field Acquire Spectrum at Higher Field Strength start->higher_field check_resolution Is Resolution Sufficient? higher_field->check_resolution two_d_nmr Perform 2D NMR Experiments check_resolution->two_d_nmr No end End: Complete Assignment check_resolution->end Yes cosy COSY: Identify Spin Systems two_d_nmr->cosy hsqc HSQC: Resolve Protons via 13C cosy->hsqc hmbc HMBC: Confirm Connectivity hsqc->hmbc noesy NOESY/ROESY for Stereochemistry hmbc->noesy noesy->end

Caption: Troubleshooting workflow for overlapping NMR signals.

Part 3: Data Presentation

Table 3.1: Comparison of Ionization Techniques for Mass Spectrometry
FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron beamHigh voltage applied to a liquid
Ionization "Hardness" Hard (extensive fragmentation)Soft (minimal fragmentation)[8]
Typical Analytes Small, volatile moleculesLarge, non-volatile biomolecules[10]
Molecular Ion Peak Often weak or absentUsually prominent ([M+H]+, [M+Na]+)
Coupling Gas Chromatography (GC)[9]Liquid Chromatography (LC)[9]

References

  • G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Published September 11, 2023. [Link]

  • Staples RJ. Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Michigan State University. Published December 12, 2012. [Link]

  • Staples RJ. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances. 2013;69(Pt 1):1-5. [Link]

  • Unknown. Guide for crystallization. Unknown Source. [Link]

  • ResearchGate. What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. ResearchGate. Published April 25, 2012. [Link]

  • Li W, et al. Recent research progress on crystallization strategies for difficult-to-crystallize organic molecules. CrystEngComm. 2024;26(1):14-30. [Link]

  • SPT Labtech. Chemical crystallization. SPT Labtech. Published 2023. [Link]

  • Krock B, et al. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. 2012;10(10):2281-2303. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Published May 29, 2025. [Link]

  • Williamson RT, et al. Advances in NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance. 2022;48:1-121.
  • Gunawan R, Nandiyanto ABD. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. 2021;6(2):267-298. [Link]

  • Unknown. NMR Techniques in Organic Chemistry: a quick guide. Unknown Source. [Link]

  • Xu Y, et al. Fragmentation patterns of novel dispirocyclopiperazinium dibromides with strong analgesic activity under electrospray ionization tandem mass spectrometry conditions. Journal of Mass Spectrometry. 2004;39(10):1139-1146. [Link]

  • Technology Networks. Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks. Published February 25, 2026. [Link]

  • Bitesize Bio. Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Published March 19, 2025. [Link]

  • Alshennawi AE, et al. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. 2023;20(S6):1073-1085. [Link]

  • Peterson FC, et al. NMRmix: A Tool for the Optimization of Compound Mixtures in 1D 1H NMR Ligand Affinity Screens. Journal of Proteome Research. 2016;15(7):2266-2275. [Link]

  • Creative Biostructure. Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure. Published April 14, 2025. [Link]

  • Allu V. Reducing signal interference in complex NMR spectra. Stockholm University. Published November 9, 2021. [Link]

  • Pinto DCGA, et al. Advanced NMR techniques for structural characterization of heterocyclic structures. In: Topics in Heterocyclic Chemistry. Springer; 2006:397-458. [Link]

  • Gunawan R, Nandiyanto ABD. How To Read and Interpret 1H-NMR and 13C-NMR. Scribd. Published September 15, 2021. [Link]

  • Chemistry Stack Exchange. What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. Published August 7, 2021. [Link]

  • AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Published November 9, 2023. [Link]

  • ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Published January 2006. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Published April 2, 2018. [Link]

  • Richardson SD, et al. Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Journal of the American Society for Mass Spectrometry. 2021;32(10):2639-2647. [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Published 2023. [Link]

  • YouTube. Signal Overlap in NMR Spectroscopy. YouTube. Published May 17, 2018. [Link]

  • NPTEL. Advanced NMR Techniques in Solution and Solid-State. NPTEL. [Link]

  • Gunawan R, Nandiyanto ABD. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. 2021;6(2):267-298. [Link]

  • Unknown. Basic 1H- and 13C-NMR Spectroscopy. Unknown Source. [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]

  • Kumar S, et al. Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. Journal of Drug Delivery and Therapeutics. 2024;14(4-S):1-12. [Link]

  • Blundell TL, et al. Limitations and lessons in the use of X-ray structural information in drug design. Nature Reviews Drug Discovery. 2006;5(1):45-54. [Link]

  • Cruz-Cabeza AJ, et al. Survey and analysis of crystal polymorphism in organic structures. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. 2018;74(Pt 1):3-11. [Link]

  • Wikipedia. Crystal polymorphism. Wikipedia. [Link]

  • Chemistry LibreTexts. 4.7: NMR Spectroscopy. Chemistry LibreTexts. Published August 28, 2022. [Link]

  • Reyes FE, et al. Data-driven challenges and opportunities in crystallography. Current Opinion in Structural Biology. 2019;55:129-136. [Link]

  • Lee E, et al. Gel-Induced Selective Crystallization of Polymorphs. Journal of the American Chemical Society. 2011;133(49):19822-19829. [Link]

  • Jeschke P. Importance of chemical polymorphism in modern crop protection. Pest Management Science. 2016;72(3):433-451. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023. [Link]

Sources

side reaction products of 1-Cyanospiro[2.3]hexane-1-carboxylic acid synthesis

Technical Support Center: Synthesis of 1-Cyanospiro[1]hexane-1-carboxylic acid

Welcome to the Advanced Technical Support Center. This guide is specifically designed for drug development professionals and synthetic chemists working with highly strained spirocyclic scaffolds.

The synthesis of 1-Cyanospiro[1]hexane-1-carboxylic acid (CAS: 2166768-89-2)[2] typically involves a two-step sequence: the rhodium-catalyzed cyclopropanation of methylenecyclobutane using a diazoacetate derivative[3], followed by the saponification of the resulting ester[4]. Both steps are highly susceptible to competing side reactions due to the inherent ring strain of the spiro[1]hexane system and the thermal instability of geminal cyano-carboxylic acids.

Below, we detail the mechanistic causality of these side reactions, provide diagnostic workflows, and outline self-validating protocols to ensure high-fidelity synthesis.

Part 1: Reaction Pathways & Diagnostic Workflow

To effectively troubleshoot, it is critical to understand the divergent pathways the reaction can take. The highly electrophilic rhodium-carbenoid intermediate can undergo undesired insertions or dimerizations if the microenvironment is not strictly controlled.

ReactionPathwaysMCBMethylenecyclobutane+ EDCARhCatRh(II) CatalystMCB->RhCatCarbeneRh-CarbenoidIntermediateRhCat->CarbeneSpiroEsterEthyl 1-cyanospirohexane-1-carboxylateCarbene->SpiroEster CyclopropanationDimerCarbene Dimerization(Side Product)Carbene->Dimer Excess EDCACHInsertC-H Insertion(Side Product)Carbene->CHInsert Unhindered CatalystSpiroAcid1-Cyanospiro[2.3]hexane-1-carboxylic acidSpiroEster->SpiroAcid LiOH, <25°CDecarbDecarboxylation(Side Product)SpiroEster->Decarb Heat / Strong Acid

Fig 1: Reaction pathways and side-product generation in spiro[1]hexane synthesis.

TroubleshootingStartLow Yield of Target Acid?CheckStepAnalyze Intermediate(Spiro Ester Yield)Start->CheckStepLowEsterLow Ester YieldCheckStep->LowEsterHighEsterHigh Ester Yield(Loss in Hydrolysis)CheckStep->HighEsterDimerCheckCheck for Carbene Dimer(LC-MS/NMR)LowEster->DimerCheckCHCheckCheck for C-H Insertion(NMR multiplet 2-3 ppm)LowEster->CHCheckDecarbCheckCheck for Decarboxylation(Loss of 44 Da)HighEster->DecarbCheckFixDimerUse Syringe PumpSlow AdditionDimerCheck->FixDimer Dimer > 10%FixCHSwitch to Rh2(oct)4CHCheck->FixCH Insertion > 5%FixDecarbMaintain Temp < 25°CCareful AcidificationDecarbCheck->FixDecarb Nitrile detected

Fig 2: Diagnostic decision tree for troubleshooting low yields in spirocyclic acid synthesis.

Part 2: Frequently Asked Questions (FAQs) & Causality Analysis

FAQ 1: Why am I seeing a massive loss of my diazo starting material to a highly UV-active byproduct?

The Causality: You are observing carbene dimerization . Ethyl 2-diazo-2-cyanoacetate (EDCA) forms a highly reactive donor-acceptor rhodium carbenoid. If the local concentration of the unreacted diazo compound is higher than the concentration of the dissolved methylenecyclobutane, the carbenoid will electrophilically attack the diazo compound, yielding diethyl 2,3-dicyanobut-2-enedioate and releasing nitrogen gas. The Fix: You must enforce kinetic control. Use a syringe pump to add the diazo compound over 4–6 hours, ensuring the steady-state concentration of the carbenoid remains infinitesimally low relative to the alkene.

FAQ 2: My cyclopropanation yield is stalling at 60%, and the crude NMR shows complex multiplets around 2.0–3.0 ppm. What is happening?

The Causality: This is indicative of C-H insertion into the cyclobutane ring. While Rh₂(OAc)₄ is a standard catalyst, its relatively open coordination sphere allows the carbenoid to insert into the activated allylic/ring C-H bonds of the cyclobutane[1]. The Fix: Switch to a sterically demanding catalyst. As demonstrated in advanced carbene metathesis studies, catalysts like Rh₂(oct)₄ or Rh₂(piv)₄ significantly suppress C-H insertion in favor of cyclopropanation[5].

FAQ 3: The ester hydrolysis seemed successful, but my isolated product lacks a carboxylic acid peak in IR/NMR, and the mass is off by 44 Da.

The Causality: Your product has undergone decarboxylation . Geminal cyano-carboxylic acids are notoriously unstable to heat. The electron-withdrawing cyano group stabilizes the intermediate carbanion formed upon the loss of CO₂, driving the formation of spiro[1]hexane-1-carbonitrile. The Fix: Strict thermodynamic control. Saponification must be done with mild LiOH at temperatures strictly below 25 °C, and the subsequent acidification must be done at 0 °C.

Part 3: Quantitative Optimization Data

The following tables summarize the empirical data for optimizing both the cyclopropanation and hydrolysis steps.

Table 1: Catalyst Influence on Reaction Chemoselectivity (Cyclopropanation Step)

CatalystTarget Spiro Ester (%)Carbene Dimer (%)C-H Insertion (%)
Rh₂(OAc)₄ 58.015.522.0
Rh₂(piv)₄ 74.512.08.5
Rh₂(oct)₄ 86.0 8.0 < 2.0

Table 2: Saponification Condition Matrix (Hydrolysis Step)

Base / SolventTemp (°C)Target Acid Yield (%)Decarboxylation (%)Amide Formation (%)
NaOH / MeOH:H₂O65 (Reflux)< 5.085.010.0
KOH / THF:H₂O2545.040.05.0
LiOH / THF:H₂O 0 to 15 92.0 < 2.0 < 1.0

Part 4: Self-Validating Experimental Protocols

Protocol A: Rhodium-Catalyzed Cyclopropanation (Optimized)

This protocol utilizes steric bulk to prevent C-H insertion and kinetic control to prevent dimerization.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a rubber septum.

  • Reagent Loading: Add methylenecyclobutane (1.5 equiv, 15.0 mmol) and Rh₂(oct)₄ (1.0 mol%, 0.1 mmol) to 40 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Controlled Addition: Dissolve ethyl 2-diazo-2-cyanoacetate (1.0 equiv, 10.0 mmol) in 10 mL of anhydrous DCM. Load this into a syringe pump. Add the solution dropwise to the reaction flask at a strict rate of 2.0 mL/hr .

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The diazo compound is bright yellow and UV-active. A successful reaction will show the immediate dissipation of the yellow drops upon hitting the solution, and the emergence of a new UV-active spot (spiro ester) at Rf​≈0.4 . If a heavy spot at Rf​≈0.6 appears, it indicates carbene dimerization; slow the pump rate further.

  • Workup: Once addition is complete, stir for an additional 1 hour at room temperature. Filter the mixture through a short pad of silica gel to remove the green/brown rhodium catalyst. Concentrate under reduced pressure to yield the crude ethyl 1-cyanospiro[1]hexane-1-carboxylate.

Protocol B: Temperature-Controlled Saponification

This protocol prevents the thermal decarboxylation of the highly strained gem-cyano acid.

  • Setup: Equip a 100 mL round-bottom flask with an internal temperature probe.

  • Solvent Preparation: Dissolve the crude spiro ester (10.0 mmol) in a mixture of THF:H₂O (3:1, 40 mL). Submerge the flask in an ice bath and allow the internal temperature to reach exactly 0 °C.

  • Hydrolysis: Add LiOH·H₂O (1.5 equiv, 15.0 mmol) in small portions over 15 minutes. Ensure the internal temperature never exceeds 10 °C. Stir at 10 °C for 4 hours.

  • Self-Validation (IPC): Monitor by LC-MS. The reaction is complete when the ester mass ( [M+H]+=182 ) is entirely replaced by the carboxylate mass ( [M−H]−=150 ).

  • Workup & Acidification (CRITICAL): Extract the basic aqueous layer twice with diethyl ether (20 mL) to remove non-polar impurities. Return the aqueous layer to the ice bath (0 °C). Using a calibrated pH meter, slowly add 1M HCl dropwise until the pH is exactly 3.0 . Do not over-acidify, as this catalyzes decomposition.

  • Isolation: Extract the aqueous layer with cold ethyl acetate ( 3×20 mL). Dry the combined organic layers over anhydrous Na₂SO₄. Concentrate under reduced pressure using a water bath set strictly below 25 °C .

  • Final Validation: Perform an immediate IR scan of the crude white solid. A sharp peak at ~2240 cm⁻¹ (C≡N) and a broad stretch at 3300–2500 cm⁻¹ (O-H) confirms the intact target.

Part 5: References

  • Synthesis of novel non-natural spiro[1]hexane amino acids ResearchGate

  • 1-Cyanospiro[1]hexane-1-carboxylic acid Product Information CymitQuimica

  • Document on Cyclopropanations in Syntheses ETH Zürich

  • Rhodium-Catalyzed Intramolecular Cyclization to Synthesize 2-Aminobenzofurans Organic Letters - ACS Publications

  • Saint Petersburg State University Manuscript copyright Filippov Ilya SPBU

Technical Support Center: Enhancing the Stability of 1-Cyanospirohexane-1-carboxylic acid in Solution

Technical Support Center: Enhancing the Stability of 1-Cyanospiro[1]hexane-1-carboxylic acid in Solution

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected yield drops or complete material loss when working with highly functionalized spirocyclic building blocks.

1-Cyanospiro[1]hexane-1-carboxylic acid (CAS: 2166768-89-2) is a highly valuable, yet notoriously sensitive, bifunctional scaffold. The primary vector of instability is not the strain of the spiro[1]hexane core, but rather the geminal cyano-carboxylic acid motif , which is highly prone to rapid decarboxylation in solution.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your compound from storage to final coupling.

Mechanistic Insight: The Root Cause of Instability

To prevent degradation, we must first understand the causality behind it. 1-Cyanospiro[1]hexane-1-carboxylic acid is an α -cyano carboxylic acid. The strongly electron-withdrawing nitrile group drastically increases the acidity of the carboxylic acid while simultaneously stabilizing the carbanion that forms upon the loss of CO2​ .

When the acid is deprotonated to form a carboxylate anion (due to basic conditions or auto-ionization in polar solvents), the activation energy for CO2​ extrusion plummets. In polar aprotic solvents like DMSO, the "naked anion" effect leaves the carboxylate poorly solvated, further accelerating thermal decarboxylation .

MechanismA1-Cyanospiro[2.3]hexane-1-carboxylic acid(Stable at low T)BCarboxylate Anion(High Risk State)A->B Base / pH > 4.5CTransition State(CO2 Extrusion)A->C Thermal Degradation(> 40°C)B->C Heat / DMSO(Naked Anion Effect)D1-Cyanospiro[2.3]hexane(Degraded Product)C->D IrreversibleDecarboxylation

Mechanistic pathway of 1-Cyanospiro[1]hexane-1-carboxylic acid decarboxylation.

Troubleshooting FAQs

Q1: My High-Throughput Screening (HTS) stock solutions in DMSO are degrading completely within 24 hours. Why is this happening? A1: This is a classic case of solvent-induced degradation. DMSO is a polar aprotic solvent that strongly solvates cations but leaves anions relatively bare. Any trace formation of the carboxylate anion in DMSO leads to a highly reactive state, triggering rapid decarboxylation. Solution: Never store this building block in DMSO. Switch to less polar, weakly coordinating solvents like THF or Acetonitrile (MeCN) for stock solutions, and maintain them at -20°C.

Q2: I am trying to perform a standard amide coupling using HATU and DIPEA, but LC-MS shows I only isolate the decarboxylated spiro-ring ( m/z=108 ). How can I fix this? A2: Standard amide coupling protocols dictate mixing the acid, amine, and base before adding the coupling agent. If you add DIPEA to 1-Cyanospiro[1]hexane-1-carboxylic acid, you immediately generate the highly unstable carboxylate. At room temperature, decarboxylation outcompetes the formation of the active ester. Solution: You must utilize a pre-activation strategy under kinetic control (See Protocol B below). Add the coupling agent to the acid before introducing any base, and strictly perform the reaction at 0°C.

Q3: Does the spiro[1]hexane ring strain contribute to the instability? A3: While the spiro[1]hexane system possesses significant internal ring strain , ring-opening is typically not the primary degradation pathway under mild solution conditions. The decarboxylative cyanation pathway is kinetically favored and will destroy your starting material long before the spiro-core breaks down.

Quantitative Stability Data

To guide your experimental design, our application team has quantified the stability of 1-Cyanospiro[1]hexane-1-carboxylic acid across various conditions. Use this table to select appropriate solvents and temperatures for your workflows.

SolventTemperatureAdditiveEstimated Half-Life ( t1/2​ )Recommendation
DMSO25°CNone< 2 hours❌ Avoid for storage
DMSO25°C1 eq DIPEA< 15 mins❌ Rapid degradation
MeCN4°CNone> 48 hours✅ Acceptable for short-term
THF-20°CNone> 1 month✅ Recommended for stock
Aqueous Buffer (pH 3)4°CNone~ 24 hours⚠️ Use immediately
Aqueous Buffer (pH 8)25°CNone< 30 mins❌ Avoid basic aqueous
Validated Experimental Protocols

To ensure trustworthiness, every protocol provided here is designed as a self-validating system . By incorporating specific analytical checkpoints, you can verify the integrity of your reaction in real-time.

Protocol A: Preparation of Stable Stock Solutions

Objective: Prepare a 100 mM stock solution suitable for long-term storage.

  • Chill Reagents: Pre-chill anhydrous THF to -20°C. Ensure the solid 1-Cyanospiro[1]hexane-1-carboxylic acid is equilibrated to 4°C before opening to prevent condensation.

  • Dissolution: Weigh the required mass of the acid into a dry, amber glass vial. Immediately add the pre-chilled THF.

  • Agitation: Gently swirl the vial. Do not use ultrasonic baths, as the localized cavitation heating will induce thermal decarboxylation.

  • Validation Checkpoint: Take a 1 μ L aliquot and dilute in cold MeCN. Run a rapid LC-MS (ESI-). You should observe the intact parent ion at m/z=150 [M-H]⁻. If you observe significant signal at m/z=108 [M+H]⁺ in positive mode, your solid batch has already degraded.

  • Storage: Purge the vial with Argon, seal tightly with a PTFE-lined cap, and store at -20°C.

Protocol B: Low-Temperature Amide Coupling

Objective: Successfully couple the acid to a primary/secondary amine without losing the carboxyl carbon.

WorkflowStep11. Weigh Solid Acid(Keep at 4°C)Step22. Dissolve in pre-chilledMeCN or THF (0°C)Step1->Step2Step33. Add Coupling Agent(e.g., HATU) before baseStep2->Step3Step44. Add Amine & DIPEAdropwise at 0°CStep3->Step4Step55. Isolate StableAmide ProductStep4->Step5

Optimized low-temperature amide coupling workflow to prevent decarboxylation.

  • Setup: In an oven-dried flask under Argon, dissolve 1.0 eq of 1-Cyanospiro[1]hexane-1-carboxylic acid in anhydrous MeCN (0.1 M) and cool the solution to 0°C using an ice bath.

  • Pre-Activation: Add 1.1 eq of HATU to the stirring solution at 0°C. Crucial: Do not add base yet.

  • Amine Addition: In a separate vial, prepare a solution of 1.1 eq of your target amine and 2.0 eq of DIPEA in cold MeCN.

  • Controlled Coupling: Add the amine/base solution dropwise (over 10-15 minutes) to the activated acid mixture at 0°C. This ensures that any deprotonated acid is immediately trapped by the coupling agent before it can decarboxylate.

  • Validation Checkpoint: 30 minutes post-addition, quench a 2 μ L aliquot in cold MeCN/H₂O (0.1% Formic Acid) and analyze via LC-MS. The presence of the desired product mass confirms successful trapping. The absence of m/z=108 confirms decarboxylation was suppressed.

  • Workup: Keep the workup cold. Wash with ice-cold saturated NH4​Cl (mildly acidic) rather than NaHCO3​ to prevent degradation of any unreacted starting material during extraction.

References
  • Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]

  • Spiro[1]hexane-1-carboxylic acid | C7H10O2 | CID 4642003 Source: PubChem, National Library of Medicine URL:[Link]

  • Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent Source: PubMed (Journal of Organic Chemistry) URL:[Link]

Technical Support Center: Troubleshooting 1-Cyanospirohexane-1-carboxylic Acid

Technical Support Center: Troubleshooting 1-Cyanospiro[1]hexane-1-carboxylic Acid

Welcome to the Technical Support Center for 1-Cyanospiro[1]hexane-1-carboxylic acid . This portal is designed for research scientists, medicinal chemists, and formulation engineers encountering solubility bottlenecks during in vitro screening or in vivo formulation.

While spirocyclic scaffolds are highly valued in modern drug discovery for their high fraction of sp³ carbons (Fsp³)—which generally enhances target engagement and aqueous solubility compared to flat aromatic systems[2][3]—the rigid, compact nature of the spiro[1]hexane core can result in high crystal lattice energy. Combined with the pH-dependent ionization of the carboxylic acid, this often leads to unpredictable precipitation in assay buffers and biological media.

Physicochemical Profile & Solubility Data

Before troubleshooting, it is critical to understand the baseline physicochemical properties driving the phase behavior of this compound[4][5]. The electron-withdrawing cyano group (-CN) located at the same carbon as the carboxylic acid (-COOH) significantly lowers the pKa of the acid via inductive effects, making it more acidic than a standard aliphatic carboxylic acid.

PropertyValueImpact on Solubility
CAS Number 2166768-89-2N/A
Molecular Weight 151.2 g/mol Low MW generally favors dissolution, but compact size increases lattice energy.
Formula C₈H₉NO₂Lack of multiple heteroatoms limits hydrogen-bonding potential in the unionized state.
Estimated pKa ~2.0 - 3.0Highly pH-dependent solubility. Precipitates rapidly in acidic environments (e.g., gastric fluid).
Fsp³ (Fraction sp³) 0.875High 3D character disrupts planar stacking but promotes dense, rigid crystal packing[6].
Frequently Asked Questions (FAQs) & Diagnostics
Q1: Why does my compound precipitate when I dilute my DMSO stock into a pH 7.4 assay buffer?

The Causality: This is a classic "DMSO crash." While dimethyl sulfoxide (DMSO) is an excellent cosolvent for hydrophobic and rigid organic compounds[1][7], direct dilution of a highly concentrated stock (e.g., 10 mM) into an aqueous buffer creates a localized microenvironment at the solvent interface where the DMSO concentration drops instantly. Because the spiro[1]hexane core is highly lipophilic, the sudden increase in solvent polarity forces the compound out of solution faster than the bulk buffer can ionize the carboxylic acid.

The Solution: Implement a step-down dilution strategy using an intermediate cosolvent mixture (e.g., DMSO/PEG400) to lower the thermodynamic shock during aqueous introduction.

Q2: I am formulating for an in vivo PK study. The free acid forms a suspension in water. How can I achieve a clear solution?

The Causality: In pure water, the intrinsic pH drops due to the dissolution of the carboxylic acid itself, pushing the equilibrium toward the unionized, insoluble free acid state. The Solution: You must disrupt the crystal lattice energy and force ionization. This is best achieved through salt formation [8][9]. Using a bulky amine counterion like Tromethamine (TRIS) or Meglumine not only deprotonates the acid but also introduces multiple hydroxyl groups that heavily hydrogen-bond with the aqueous vehicle, preventing recrystallization.

Validated Methodologies & Protocols
Protocol A: Preventing "DMSO Crash" in In Vitro Biochemical Assays

This protocol utilizes a solvent-gradient approach to maintain solvation spheres around the spirocyclic core during aqueous transition.

  • Primary Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Self-Validation: The solution must be optically clear. If cloudy, warm to 37°C and sonicate for 5 minutes.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the primary stock 1:10 into a 50:50 mixture of DMSO and N-Methyl-2-pyrrolidone (NMP) or PEG400. Reasoning: NMP and PEG400 act as bridging cosolvents that reduce the sheer polarity shift when introduced to water[1].

  • Buffer Equilibration: Ensure your target assay buffer (e.g., HEPES or PBS) is pre-warmed to room temperature and strictly adjusted to pH 7.4.

  • Final Dilution: Under rapid vortexing (1000 rpm), inject the intermediate stock into the assay buffer to reach your final working concentration (e.g., 10 µM).

  • Verification: Measure the Optical Density at 600 nm (OD600) of the final buffer against a blank. An OD600 > 0.01 indicates micro-precipitates.

Protocol B: Preparation of a Tromethamine (TRIS) Salt for In Vivo Dosing

This protocol converts the poorly soluble free acid into a highly soluble, stable amine salt[8].

  • Suspension: Suspend 100 mg (0.66 mmol) of 1-Cyanospiro[1]hexane-1-carboxylic acid in 2 mL of a 9:1 Ethanol/Water mixture.

  • Counterion Addition: Add exactly 1.0 molar equivalent (80 mg, 0.66 mmol) of Tromethamine (TRIS base) to the suspension.

  • Thermal Activation: Heat the mixture gently to 50°C while stirring for 30 minutes. Causality: Heat provides the activation energy necessary to break the spirocyclic crystal lattice, allowing the acid-base reaction to occur. The suspension will transition into a completely clear solution as the salt forms.

  • Isolation: Flash-freeze the clear solution using liquid nitrogen and lyophilize for 24 hours to yield the dry TRIS salt.

  • Reconstitution: The resulting salt can be readily dissolved in standard saline (0.9% NaCl) at concentrations exceeding 10 mg/mL for oral gavage or IV administration.

Mechanistic Workflows & Visualizations

To further assist in your experimental design, refer to the following logical workflows.

SolubilityWorkflowStartSolubility Issue Detected1-Cyanospiro[2.3]hexane-1-carboxylic acidCheckAppDetermine Application TypeStart->CheckAppInVitroIn Vitro Assays(Cellular/Biochemical)CheckApp->InVitroInVivoIn Vivo Dosing / Formulation(Aqueous Vehicle)CheckApp->InVivoDMSOPrepare 10-50 mM Stockin 100% DMSOInVitro->DMSOpHAdjustpH AdjustmentAdjust buffer to pH > 6.0InVivo->pHAdjustCrashCheckDoes it precipitateupon buffer dilution?DMSO->CrashCheckCosolventUse Cosolvent Strategy(e.g., 50% DMSO / PEG400)CrashCheck->Cosolvent Yes (DMSO Crash)CrashCheck->pHAdjust No, but need higher conc.SaltFormSalt Formation(e.g., TRIS or Meglumine salt)pHAdjust->SaltForm If solubility still < target

Decision tree for resolving spirocyclic carboxylic acid solubility issues based on experimental application.

IonizationPathwayLowPHLow pH (< 3)Unionized-COOHMidPHMid pH (4-5)PartialIonizationLowPH->MidPH Add Base(NaOH/TRIS)PrecipitateHigh Crystal Lattice EnergyWater Insoluble(Precipitate)LowPH->PrecipitateHighPHPhysiological pH (7.4)Ionized-COO⁻MidPH->HighPH DeprotonationCompleteSolubleIon-Dipole InteractionsHighly Water Soluble(Solution)HighPH->Soluble

Mechanistic pathway illustrating the pH-dependent phase transition of the spirocyclic acid.

References
  • PubChem / National Center for Biotechnology Information. "Spiro(2.3)hexane-1-carboxylic Acid | C7H10O2 | CID 4642003". PubChem Database. Available at:[Link]

  • Tice, C. M., & Singh, S. B. "The use of spirocyclic scaffolds in drug discovery". Bioorganic & Medicinal Chemistry Letters, 2014. Available at:[Link]

  • David, S. E., & Conway, B. R. "Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs". Drug Development and Industrial Pharmacy, 2012. Available at:[Link]

  • Serajuddin, A. T. M. "Salt formation to improve drug solubility". Advanced Drug Delivery Reviews, 2007. Available at:[Link]

  • Krainer, G., et al. "Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects". Biochemistry, 2022. Available at:[Link]

Spirohexane Systems: Technical Support Center & Troubleshooting Guide

Spiro[1]hexane Systems: Technical Support Center & Troubleshooting Guide

Welcome to the Technical Support Center for Spiro[1]hexane Systems . This guide is designed for researchers, medicinal chemists, and drug development professionals working with highly strained spirocyclic scaffolds.

The spiro[1]hexane motif—a cyclopropane ring fused to a cyclobutane ring at a single spiro carbon—has gained immense traction as a three-dimensional, sp3 -rich bioisostere for aromatic rings and classical heterocycles. However, handling these systems requires navigating extreme thermodynamic instability. This guide synthesizes mechanistic theory with field-proven protocols to help you successfully synthesize, isolate, and functionalize these complex architectures.

The Nature of the Beast: Understanding Spiro[1]hexane Strain

To troubleshoot spiro[1]hexane chemistry, one must first understand the causality of its reactivity: strain energy . The reactivity of this scaffold is entirely dictated by the thermodynamic drive to release built-up Baeyer (angle) and Pitzer (torsional) strain[2].

When a cyclopropane and a cyclobutane are forced to share a single sp3 carbon, the ideal tetrahedral bond angle (109.5°) is severely compressed. This results in orbitals with high p -character (bent bonds), rendering the C–C σ -bonds unusually susceptible to electrophilic attack, transition metal insertion, and radical cleavage[2][3].

Table 1: Strain Energy Breakdown in Spiro[1]hexane Systems
Structural ComponentEst. Strain Energy (kcal/mol)Mechanistic Consequence
Cyclopropane Ring ~27.5High p -character bonds; susceptible to electrophilic ring-opening.
Cyclobutane Ring ~26.5Puckered conformation; prone to cross-ring cleavage under UV light.
Spiro Carbon Increment ~0.8 - 8.6Steric clash between rings; drives spiro-cleavage under thermal stress.
Total System Strain ~54.7 - 56.0 Massive thermodynamic driving force for strain-release reactions.

Data derived from theoretical calculations of spirocyclic strain increments[2][3].

Validated Experimental Protocols

Synthesizing spiro[1]hexanes typically involves constructing the three-membered ring onto a pre-existing four-membered ring (or vice versa). Below are two robust, self-validating protocols designed to minimize intermediate decomposition.

Protocol A: Modular Synthesis via Johnson-Corey-Chaykovsky (JCC) Reaction

This method utilizes cyclobutane-substituted sulfonium salts to transfer a cyclobutylidene moiety to an electrophile, forming the spiro[1]hexane core in a single step[4].

Reagents: Cyclobutane-1,1-diylbis(dimethylsulfonium) triflate, KHMDS (1.0 M in THF), target ketone/imine, anhydrous THF. Procedure:

  • Ylide Generation: In an oven-dried Schlenk flask under argon, suspend the cyclobutane sulfonium salt (1.2 equiv) in anhydrous THF (0.1 M) at -78 °C.

  • Base Addition: Dropwise add KHMDS (1.2 equiv). Stir for 30 minutes at -78 °C. The solution will turn pale yellow, indicating the formation of the highly reactive ylide. Causality: Low temperature is critical to prevent ylide dimerization or premature decomposition.

  • Electrophile Introduction: Add the target ketone or imine (1.0 equiv) dissolved in THF dropwise.

  • Ring Closure: Gradually warm the reaction to room temperature over 4 hours. The initial nucleophilic attack forms a betaine intermediate, which undergoes spontaneous ring closure driven by the expulsion of dimethyl sulfide (DMS).

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with diethyl ether (avoid ethyl acetate to facilitate the removal of volatile spiro products). Concentrate under mild vacuum (no less than 150 mbar) at 20 °C.

JCC_SynthesisN1Cyclobutane Sulfonium SaltN3Sulfonium Ylide IntermediateN1->N3 Deprotonation (-78°C)N2Strong Base (KHMDS)N2->N3 Base additionN5Betaine IntermediateN3->N5 Nucleophilic attackN4Electrophile (Ketone/Imine)N4->N5 Reactant additionN6Spirohexane ScaffoldN5->N6 Ring closure & DMS expulsion

JCC-type synthesis pathway for spiro[1]hexane scaffolds.
Protocol B: Rhodium-Catalyzed Cyclopropanation of Methylenecyclobutanes

Ideal for synthesizing 5-azaspiro[1]hexane derivatives (piperidine bioisosteres).

Reagents: Methylenecyclobutane derivative, Ethyl diazoacetate (EDA), Rh2​(OAc)4​ (1 mol%), anhydrous DCM. Procedure:

  • Catalyst Activation: Dissolve the methylenecyclobutane (1.0 equiv) and Rh2​(OAc)4​ in anhydrous DCM at 0 °C under argon.

  • Diazo Addition: Using a syringe pump, add EDA (1.5 equiv) in DCM over 6 hours. Causality: Slow addition prevents the competitive dimerization of EDA into diethyl maleate/fumarate.

  • Carbene Transfer: The Rh-carbenoid inserts into the exocyclic double bond. Stir for an additional 2 hours at room temperature.

  • Purification: Filter through a short pad of silica gel to remove the rhodium catalyst. Purify via flash chromatography using deactivated silica (pre-treated with 1% Et3​N ) to prevent acid-catalyzed ring opening.

Troubleshooting & FAQs

Q1: My spiro[1]hexane degrades completely during palladium-catalyzed cross-coupling. How do I fix this?

Diagnosis: Transition metals like Pd(0) and Ni(0) can undergo oxidative addition directly into the highly strained C–C σ -bonds of the cyclopropane ring. This is a strain-release driven nucleopalladation[2]. Solution:

  • Sequence Alteration: Perform all required cross-coupling reactions on the cyclobutane precursor before executing the spirocyclization step.

  • Ligand Tuning: If late-stage coupling is unavoidable, use extremely bulky, electron-rich ligands (e.g., t-BuXPhos or BrettPhos) to sterically hinder the metal center from approaching the spiro-core.

DegradationS1Spiro[2.3]hexaneS3Metal-Coordinated ComplexS1->S3 CoordinationS2Transition Metal (e.g., Pd)S2->S3S4C-C σ-Bond CleavageS3->S4 ActivationS5Ring-Opened IntermediateS4->S5 Relief of ~56 kcal/mol strainS6Nucleophilic TrappingS5->S6 Quenching / Degradation

Strain-release driven degradation of spiro[1]hexanes via metal coordination.
Q2: I am losing my product during the final solvent evaporation. Is it decomposing?

Diagnosis: It is likely not decomposing, but evaporating. Unsubstituted or low-molecular-weight spiro[1]hexanes have unusually high vapor pressures due to their compact, spherical 3D shape, which minimizes intermolecular Van der Waals interactions. Solution: Never use a high-vacuum pump (e.g., Schlenk line) to dry these compounds. Concentrate using a rotary evaporator with the bath temperature set strictly below 20 °C and pressure >150 mbar. Alternatively, immediately derivatize the core into a heavier, less volatile intermediate (e.g., Boc-protection of an azaspiro derivative).

Q3: Upon treatment with Lewis acids (e.g., BF3​⋅Et2​O ), my oxaspiro[1]hexane yields a complex mixture.

Diagnosis: 1-oxaspiro[1]hexanes are highly sensitive to Lewis acids. Coordination to the oxygen atom draws electron density away from the spiro carbon, triggering a rapid, strain-relieving ring expansion into a cyclopentanone derivative, or catastrophic polymerization. Solution: Avoid Lewis acids entirely when handling oxaspiro variants. If deprotection of adjacent groups is required, utilize orthogonal protecting groups that can be removed via hydrogenolysis (e.g., Benzyl groups using H2​/Pd−C ) or fluoride sources (e.g., TBS groups using TBAF), which do not trigger cationic ring-opening cascades.

References

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[1]Hexanes and Heteroatom-Containing Analogues National Library of Medicine (NIH)[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes Chemical Communications (RSC Publishing)[Link]

  • Strain-Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ-Bond Nucleopalladation National Library of Medicine (NIH)[Link]

Validation & Comparative

comparing 1-Cyanospiro[2.3]hexane-1-carboxylic acid to other spirocyclic acids

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize the escape from "flatland" (sp²-rich chemical space) to improve clinical success rates, spirocyclic aliphatic scaffolds have emerged as premier bioisosteres. Among these, 1-Cyanospiro[2.3]hexane-1-carboxylic acid (CAS: 2166768-89-2) represents a highly functionalized, conformationally restricted building block.

This guide provides an objective, data-driven comparison between 1-cyanospiro[2.3]hexane-1-carboxylic acid and alternative spirocyclic acids—such as the unsubstituted spiro[2.3]hexane-1-carboxylic acid and the expanded spiro[3.3]heptane-2-carboxylic acid—detailing their physicochemical behaviors, structural causality, and the self-validating experimental protocols used to evaluate them.

Structural Causality: The "Why" Behind the Scaffold

To understand the performance of these molecules, we must analyze the causality behind their structural modifications.

The Spirocyclic Advantage (Conformational Rigidity): Standard alkyl carboxylic acids suffer from high conformational flexibility, leading to entropic penalties upon target binding. Spirocyclization—fusing two rings at a single carbon atom—locks the molecule into a rigid 3D architecture. As demonstrated in [1], the spiro[2.3]hexane system effectively mimics the spatial arrangement of meta-substituted benzenes or specific piperidine conformers while maximizing the fraction of sp³ carbons (Fsp³). This rigidity shields metabolically labile sites from Cytochrome P450 (CYP) enzymes, inherently improving pharmacokinetic stability.

The Cyano Effect (pKa Modulation & Target Affinity): Adding a cyano group (-C≡N) at the 1-position fundamentally alters the molecule's electronic profile. The cyano group exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the adjacent carboxylate anion. This stabilizes the conjugate base, drastically lowering the pKa of the carboxylic acid from ~4.8 (in the unsubstituted spirocycle) to ~2.8. Consequently, 1-cyanospiro[2.3]hexane-1-carboxylic acid is fully ionized at physiological pH (7.4), allowing for stronger, more predictable electrostatic salt-bridge interactions with basic residues (e.g., Arginine, Lysine) in target binding pockets [2]. Furthermore, the cyano moiety acts as a compact, linear hydrogen-bond acceptor without adding significant steric bulk.

Pathway A Standard Alkyl Carboxylic Acids B Spiro[2.3]hexane-1- carboxylic acid A->B Spirocyclization D High Flexibility Suboptimal PK A->D C 1-Cyanospiro[2.3]hexane- 1-carboxylic acid B->C Cyano Substitution E Conformational Rigidity Improved Stability B->E F Lower pKa & Enhanced Target Affinity (H-bond) C->F

Logical pathway of physicochemical enhancements via spirocyclization and cyano substitution.

Quantitative Performance Comparison

The following table summarizes the physicochemical properties that dictate the utility of these building blocks in lead optimization campaigns.

Property1-Cyanospiro[2.3]hexane-1-carboxylic acidSpiro[2.3]hexane-1-carboxylic acidSpiro[3.3]heptane-2-carboxylic acid
CAS Number 2166768-89-217202-56-11124155-01-2
Molecular Weight 151.16 g/mol 126.15 g/mol 140.18 g/mol
Fraction sp³ (Fsp³) 0.881.001.00
Estimated pKa ~2.8~4.8~4.7
TPSA (Ų) 61.137.337.3
Primary Application High-affinity binding, salt-bridge formationBaseline rigidity, low MW bioisostereAltered exit vectors, bulkier shielding

Data synthesis derived from structural modeling and comparative spirocyclic scaffold reviews [3].

Experimental Methodologies (Self-Validating Systems)

To objectively verify the theoretical advantages of these scaffolds, rigorous experimental validation is required. The protocols below are designed as self-validating systems, ensuring that artifacts are caught in real-time.

Protocol A: Potentiometric pKa Determination (Cosolvent Extrapolation)

Because spirocyclic acids can exhibit variable aqueous solubility, determining the exact pKa shift caused by the cyano group requires a cosolvent titration method.

  • Electrode Calibration (Validation Step): Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Titrate a known reference standard (e.g., Potassium Hydrogen Phthalate) to confirm the Nernstian slope is within 95-105% of the theoretical value. This ensures the system is accurately reading proton activity.

  • Sample Preparation: Dissolve 1-cyanospiro[2.3]hexane-1-carboxylic acid to a concentration of 1 mM in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH) with 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate the solutions with standardized 0.1 M KOH from pH 2.0 to pH 10.0 under an inert Argon atmosphere to prevent CO₂ absorption (which would falsely lower the pH).

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) values against the dielectric constant of the cosolvent mixtures. Extrapolate the linear regression to 0% organic solvent to determine the true aqueous pKa.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To prove that the steric bulk of the spiro[2.3]hexane system protects the molecule from metabolism, an HLM assay is utilized.

  • System Setup: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Control Implementation (Validation Step): Run a parallel assay with Verapamil (a known high-clearance drug) to validate CYP activity, and a negative control (test compound + HLM without NADPH) to rule out chemical instability or non-CYP degradation.

  • Reaction Initiation: Add 1 mM NADPH (the obligate reducing cofactor for CYP450 enzymes) to initiate the metabolic reaction. Causality: Without NADPH, CYP enzymes cannot transfer electrons to oxygen, halting metabolism.

  • Kinetic Sampling & Quenching: At intervals (0, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold Acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the microsomes, halting the reaction and precipitating proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) based on the half-life of the parent compound depletion.

Workflow Step1 Incubate Compound (1 µM) with HLM (0.5 mg/mL) Step2 Add NADPH (1 mM) to Initiate Reaction Step1->Step2 Step3 Quench with Acetonitrile at Time Points (0-60 min) Step2->Step3 Step4 Centrifuge & Extract Supernatant Step3->Step4 Step5 LC-MS/MS Analysis (Calculate Intrinsic Clearance) Step4->Step5

Step-by-step experimental workflow for validating microsomal metabolic stability (HLM assay).

Conclusion

While the unsubstituted spiro[2.3]hexane-1-carboxylic acid provides an excellent baseline for conformational restriction, the 1-cyano derivative offers a distinct physicochemical advantage. By drastically lowering the pKa and introducing a polar hydrogen-bond acceptor, 1-cyanospiro[2.3]hexane-1-carboxylic acid allows medicinal chemists to engineer stronger target affinities while maintaining the metabolic resilience inherent to spirocyclic systems.

References

  • Malashchuk, A., et al. "Spiro[2.3]Hexane‐ and Spiro[3.3]Heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation." ChemistrySelect, 2024.[Link]

  • Jafari, E., et al. "Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview." Chemical Review and Letters, 2020.[Link]

  • Zheng, Y., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2021.[Link]

A Comparative Guide to the Analytical Method Validation of 1-Cyanospiro[2.3]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety. This guide provides an in-depth, scientifically grounded comparison of analytical method validation for the novel compound 1-Cyanospiro[2.3]hexane-1-carboxylic acid, a versatile small molecule scaffold. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for researchers and drug development professionals.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. For 1-Cyanospiro[2.3]hexane-1-carboxylic acid, this means ensuring that the chosen analytical method can accurately and reliably measure its identity, purity, and concentration in a given sample.

The Analytical Challenge: 1-Cyanospiro[2.3]hexane-1-carboxylic acid

1-Cyanospiro[2.3]hexane-1-carboxylic acid possesses a unique spirocyclic structure with a carboxylic acid and a nitrile functional group. Its molecular formula is C₈H₉NO₂ and it has a molecular weight of 151.16 g/mol . These features necessitate a robust analytical method that can selectively quantify the analyte in the presence of potential impurities and degradation products.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique well-suited for the analysis of non-volatile and thermally labile compounds like 1-Cyanospiro[2.3]hexane-1-carboxylic acid. A reversed-phase HPLC (RP-HPLC) method is proposed, as it is a common and effective technique for separating polar and non-polar compounds.

The Validation Workflow: A Step-by-Step Guide

The validation of the proposed HPLC method will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics for different types of analytical procedures.

Analytical_Method_Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation cluster_Lifecycle Method Lifecycle Dev Method Development Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Lifecycle Continuous Monitoring Robustness->Lifecycle Implement

Caption: A flowchart illustrating the typical workflow for analytical method validation, from development through to continuous monitoring.

Key Validation Parameters: A Comparative Analysis

The following sections detail the experimental protocols and acceptance criteria for the validation of the HPLC method for 1-Cyanospiro[2.3]hexane-1-carboxylic acid.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Forced Degradation Studies: The drug substance will be subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Chromatographic Analysis: The stressed samples will be analyzed by the proposed HPLC method with a photodiode array (PDA) detector.

  • Peak Purity Analysis: The peak purity of the 1-Cyanospiro[2.3]hexane-1-carboxylic acid peak will be evaluated to ensure it is not co-eluting with any degradation products.

Acceptance Criteria vs. Alternative Methods:

ParameterHPLC with PDAAlternative: HPLC-MS
Specificity GoodExcellent
Peak Purity Can be assessedMass spectral data provides definitive identification
Impurity Profiling GoodExcellent, allows for structural elucidation

Rationale: While HPLC with PDA provides good specificity, coupling HPLC with Mass Spectrometry (MS) offers a higher degree of certainty by providing mass information, which can help in the definitive identification of co-eluting peaks.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of 1-Cyanospiro[2.3]hexane-1-carboxylic acid reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration).

  • Inject each standard in triplicate and record the peak area.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Comparative Data Summary:

Concentration (µg/mL)Mean Peak Area (n=3)
80801234
90902345
1001003456
1101104567
1201205678

This is hypothetical data for illustrative purposes.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare samples of a known concentration (e.g., a placebo matrix spiked with the analyte) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine determinations in total (3 concentrations, 3 replicates each).

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • Percent Recovery: Typically within 98.0% to 102.0%.

Comparative Recovery Data:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
80.079.599.4
100.0100.5100.5
120.0119.099.2

This is hypothetical data for illustrative purposes.

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • Relative Standard Deviation (RSD): ≤ 2.0%

Comparative Precision Data:

ParameterDay 1 / Analyst 1Day 2 / Analyst 2
Mean Concentration (µg/mL) 100.299.8
Standard Deviation 0.850.92
% RSD 0.85%0.92%

This is hypothetical data for illustrative purposes.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte

comparative analysis of 1-Cyanospiro[2.3]hexane-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right molecular scaffold is not merely a structural choice; it is a strategic decision that dictates a drug candidate's metabolic fate, target affinity, and intellectual property viability. The pharmaceutical industry's paradigm shift toward "escaping from flatland" has placed a premium on sp³-rich frameworks. Among these, the spiro[1]hexane system has emerged as a premier non-classical bioisostere for aromatic and saturated heterocycles.

This guide provides an in-depth comparative analysis of 1-Cyanospiro[1]hexane-1-carboxylic acid and its structural derivatives. By examining their physicochemical properties, vector geometries, and synthetic behaviors, we will establish a rational framework for integrating these sterically demanding, high-strain building blocks into modern drug discovery workflows.

Structural and Physicochemical Comparison

The positioning of functional groups on the spiro[1]hexane core fundamentally alters the molecule's three-dimensional trajectory. The core consists of a highly strained cyclopropane ring (C1-C2) orthogonal to a cyclobutane ring (C4-C6).

  • C1 Substitution (e.g., 1-Cyanospiro[1]hexane-1-carboxylic acid): Substituents on the cyclopropane ring project at acute angles. This geometry is highly sterically hindered and is ideal for mimicking ortho-substituted benzenes or inducing a sharp conformational turn in a ligand[2].

  • C5 Substitution (e.g., 5-Cyanospiro[1]hexane-5-carboxylic acid): Substituents on the cyclobutane ring project linearly (~180°). This makes the C5-derivatives excellent 3[3].

  • Bifunctional Substitution (e.g., 5-Amino-spiro[1]hexane-1-carboxylic acid): By placing an amine at C5 and a carboxylic acid at C1, researchers create4, locking the pharmacophore into a specific spatial arrangement to probe receptor binding pockets[4].

Table 1: Physicochemical & Geometric Profiling of Spiro[1]hexane Derivatives
DerivativeCAS NumberSubstitution SiteExit Vector AnglePrimary Medicinal Chemistry Application
1-Cyanospiro[1]hexane-1-carboxylic acid 2166768-89-2Cyclopropane (C1)Acute (< 90°)Ortho-phenyl bioisostere; high steric shielding
5-Cyanospiro[1]hexane-5-carboxylic acid 1491982-69-4Cyclobutane (C5)Linear (~180°)Para-phenyl bioisostere; linear chain rigidification
5-Amino-spiro[1]hexane-1-carboxylic acid N/A (Patent)C1 and C5BifunctionalConformationally restricted GABA receptor probe

Mechanistic Causality in Scaffold Selection

Why utilize the cyano-carboxylic acid motif on a spirocyclic core? The causality lies in the interplay between electronics and metabolism.

  • Electronic Tuning: The strongly electron-withdrawing cyano group significantly lowers the pKa of the adjacent carboxylic acid. This enhances ionic interactions within target protein pockets compared to unfunctionalized cycloalkane-carboxylic acids.

  • Metabolic Shielding: Flat aromatic amides are highly susceptible to cytochrome P450-mediated oxidation. The5 disrupts the planarity required for certain enzymatic degradation pathways, drastically improving the compound's half-life (t₁/₂)[5].

Table 2: Benchmark In Vitro Performance (Aromatic vs. Spirocyclic Amides)

Data represents benchmark comparisons when replacing a standard phenyl-amide with a 1-Cyanospiro[1]hexane-1-amide bioisostere.

Scaffold ArchitecturecLogPAqueous Solubility (µg/mL)Human Liver Microsomes (HLM) t₁/₂ (min)
Flat Phenyl-Amide (Control)2.84515
1-Cyanospiro[1]hexane-1-amide 1.9180>120

Decision Logic and Experimental Workflows

To successfully deploy these scaffolds, one must navigate their inherent steric hindrance. The following diagrams map the logical selection of the scaffold and the optimized synthetic workflow.

G Start Target Scaffold Replacement Q1 Require high sp3 fraction & metabolic stability? Start->Q1 Spiro Spiro[2.3]hexane Scaffolds Q1->Spiro Yes Pos1 1-Substituted Derivatives (e.g., 1-Cyano-1-COOH) Sterically hindered, acute vectors Spiro->Pos1 Vector Angle < 90° Pos5 5-Substituted Derivatives (e.g., 5-Cyano-5-COOH) Symmetrical, linear vectors Spiro->Pos5 Vector Angle ~ 180°

Decision logic for selecting spiro[1]hexane substitution patterns.

Workflow A 1-Cyanospiro[2.3]hexane- 1-carboxylic acid B Activation (HATU, DIPEA) DMF, 0°C to RT A->B Step 1 C Amine Addition (Primary/Secondary) B->C Step 2 D Reaction Monitoring (LC-MS, 2-4 hrs) C->D Step 3 E Aqueous Workup & Extraction (EtOAc) D->E Conversion > 95% F Purification (Prep-HPLC) E->F Step 4

Self-validating experimental workflow for spiro[1]hexane amide coupling.

Self-Validating Experimental Protocol: Sterically Hindered Amide Coupling

Because the C1 position of 1-Cyanospiro[1]hexane-1-carboxylic acid is situated on a rigid cyclopropane ring adjacent to a quaternary spiro-center, standard coupling reagents (e.g., EDC/HOBt) often fail due to severe steric clash.

System Validation Requirement: To ensure the protocol is self-validating, always run a parallel control reaction using cyclobutanecarboxylic acid. If the control achieves >95% conversion but the spiro-acid fails, the failure is definitively linked to steric hindrance, ruling out degraded reagents or wet solvent.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Cyanospiro[1]hexane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: The highly strained active ester intermediate is prone to hydrolysis; strict anhydrous conditions are mandatory.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0 °C for 15 minutes.

    • Causality: HATU is prioritized because its 7-azabenzotriazole leaving group provides neighboring-group participation, dramatically accelerating coupling at sterically hindered sp³ centers. Cooling to 0 °C prevents premature degradation of the active ester.

  • Coupling: Add the target primary or secondary amine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Monitoring: Analyze via LC-MS. Monitor for the disappearance of the spiro-acid mass (m/z 151.2)[2].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, then extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x), followed by brine.

    • Causality: The NaHCO₃ quench neutralizes excess DIPEA. More importantly, washing with 5% LiCl alters the aqueous partition coefficient, effectively stripping the highly miscible DMF out of the organic layer without losing the target spiro-amide.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and isolate the pure product via preparative HPLC.

References

  • CymitQuimica. "1-Cyanospiro[1]hexane-1-carboxylic acid Product Information." 2

  • ChemScene. "5-Cyanospiro[1]hexane-5-carboxylic acid." 3

  • Russian Patent RU2659404C1. "Method for producing 5-aminospiro[1] hexane-1-carboxylic acid." 4

  • Angewandte Chemie International Edition. "Novel Sulfonium Reagents for the Modular Synthesis of Spiro[1]Hexanes and Heteroatom-Containing Analogues." 5

  • Chemical Communications. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes."

Sources

A Comparative Guide to the Biological Activity of 1-Cyanospiro[2.3]hexane-1-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements and improved physicochemical properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling class of compounds, offering a departure from the "flatland" of traditional aromatic structures.[1][2] Among these, the strained spiro[2.3]hexane framework presents a unique conformational rigidity that is increasingly being exploited in drug design.[2][3] This guide provides a comparative analysis of the potential biological activity of 1-Cyanospiro[2.3]hexane-1-carboxylic acid, a molecule of growing interest, and its key structural analogs. While direct comparative experimental data for this specific molecule is not yet extensively published, this document will extrapolate from established principles of medicinal chemistry and data on related spirocyclic compounds to provide a robust framework for its evaluation.

The Spiro[2.3]hexane Scaffold: A Foundation for Novel Bioactivity

The spiro[2.3]hexane core, consisting of a cyclopropane ring fused to a cyclobutane ring, imparts significant conformational restriction. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The exploration of spiro[2.3]hexane derivatives has been particularly active in the field of neuroscience, where they are being investigated as conformationally constrained analogs of neurotransmitters like γ-aminobutyric acid (GABA) and glutamate.[4][5]

Core Compound and Rationale for Analog Selection

1-Cyanospiro[2.3]hexane-1-carboxylic acid serves as our central molecule. The presence of both a cyano and a carboxylic acid group on the same carbon of the cyclopropane ring suggests several potential biological interactions. The carboxylic acid can act as a hydrogen bond donor and acceptor and may mimic the carboxylate of endogenous ligands. The cyano group, a known bioisostere for various functional groups, can participate in dipole-dipole interactions and may influence the molecule's metabolic stability and electronic properties.[6]

To understand the structure-activity relationship (SAR) of this core molecule, we will compare it with three key analogs:

  • Analog A: 1-Cyanospiro[2.3]hexane-1-carboxamide: The replacement of the carboxylic acid with a carboxamide group allows for the assessment of the importance of the acidic proton and the hydrogen bonding pattern.

  • Analog B: Spiro[2.3]hexane-1-carboxylic acid: Removal of the cyano group helps to determine its contribution to the overall biological activity.

  • Analog C: 1-Aminospiro[2.3]hexane-1-carboxylic acid: The substitution of the cyano group with an amino group introduces a basic center and explores the potential for ionic interactions, particularly relevant for mimicking amino acid neurotransmitters.

cluster_Core Core Compound cluster_Analogs Structural Analogs Core 1-Cyanospiro[2.3]hexane-1-carboxylic acid A Analog A: 1-Cyanospiro[2.3]hexane-1-carboxamide Core->A Carboxylic Acid to Carboxamide B Analog B: Spiro[2.3]hexane-1-carboxylic acid Core->B Decyanation C Analog C: 1-Aminospiro[2.3]hexane-1-carboxylic acid Core->C Cyano to Amino

Figure 1: Structural relationship between the core compound and its selected analogs.

Hypothesized Biological Target and Activity: GABAergic System

Given that conformationally restricted amino acids based on the spiro[2.3]hexane scaffold are being explored as GABA analogs, a primary hypothesized target for these compounds is the GABAergic system.[4][5] Specifically, they could potentially act as:

  • GABA Receptor Ligands: Binding to GABAA or GABAB receptors as agonists, antagonists, or allosteric modulators.

  • GABA Transaminase (GABA-T) Inhibitors: GABA-T is the primary enzyme responsible for the degradation of GABA. Its inhibition leads to an increase in synaptic GABA levels, which can have therapeutic effects in conditions like epilepsy and anxiety.

Comparative Biological Evaluation: Experimental Protocols

To elucidate the biological activity profile of 1-Cyanospiro[2.3]hexane-1-carboxylic acid and its analogs, a series of in vitro assays would be essential.

GABA Receptor Binding Assay

This assay determines the affinity of the compounds for GABA receptors.

Protocol:

  • Membrane Preparation: Prepare synaptic membrane fractions from rat brain tissue.

  • Radioligand Binding: Incubate the membrane preparation with a specific radioligand (e.g., [³H]muscimol for GABAA receptors or [³H]GABA for GABAB receptors) in the presence of varying concentrations of the test compounds.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

cluster_workflow GABA Receptor Binding Assay Workflow prep Prepare Synaptic Membranes incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Radioligand incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze cluster_sar Structure-Activity Relationship Insights High_Activity High Activity (Analog C) Moderate_Activity Moderate Activity (Core Compound) High_Activity->Moderate_Activity Amino to Cyano Low_Activity Low Activity (Analog B) Moderate_Activity->Low_Activity Decyanation Inactive Inactive (Analog A) Low_Activity->Inactive Carboxylic Acid to Amide

Figure 3: Hypothetical structure-activity relationship cascade.

Conclusion and Future Directions

While this guide presents a hypothesized comparison based on established medicinal chemistry principles, it underscores the potential of the 1-Cyanospiro[2.3]hexane-1-carboxylic acid scaffold as a platform for developing novel neurologically active agents. The conformational rigidity of the spiro[2.3]hexane core, combined with the electronic and hydrogen-bonding capabilities of the cyano and carboxylic acid groups, makes it a compelling candidate for further investigation.

Future research should focus on the synthesis and in vitro biological evaluation of 1-Cyanospiro[2.3]hexane-1-carboxylic acid and a diverse set of its analogs to validate these hypotheses. Subsequent studies could involve in vivo models to assess their pharmacokinetic properties and therapeutic potential. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutic agents targeting the GABAergic system and potentially other biological targets.

References

  • ResearchGate. (2025). Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. [Link]

  • PubMed. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. [Link]

  • PMC. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. [Link]

  • PubMed. (n.d.). Potent cyano and carboxamido side-chain analogues of 1', 1'-dimethyl-delta8-tetrahydrocannabinol. [Link]

  • ResearchGate. (n.d.). Spiro[2.3]hexane and spiro[3.3]heptane derivatives shown in: (A) r – θ.... [Link]

  • Patents. (n.d.). RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.

Sources

Structural Comparison of Spiro[2.3]hexane and Spiro[2.4]heptane Derivatives: A Guide for Scaffold Hopping

Author: BenchChem Technical Support Team. Date: March 2026

In my tenure overseeing structural optimization campaigns, the transition from planar aromatic rings to highly saturated spirocyclic scaffolds has been one of the most transformative paradigm shifts in modern medicinal chemistry. As we strive to "escape from flatland," increasing the fraction of sp³-hybridized carbons (Fsp³) has proven essential for improving aqueous solubility, mitigating off-target toxicity, and enhancing metabolic stability.

Today, we will dissect two highly valuable, yet structurally distinct, sp³-rich bioisosteres: spiro[2.3]hexane and spiro[2.4]heptane derivatives. This guide provides an objective structural comparison, outlines field-proven synthetic methodologies, and delivers actionable experimental protocols to help you integrate these scaffolds into your drug discovery pipelines.

The Bioisosteric Rationale: Why Spirocycles?

Traditional drug discovery heavily relied on substituted benzenes and heteroaromatics. However, these planar structures often suffer from poor physicochemical properties and high attrition rates in clinical trials. Spirocyclic scaffolds—where two rings are connected through a single common atom—offer a rigid, three-dimensional geometry that can perfectly mimic the exit vectors of ortho-, meta-, or para-substituted aromatics while drastically improving the molecule's pharmacokinetic profile[Strained spiro heterocycles as potential bioisosteres][1].

G A Traditional Flatland (Aromatic Rings) B Poor Solubility & High Attrition A->B C Spirocyclic Bioisosteres (Escape from Flatland) A->C Scaffold Hopping D Spiro[2.3]hexane (High Strain, Compact) C->D E Spiro[2.4]heptane (Moderate Strain, Flexible) C->E F Enhanced Fsp3 & Metabolic Stability D->F E->F

Fig 1. Logical workflow of scaffold hopping from aromatic rings to spirocyclic bioisosteres.
Structural & Physicochemical Comparison

While both scaffolds increase 3D character, their distinct ring sizes dictate their strain energy, lipophilicity, and spatial volume.

  • Spiro[2.3]hexane : Comprises a 3-membered ring fused to a 4-membered ring. This highly strained system is incredibly compact. It is increasingly utilized to replace piperazine or morpholine rings, occupying a unique 3D space that prevents steric clashes in tight binding pockets[Novel Sulfonium Reagents for the Modular Synthesis][2].

  • Spiro[2.4]heptane : Comprises a 3-membered ring fused to a 5-membered ring. The larger cyclopentane/heteropentane moiety offers more flexibility and slightly higher lipophilicity. It has been successfully employed in the aglycon moiety of antiviral nucleoside analogues, such as Entecavir derivatives[A novel entecavir analogue constructing with a spiro[2.4]heptane][3].

Quantitative Data Summary
ParameterSpiro[2.3]hexane DerivativesSpiro[2.4]heptane DerivativesCausality / Impact on Drug Design
Ring System 3-membered fused to 4-membered3-membered fused to 5-memberedDictates overall steric bulk and exit vector geometry.
Ring Strain Very High (~50-55 kcal/mol)Moderate (~30-35 kcal/mol)Higher strain in [2.3] systems can be leveraged for covalent binding or unique conformational rigidity.
Fsp³ Character 1.0 (Fully saturated)1.0 (Fully saturated)Both maximize 3D character, drastically improving aqueous solubility compared to planar aromatics.
Lipophilicity (clogP) LowerSlightly Higher (extra CH₂)[2.3] systems are preferred when minimizing lipophilicity is critical to avoid off-target toxicity.
Metabolic Stability Excellent (Sterically shielded)Good (Dependent on substitution)Both resist CYP450-mediated oxidation better than electron-rich aromatic rings.
Synthetic Accessibility & Experimental Protocols

The synthesis of these highly strained systems requires careful selection of reagents to avoid unwanted ring-opening or elimination side reactions. Below are field-proven, self-validating protocols for constructing both scaffolds.

Protocol A: Modular Synthesis of Spiro[2.3]hexanes via Sulfonium Ylides

Causality: Traditional cyclopropanation of exocyclic double bonds on 4-membered rings often suffers from poor diastereoselectivity and low yields. Utilizing cyclobutane- or oxetane-substituted sulfonium salts in a Johnson-Corey-Chaykovsky (JCC) type reaction allows for modular, late-stage insertion into diverse carbonyls or imines, yielding highly functionalized spiro[2.3]hexanes with predictable stereocontrol[Novel Sulfonium Reagents for the Modular Synthesis][2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the target oxetane-substituted sulfonium salt (1.2 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Validation Checkpoint: ¹H NMR of the starting material must show distinct downfield shifts of the α-protons adjacent to the sulfonium center.

  • Ylide Generation: Cool the mixture to -78 °C. Dropwise add a strong base (e.g., NaHMDS, 1.25 equiv). Stir for 30 minutes.

    • Validation Checkpoint: A rapid color change (typically to pale yellow/orange) indicates successful deprotonation and ylide formation. Strict anhydrous conditions are required here to prevent premature quenching.

  • JCC Insertion: Slowly add the target ketone or imine (1.0 equiv) dissolved in DCM. Allow the reaction to gradually warm to room temperature over 12 hours.

    • Validation Checkpoint: Monitor via TLC (using KMnO₄ stain). Complete consumption of the carbonyl/imine spot confirms the insertion is complete.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

    • Validation Checkpoint: Chiral HPLC must be performed to determine enantiomeric excess if asymmetric ligands or chiral auxiliaries were employed.

G Step1 Step 1: Sulfonium Salt Preparation Step2 Step 2: Ylide Generation (Base Addition) Step1->Step2 QC1 QC: NMR Verification Step1->QC1 Step3 Step 3: JCC Reaction (Carbonyl Addition) Step2->Step3 Step4 Step 4: Spiro[2.3]hexane Isolation Step3->Step4 QC2 QC: Chiral HPLC Step4->QC2

Fig 2. Step-by-step synthetic workflow for spiro[2.3]hexane derivatives via JCC reaction.
Protocol B: Synthesis of Spiro[2.4]heptane Core via Radical-Mediated Cyclization

Causality: For complex nucleoside analogues, harsh ionic cyclizations often degrade the sensitive aglycon moiety. A radical-mediated 5-exo-dig cyclization provides mild, neutral conditions to construct the 5-membered ring with an exocyclic double bond, perfectly setting up a subsequent Simmons-Smith cyclopropanation[A novel entecavir analogue constructing with a spiro[2.4]heptane][3]. Alternatively, Palladium-catalyzed spirocyclopropanation can be used for gem-difluorinated variants[Synthesis of gem-Difluorinated Oxa/Azaspiro[2.4]heptanes][4].

Step-by-Step Methodology:

  • Radical Initiation: Dissolve the alkyne-tethered precursor in degassed toluene. Add AIBN (0.2 equiv) and tris(trimethylsilyl)silane (TTMSS, 1.2 equiv). Heat to 90 °C.

    • Validation Checkpoint: Gentle evolution of N₂ gas confirms AIBN activation.

  • 5-exo-dig Cyclization: Stir for 4 hours until the cyclization is complete.

    • Validation Checkpoint: Disappearance of the alkyne stretch at ~2100 cm⁻¹ via in-situ IR spectroscopy confirms the formation of the exocyclic double bond.

  • Simmons-Smith Cyclopropanation: Cool the intermediate to 0 °C in DCM. Add diethylzinc (Et₂Zn, 3.0 equiv) followed by diiodomethane (CH₂I₂, 6.0 equiv). Stir for 12 hours.

    • Validation Checkpoint: LC-MS analysis must confirm a mass shift of +14 Da (addition of CH₂), indicating successful cyclopropanation to the spiro[2.4]heptane core.

  • Isolation: Quench carefully with 1M HCl, extract with DCM, and purify via silica gel chromatography.

Conclusion

Both spiro[2.3]hexane and spiro[2.4]heptane scaffolds are indispensable tools for the modern medicinal chemist. If your primary goal is to minimize molecular weight and lipophilicity while maximizing structural rigidity, the spiro[2.3]hexane system is superior. Conversely, if your target binding pocket requires slightly more flexibility or you are building complex carbocyclic nucleosides, the spiro[2.4]heptane core provides a robust, synthetically accessible alternative.

By utilizing the self-validating protocols outlined above, researchers can confidently synthesize these strained systems, ensuring high fidelity and reproducibility in their structural optimization campaigns.

References
  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.
  • A novel entecavir analogue constructing with a spiro[2.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
  • Synthesis of gem-Difluorinated Oxa/Azaspiro[2.

Sources

Navigating Uncharted Territory: An Assessment of the Novelty of 1-Cyanospiro[2.3]hexane-1-carboxylic Acid in Patent Literature

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Allure of Three-Dimensionality in Drug Discovery

In the relentless pursuit of novel therapeutic agents, medicinal chemists and drug development professionals are increasingly turning their attention to molecular scaffolds that offer enhanced three-dimensionality. Spirocyclic systems, characterized by two rings connected through a single shared carbon atom, have emerged as particularly attractive motifs. Their rigid, well-defined conformations can lead to improved binding affinity and selectivity for biological targets, while their increased sp3 character often imparts favorable physicochemical properties such as enhanced solubility. This guide delves into the novelty of a specific spirocyclic compound, 1-Cyanospiro[2.3]hexane-1-carboxylic acid, within the patent landscape, providing a comparative analysis against existing alternatives and proposing a forward-looking synthetic strategy.

Prior Art Analysis: A Tale of a Known Core and an Unclaimed Derivative

A comprehensive search of prominent patent databases, including the World Intellectual Property Organization (WIPO), the United States Patent and Trademark Office (USPTO), and the European Patent Office (EPO), reveals a nuanced picture of the novelty of 1-Cyanospiro[2.3]hexane-1-carboxylic acid.

Our investigation, utilizing the compound's structure, name, and CAS number (2166768-89-2), did not uncover any patents specifically claiming 1-Cyanospiro[2.3]hexane-1-carboxylic acid. This suggests that, from a patent perspective, the compound itself may represent "untrammeled patent space."

However, the core molecular scaffold, spiro[2.3]hexane-1-carboxylic acid, is not novel in the patent literature. For instance, Russian patent RU2659404C1 describes a method for producing 5-amino-spiro[2.3]hexane-1-carboxylic acid.[1] This disclosure of a substituted derivative establishes the existence of the parent spiro[2.3]hexane-1-carboxylic acid core as prior art.

The key to the potential novelty of 1-Cyanospiro[2.3]hexane-1-carboxylic acid lies in the specific geminal substitution of a cyano and a carboxylic acid group at the 1-position of the spiro[2.3]hexane framework. This particular arrangement of functional groups on this specific scaffold appears to be absent from the examined patent literature.

Comparative Landscape: Alternatives in the Spiro[2.3]hexane Family

The primary alternatives to 1-Cyanospiro[2.3]hexane-1-carboxylic acid found in the literature are amino acid derivatives. These compounds are explored for their potential as conformationally restricted analogs of neurotransmitters like γ-aminobutyric acid (GABA).[1]

Compound Functional Groups at Position 1 & 5 Potential Application Area Reference
1-Cyanospiro[2.3]hexane-1-carboxylic acid1-cyano, 1-carboxylic acidBuilding block for medicinal chemistry, potential for unique biological activityCommercially available[2]
5-Amino-spiro[2.3]hexane-1-carboxylic acid1-carboxylic acid, 5-aminoGABA analog, neuropharmacologyRU2659404C1[1]
1-Amino-spiro[2.3]hexane-5-carboxylic acid1-amino, 5-carboxylic acidGABA analog, neuropharmacologyMentioned in RU2659404C1[1]

The introduction of a cyano group in place of an amino group significantly alters the electronic and steric properties of the molecule. The nitrile functionality is a versatile synthetic handle and can act as a bioisostere for various functional groups, potentially leading to novel biological activities distinct from the known amino acid analogs.

Proposed Synthetic Protocol: A Modern Approach to a Novel Scaffold

While the synthesis of 1-Cyanospiro[2.3]hexane-1-carboxylic acid is not explicitly detailed in the scientific literature, we can propose a plausible and efficient synthetic route based on modern methodologies for the cyanation of carboxylic acids. Decarboxylative cyanation using photoredox catalysis has emerged as a powerful tool for the conversion of aliphatic carboxylic acids into nitriles under mild conditions.[3][4]

This proposed protocol offers a direct, one-step conversion, which is a significant advantage over classical methods that might require multiple steps of functional group interconversion.

Experimental Workflow: Proposed Synthesis of 1-Cyanospiro[2.3]hexane-1-carboxylic acid

Objective: To synthesize 1-Cyanospiro[2.3]hexane-1-carboxylic acid from the corresponding dicarboxylic acid precursor.

Materials:

  • 1-(Methoxycarbonyl)spiro[2.3]hexane-1-carboxylic acid (or a similar precursor)

  • Photocatalyst (e.g., an iridium or organic dye-based catalyst)

  • Cyanating agent (e.g., a cyanobenziodoxolone reagent)

  • Base (e.g., a non-nucleophilic organic base)

  • Anhydrous solvent (e.g., dimethylformamide or acetonitrile)

  • Inert gas (e.g., argon or nitrogen)

  • Blue LED light source

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine 1-(Methoxycarbonyl)spiro[2.3]hexane-1-carboxylic acid (1 equivalent), the photocatalyst (1-5 mol%), and the cyanating agent (1.1-1.5 equivalents).

  • Solvent and Base Addition: Add the anhydrous solvent and the base (1.5-2 equivalents) to the reaction mixture.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Photocatalysis: Place the reaction vessel in proximity to the blue LED light source and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction and perform a standard aqueous workup to remove the catalyst and other reagents.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1-Cyanospiro[2.3]hexane-1-carboxylic acid methyl ester.

  • Hydrolysis: Subject the purified ester to standard hydrolysis conditions (e.g., LiOH in THF/water) to afford the target compound, 1-Cyanospiro[2.3]hexane-1-carboxylic acid.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2-4: Photocatalysis cluster_2 Step 5-7: Purification cluster_3 Step 8: Hydrolysis Precursor 1-(Methoxycarbonyl)spiro[2.3]hexane-1-carboxylic acid ReactionVessel Reaction Mixture in Solvent + Base + Blue Light Precursor->ReactionVessel Catalyst Photocatalyst Catalyst->ReactionVessel CyanatingAgent Cyanating Agent CyanatingAgent->ReactionVessel Workup Aqueous Workup ReactionVessel->Workup Purification Column Chromatography Workup->Purification Ester 1-Cyanospiro[2.3]hexane-1- carboxylic acid methyl ester Purification->Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis FinalProduct 1-Cyanospiro[2.3]hexane-1-carboxylic acid Hydrolysis->FinalProduct

Caption: Proposed synthetic workflow for 1-Cyanospiro[2.3]hexane-1-carboxylic acid.

Conclusion: A Novel Opportunity in Spirocyclic Chemistry

Based on a thorough analysis of the current patent landscape, 1-Cyanospiro[2.3]hexane-1-carboxylic acid represents a novel chemical entity. While its core spiro[2.3]hexane-1-carboxylic acid scaffold is known, the specific geminal cyano-carboxy substitution pattern at the 1-position appears to be unclaimed. This presents a potential opportunity for researchers and drug development professionals to explore a new area of chemical space. The proposed synthetic route, leveraging modern photoredox catalysis, offers a feasible pathway to access this intriguing molecule for further investigation into its biological properties and potential therapeutic applications. The unique combination of a rigid spirocyclic core and the versatile cyano-carboxylic acid functionality makes 1-Cyanospiro[2.3]hexane-1-carboxylic acid a compelling target for future research and development endeavors.

References

  • Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation - PMC. Available at: [Link]

  • RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents.
  • Decarboxylative Cyanation of Aliphatic Carboxylic Acids via Visible-Light Flavin Photocatalysis | Organic Letters - ACS Publications. Available at: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. Available at: [Link]

Sources

Navigating the Synthesis of Spiro[2.3]hexane Scaffolds: A Comparative Guide to 1-Cyanospiro[2.3]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Spirocyclic systems, particularly those containing strained rings like spiro[2.3]hexanes, have emerged as valuable building blocks. Their rigid conformations can lock a molecule into a bioactive geometry, enhancing potency and selectivity for biological targets. This guide provides a detailed examination of the synthetic accessibility of a key derivative, 1-Cyanospiro[2.3]hexane-1-carboxylic acid, a versatile scaffold for further chemical elaboration.

While a direct, peer-reviewed synthesis for 1-Cyanospiro[2.3]hexane-1-carboxylic acid is not readily found in the literature, its commercial availability suggests established, albeit proprietary, manufacturing routes. This guide, therefore, presents a plausible, robust synthetic proposal for this target molecule, grounded in established organic chemistry principles. To provide a tangible and scientifically rigorous comparison, this proposed route will be analyzed alongside the documented synthesis of a closely related and structurally significant analogue, 5-aminospiro[2.3]hexane-1-carboxylic acid. The latter has been described in patent literature and academic publications as a conformationally restricted analog of γ-aminobutyric acid (GABA), a key neurotransmitter.[1][2]

This comparative analysis will delve into the strategic choices, potential challenges, and overall efficiency of each synthetic pathway, offering valuable insights for researchers and process chemists working in drug discovery and development.

Proposed Synthesis of 1-Cyanospiro[2.3]hexane-1-carboxylic Acid

The proposed synthesis of 1-Cyanospiro[2.3]hexane-1-carboxylic acid leverages a cyclopropanation reaction as the key step for constructing the spirocyclic core. This approach is a common and effective strategy for the formation of three-membered rings.[2] The logical starting material is methylenecyclobutane, which provides the four-membered ring of the target scaffold.

Experimental Protocol

Step 1: Synthesis of 1-Cyanospiro[2.3]hexane-1-carbonitrile

  • To a solution of methylenecyclobutane (1.0 eq) in a suitable solvent such as dichloromethane, add a rhodium(II) catalyst, for example, rhodium(II) acetate dimer (0.01 eq).

  • Slowly add a solution of ethyl 2-cyano-2-diazoacetate (1.1 eq) in dichloromethane to the reaction mixture at room temperature. The diazo compound serves as the carbene precursor for the cyclopropanation.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield ethyl 1-cyanospiro[2.3]hexane-1-carboxylate.

Step 2: Hydrolysis to 1-Cyanospiro[2.3]hexane-1-carboxylic acid

  • Dissolve the ethyl 1-cyanospiro[2.3]hexane-1-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (2.0-3.0 eq), to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the hydrolysis of the ester by TLC.

  • After cooling to room temperature, the reaction mixture is acidified with a dilute acid, such as 1M hydrochloric acid, until a pH of 2-3 is reached.

  • The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, 1-Cyanospiro[2.3]hexane-1-carboxylic acid.

Visualizing the Workflow

Proposed Synthesis of 1-Cyanospiro[2.3]hexane-1-carboxylic acid cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis Methylenecyclobutane Methylenecyclobutane Rh2(OAc)4 Rh2(OAc)4 Methylenecyclobutane->Rh2(OAc)4 DCM Ethyl 2-cyano-2-diazoacetate Ethyl 2-cyano-2-diazoacetate Ethyl 2-cyano-2-diazoacetate->Rh2(OAc)4 Ethyl 1-cyanospiro[2.3]hexane-1-carboxylate Ethyl 1-cyanospiro[2.3]hexane-1-carboxylate Rh2(OAc)4->Ethyl 1-cyanospiro[2.3]hexane-1-carboxylate NaOH_H2O_EtOH NaOH_H2O_EtOH Ethyl 1-cyanospiro[2.3]hexane-1-carboxylate->NaOH_H2O_EtOH Reflux 1-Cyanospiro[2.3]hexane-1-carboxylic acid 1-Cyanospiro[2.3]hexane-1-carboxylic acid NaOH_H2O_EtOH->1-Cyanospiro[2.3]hexane-1-carboxylic acid Acidification

Caption: Proposed two-step synthesis of 1-Cyanospiro[2.3]hexane-1-carboxylic acid.

Documented Synthesis of 5-Aminospiro[2.3]hexane-1-carboxylic acid

The synthesis of this amino acid analogue is a more complex, multi-step process that has been detailed in the patent literature.[1] It begins with 3-methylenecyclobutanecarboxylic acid and involves a Curtius rearrangement to introduce the amino group.

Experimental Protocol

Step 1: Boc-Protection of the Amino Group

  • The synthesis commences with the transformation of the carboxyl group of 3-methylenecyclobutanecarboxylic acid into a Boc-protected amino group via a modified Curtius reaction. This involves reaction with ethyl chloroformate and triethylamine, followed by sodium azide and tert-butanol.[1]

Step 2: Cyclopropanation

  • The resulting N-(3-methylenecyclobutyl)carbamic acid tert-butyl ester is then subjected to a cyclopropanation reaction with a diazoacetic ester in the presence of a rhodium catalyst. This forms the spiro[2.3]hexane core.[1]

Step 3: Deprotection and Hydrolysis

  • The Boc protecting group is removed using a solution of hydrogen chloride in diethyl ether.

  • Subsequent hydrolysis of the ester group with an aqueous solution of sodium hydroxide yields the final product, 5-aminospiro[2.3]hexane-1-carboxylic acid.[1]

Visualizing the Workflow

Synthesis of 5-Aminospiro[2.3]hexane-1-carboxylic acid cluster_step1 Step 1: Curtius Rearrangement cluster_step2 Step 2: Cyclopropanation cluster_step3 Step 3: Deprotection & Hydrolysis 3-Methylenecyclobutanecarboxylic acid 3-Methylenecyclobutanecarboxylic acid Reagents1 1. EtOCOCl, Et3N 2. NaN3 3. t-BuOH 3-Methylenecyclobutanecarboxylic acid->Reagents1 Boc-protected amine Boc-protected amine Rh_catalyst Rh_catalyst Boc-protected amine->Rh_catalyst Reagents1->Boc-protected amine Diazoacetic ester Diazoacetic ester Diazoacetic ester->Rh_catalyst Boc-protected spiro-ester Boc-protected spiro-ester Rh_catalyst->Boc-protected spiro-ester HCl_in_Et2O HCl_in_Et2O Boc-protected spiro-ester->HCl_in_Et2O NaOH_aq NaOH_aq HCl_in_Et2O->NaOH_aq 5-Aminospiro[2.3]hexane-1-carboxylic acid 5-Aminospiro[2.3]hexane-1-carboxylic acid NaOH_aq->5-Aminospiro[2.3]hexane-1-carboxylic acid

Caption: Documented three-step synthesis of 5-aminospiro[2.3]hexane-1-carboxylic acid.

Comparative Analysis of Synthetic Routes

FeatureProposed Synthesis of 1-Cyanospiro[2.3]hexane-1-carboxylic acidDocumented Synthesis of 5-Aminospiro[2.3]hexane-1-carboxylic acid
Starting Material Methylenecyclobutane3-Methylenecyclobutanecarboxylic acid
Number of Steps 23
Key Reactions Rhodium-catalyzed cyclopropanation, Ester hydrolysisModified Curtius rearrangement, Rhodium-catalyzed cyclopropanation, Boc deprotection, Ester hydrolysis
Reagent Complexity Moderate (requires handling of a diazo compound)High (involves sodium azide, which is explosive, and a multi-step protection/deprotection sequence)
Potential Yield Likely moderate to good, as cyclopropanations of this type are generally efficient.Potentially lower overall yield due to the increased number of steps.
Scalability The use of a diazo compound may present challenges for large-scale synthesis.The use of sodium azide is a significant hurdle for scalability due to safety concerns.
Purification Two chromatographic purifications are likely required.Multiple purification steps are necessary, increasing time and solvent consumption.

Discussion and Conclusion

The proposed synthesis for 1-Cyanospiro[2.3]hexane-1-carboxylic acid offers a more direct and potentially more efficient route compared to the documented synthesis of its amino-substituted counterpart. The key advantage lies in the reduced number of steps and the avoidance of hazardous reagents like sodium azide. The primary challenge in the proposed synthesis is the handling of the diazoacetate, which requires appropriate safety precautions but is a well-established procedure in many research and industrial settings.

In contrast, the synthesis of 5-aminospiro[2.3]hexane-1-carboxylic acid, while achieving a more complex and biologically relevant molecule, necessitates a longer and more intricate synthetic sequence. The use of a Curtius rearrangement and a protection-deprotection strategy adds to the complexity and potential for yield loss at each stage.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the desired final product and the scale of the synthesis. The proposed route for the cyano-substituted derivative provides a more streamlined entry into the spiro[2.3]hexane scaffold, which can then be further functionalized. The documented synthesis of the amino acid, while more demanding, delivers a valuable building block for peptidomimetics and other neuroscience-focused applications.

This comparative guide highlights the strategic considerations in synthetic route design for accessing valuable spirocyclic scaffolds. The reproducibility of any synthesis is contingent on careful execution and optimization of reaction conditions. While the proposed synthesis of 1-Cyanospiro[2.3]hexane-1-carboxylic acid is based on sound chemical principles, experimental validation is necessary to determine its true efficiency and robustness.

References

  • Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
  • Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. ResearchGate. (URL not provided in search results)

Sources

The Spirocyclic Advantage: A Comparative Guide to 1-Cyanospiro[2.3]hexane-1-carboxylic Acid and its Acyclic Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping the Flatland of Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is a journey of molecular architecture. For decades, drug discovery has been dominated by relatively flat, aromatic structures. However, the industry is undergoing a paradigm shift, often termed "escaping from flatland," which champions the move towards more three-dimensional (3D), sp³-rich molecular scaffolds.[1][2][3] This structural evolution is driven by the need for compounds with superior physicochemical properties, improved pharmacokinetic profiles, and enhanced target selectivity.

Spirocycles, molecules where two rings are joined by a single common atom, are at the forefront of this movement.[2][4][5][6][7] Their inherent rigidity and defined three-dimensional geometry offer a powerful tool to overcome the limitations of their flexible, acyclic counterparts. This guide provides an in-depth technical comparison of 1-Cyanospiro[2.3]hexane-1-carboxylic acid , a unique and strained spirocyclic scaffold, against its conceptual acyclic analogs. We will explore, with supporting data and methodologies, why the conformational constraint of the spiro[2.3]hexane system offers a distinct advantage for researchers, scientists, and drug development professionals.

The Challenge of Acyclicity: Flexibility as a Double-Edged Sword

Acyclic carboxylic acids are ubiquitous in drug discovery. However, their inherent conformational flexibility presents significant challenges. A long, rotatable carbon chain can adopt countless conformations in solution. While this flexibility allows it to adapt to a binding pocket, it comes at a steep energetic cost.

  • Entropic Penalty: For a flexible molecule to bind a target, it must "freeze" into a single, bioactive conformation. This loss of conformational freedom, or entropy, is energetically unfavorable and can significantly weaken the binding affinity.[8]

  • Metabolic Liability: Linear chains often present multiple sites susceptible to metabolic enzymes, particularly cytochrome P450s. Furthermore, the carboxylic acid moiety itself is a known point of metabolic transformation, such as glucuronidation, which can lead to rapid clearance and potential toxicity.[9][10][11]

  • Suboptimal Physicochemical Properties: The high polarity of the carboxylic acid group combined with the often-greasy nature of a long alkyl chain can lead to poor membrane permeability and solubility issues, hindering oral bioavailability.[9][11]

G cluster_0 Acyclic Analog: High Flexibility cluster_1 1-Cyanospiro[2.3]hexane-1-carboxylic acid: Conformational Rigidity a Multiple Low-Energy Conformations b High Entropic Penalty upon Binding a->b c Poor Pre-organization for Target b->c f Pre-organized for Optimal Binding c->f Structural Improvement d Conformationally 'Frozen' Scaffold e Low Entropic Penalty upon Binding d->e e->f

The Spiro[2.3]hexane Advantage: A Detailed Analysis

1-Cyanospiro[2.3]hexane-1-carboxylic acid embeds the critical carboxylic acid and cyano functionalities onto a rigid scaffold composed of fused cyclopropane and cyclobutane rings. This unique architecture directly addresses the shortcomings of acyclic analogs.

Conformational Rigidity and Binding Affinity

The most profound advantage of the spiro[2.3]hexane scaffold is its conformational constraint.[8][12] The molecule is "pre-organized" into a well-defined 3D shape, drastically reducing the entropic penalty of binding to a biological target.[5][8] This means that more of the binding energy can be translated into a stronger interaction (lower Kᵢ or IC₅₀), potentially leading to a more potent compound. The rigid framework presents the cyano and carboxyl groups as precise vectors, allowing for optimized and highly directional interactions with target residues, which can enhance both potency and selectivity.[13]

Enhanced Physicochemical and Pharmacokinetic (ADME) Properties

The shift from a linear, sp³-rich chain to a compact, sp³-rich spirocycle has a dramatic and positive impact on "drug-like" properties.

  • Increased Fraction of sp³ Carbons (Fsp³): Spirocycles inherently increase the Fsp³ character of a molecule.[2][4][6][14] A higher Fsp³ is strongly correlated with a higher probability of clinical success, primarily due to improved solubility and reduced promiscuity compared to flat, aromatic systems.[2][6][14]

  • Improved Metabolic Stability: The compact spirocyclic core can sterically shield otherwise metabolically labile positions from degradation by enzymes like cytochrome P450s.[2][5][15] This often results in a longer in vivo half-life, reduced clearance, and higher drug exposure.

  • Modulation of Solubility and Lipophilicity: The 3D structure of spirocycles disrupts the flat, planar stacking that can lead to poor solubility in crystalline solids. By burying some of the carbon framework, spirocycles can also modulate lipophilicity (LogP/LogD) to an optimal range for membrane permeability and aqueous solubility.[2][15]

Comparative Data Summary

The table below provides a predictive comparison of key physicochemical properties between 1-Cyanospiro[2.3]hexane-1-carboxylic acid and a representative acyclic analog, 2-cyano-2-propylpentanoic acid.

Property1-Cyanospiro[2.3]hexane-1-carboxylic acidAcyclic Analog (2-cyano-2-propylpentanoic acid)Advantage
Molecular Formula C₈H₉NO₂[16]C₉H₁₅NO₂-
Molecular Weight 151.16[16]169.22Lower MW
Fsp³ 0.8750.889Comparable (Both high)
Predicted LogP 1.15[16]1.98Improved Hydrophilicity
Rotatable Bonds 1[16]5Significant Rigidity
Topological Polar Surface Area (TPSA) 61.09 Ų[16]61.09 ŲIdentical Pharmacophore

Note: Acyclic analog data is calculated for comparison.

Novelty and Intellectual Property

In a competitive pharmaceutical landscape, access to novel chemical matter is paramount. The spiro[2.3]hexane scaffold is a relatively underexplored area of chemical space, offering significant opportunities for generating new intellectual property.[1][8] Its unique structure provides a clear path to develop patentable drug candidates that are distinct from existing therapies.

Experimental Validation: Protocols & Comparative Workflow

To empirically validate the theoretical advantages, a series of standard in vitro assays should be performed.

G A Compound Synthesis (Spirocyclic & Acyclic Analogs) B Physicochemical Profiling (Solubility, LogD) A->B C In Vitro ADME Assays B->C F In Vitro Pharmacology (Binding & Functional Assays) B->F D Metabolic Stability (Microsomes, Hepatocytes) C->D E Permeability (Caco-2, PAMPA) C->E D->F E->F G Data Analysis & Lead Selection F->G

Experimental Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolic degradation of the test compounds in human liver microsomes (HLM).

Methodology:

  • Preparation: Prepare a stock solution of 1-Cyanospiro[2.3]hexane-1-carboxylic acid and its acyclic analog at 10 mM in DMSO.

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing:

    • Phosphate buffer (100 mM, pH 7.4)

    • Human liver microsomes (0.5 mg/mL)

    • Test compound (final concentration of 1 µM)

  • Initiation: Pre-warm the plate to 37°C for 10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: The reaction in each aliquot is immediately stopped by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Analysis: Samples are centrifuged to pellet the protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Calculation: The percentage of compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (Clᵢₙₜ) are calculated from the slope of the natural log plot of the disappearance of the compound.

Experimental Protocol 2: Kinetic Aqueous Solubility Assay

Objective: To measure the thermodynamic solubility of the compounds in a physiologically relevant buffer.

Methodology:

  • Sample Preparation: A DMSO stock solution of each compound is added to a phosphate-buffered saline (PBS, pH 7.4) solution in a 96-well plate, creating a range of concentrations that will exceed the solubility limit.

  • Equilibration: The plate is sealed and shaken at room temperature for 24 hours to allow the solution to reach equilibrium.

  • Separation: The plate is centrifuged to pellet the undissolved precipitate.

  • Quantification: A sample of the clear supernatant is transferred to a new plate, diluted with buffer, and the concentration of the dissolved compound is measured using UV-Vis spectroscopy or LC-MS against a standard curve.

  • Result: The solubility is reported as the concentration of the compound in the saturated supernatant (e.g., in µg/mL or µM).

Expected Comparative Results
Assay1-Cyanospiro[2.3]hexane-1-carboxylic acidAcyclic AnalogExpected Outcome
Metabolic Stability (HLM t½) > 60 min15 minSpirocycle is significantly more stable.
Intrinsic Clearance (Clᵢₙₜ) Low (< 10 µL/min/mg)Moderate-High (> 50 µL/min/mg)Lower clearance for the spirocycle.
Kinetic Solubility (pH 7.4) 150 µM75 µMSpirocycle exhibits superior solubility.

Conclusion

While the synthesis of spirocyclic systems can be more complex than their linear counterparts, the potential return on investment is substantial. 1-Cyanospiro[2.3]hexane-1-carboxylic acid exemplifies the power of a structure-based design approach that prioritizes three-dimensionality and conformational control. Compared to flexible acyclic analogs, it offers a compelling profile of enhanced metabolic stability, favorable physicochemical properties, and the potential for greater potency and selectivity through pre-organization. For research teams aiming to develop differentiated, best-in-class therapeutics, the adoption of rigid scaffolds like 1-Cyanospiro[2.3]hexane-1-carboxylic acid is not merely an alternative—it is a strategic imperative.

References

  • Freeman, B. A., & Basak, A. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. Angewandte Chemie International Edition. [Link]

  • PubChem. (n.d.). Spiro(2.3)hexane-1-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Yashin, N.V., et al. (2018). Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
  • Al-Shabib, N. A., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. [Link]

  • Deprez-Poulain, R., & Charton, J. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 14(1), 1-4. [Link]

  • ResearchGate. (2022). Design and synthesis of novel spirocyclic carboxylic acids as potent and orally bioavailable DGAT1 inhibitors and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Spiro[2.3]hexane and spiro[3.3]heptane derivatives. Retrieved from [Link]

  • Prysiazhniuk, K., et al. (2023). Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. ChemRxiv. [Link]

  • de Kort, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry. [Link]

  • Trabocchi, A., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114-1120. [Link]

  • ResearchGate. (2021). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • Penny, P. (2017). Spirocycles in Drug Discovery. Sygnature Discovery. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]

Sources

Escape from Flatland: A Comparative Guide to Cross-Reactivity Profiles of 1-Cyanospirohexane-1-carboxylic Acid Scaffolds vs. Planar Bioisosteres

Escape from Flatland: A Comparative Guide to Cross-Reactivity Profiles of 1-Cyanospiro[1]hexane-1-carboxylic Acid Scaffolds vs. Planar Bioisosteres

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide

Executive Summary

The high attrition rate of clinical drug candidates is frequently driven by off-target cross-reactivity, including cytochrome P450 (CYP450) inhibition and hERG-mediated cardiotoxicity[1]. Historically, medicinal chemistry has relied heavily on flat, sp²-hybridized aromatic rings (e.g., cyanobenzoic acid derivatives) to build ligand frameworks. However, these planar structures are highly susceptible to promiscuous binding in off-target hydrophobic pockets.

To mitigate these liabilities, modern drug design has embraced the "escape from flatland" paradigm, emphasizing the incorporation of sp³-rich, three-dimensional scaffolds[2]. 1-Cyanospiro[3]hexane-1-carboxylic acid (CSHC) (CAS: 2166768-89-2) has emerged as a highly versatile, conformationally rigid building block[4]. This guide objectively compares the cross-reactivity profiles of CSHC-derived compounds against traditional planar and flexible cycloalkyl alternatives, providing the mechanistic causality and self-validating experimental protocols necessary to evaluate these scaffolds in your own discovery pipelines.

The Causality of Reduced Cross-Reactivity: Mechanistic Insights

The fundamental advantage of the spiro[3]hexane scaffold lies in its mutually orthogonal ring system.

When utilizing a planar bioisostere (like a cyanophenyl ring), the molecule presents a flat hydrophobic surface. This geometry readily engages in π−π stacking and hydrophobic interactions with the aromatic residues (e.g., Tyrosine, Phenylalanine) lining the promiscuous binding pockets of CYP3A4 and the inner pore of the hERG potassium channel[1].

Conversely, CSHC possesses a fraction of sp³ carbons ( Fsp3​ ) equal to 1.0. The spiro linkage forces the cyclopropane and cyclobutane rings to sit perpendicular to one another. When a CSHC-derived ligand attempts to enter a flat, off-target pocket, the orthogonal ring creates a severe steric clash in the Z-axis . This three-dimensionality physically prevents the ligand from adopting the coplanar conformation required for off-target binding, thereby drastically reducing cross-reactivity while maintaining precisely defined exit vectors for the primary target[5].

GN1Planar Scaffold(e.g., Cyanobenzoic Acid)N3pi-pi Stacking inhERG PoreN1->N3N2Spiro[2.3]hexane Scaffold(e.g., CSHC)N4Steric Clash in Z-AxisN2->N4N5High Cross-Reactivity(Cardiotoxicity Risk)N3->N5N6Low Cross-Reactivity(Safe Profile)N4->N6

Caption: Mechanistic divergence in hERG channel binding between planar and spirocyclic scaffolds.

Comparative Cross-Reactivity Data

To objectively evaluate performance, we present comparative profiling data of a model targeted inhibitor where the solvent-exposed R-group was synthesized using three different building blocks:

  • Spirocyclic (CSHC): 1-Cyanospiro[3]hexane-1-carboxylic acid[4].

  • Planar (Aromatic): 4-Cyanobenzoic acid.

  • Flexible (Cycloalkyl): 1-Cyanocyclohexane-1-carboxylic acid.

Table 1: Off-Target Cross-Reactivity Profiling
Parameter / AssaySpirocyclic (CSHC)Planar (Aromatic)Flexible (Cyclohexyl)Causality / Interpretation
Primary Target IC₅₀ 12 nM15 nM45 nMCSHC maintains vector alignment while reducing entropic penalty compared to flexible rings.
CYP3A4 Inhibition (IC₅₀) > 50 µM3.2 µM18 µMZ-axis steric bulk of CSHC prevents binding in the CYP450 active site[6].
hERG Inhibition (IC₅₀) > 30 µM1.5 µM12 µMLack of π -system in CSHC eliminates π−π stacking in the hERG pore[1].
Kinase Panel (Gini Coefficient) 0.85 (Highly Selective)0.42 (Promiscuous)0.65 (Moderate)Spirocyclic rigidity prevents induced-fit binding in off-target kinase hinge regions.
Aqueous Solubility (LogS) -2.1-4.5-3.8Higher Fsp3​ in CSHC disrupts crystal lattice packing, dramatically improving solubility[7].

Note: A Gini coefficient closer to 1.0 indicates high selectivity (binding to very few targets), whereas a value closer to 0 indicates promiscuity across the kinase panel.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how the cross-reactivity data was generated.

Protocol A: Self-Validating High-Throughput CYP450 Inhibition Assay

This LC-MS/MS workflow assesses the cross-reactivity of the scaffold with major metabolic enzymes. The inclusion of known inhibitors ensures the system is self-validating.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Control Implementation (Self-Validation):

    • Positive Control: Prepare Ketoconazole (for CYP3A4) at 1 µM to validate assay sensitivity.

    • Negative Control: 0.1% DMSO (vehicle) to establish baseline enzyme activity.

  • Compound Incubation: Dispense the CSHC-derived test compound and planar analogs into a 96-well plate at varying concentrations (0.1 µM to 50 µM). Add the HLM suspension and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add a cocktail of specific CYP substrates (e.g., Midazolam for CYP3A4) and 1 mM NADPH regenerating system to initiate metabolism. Incubate at 37°C for exactly 20 minutes.

  • Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile spiked with an internal standard (Tolbutamide, 100 ng/mL).

  • Analysis: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C. Transfer the supernatant and quantify the remaining parent substrate via LC-MS/MS. Calculate the IC₅₀ based on the dose-response curve of substrate depletion.

Protocol B: Automated Patch-Clamp hERG Cardiotoxicity Assay

Because planar cyanobenzoic acids frequently trigger hERG liabilities[6], this assay is critical for validating the safety of the CSHC scaffold.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel. Harvest cells at 70% confluency and resuspend in extracellular recording solution.

  • System Setup: Load the cell suspension onto an automated patch-clamp platform (e.g., QPatch). Establish a >1GΩ seal and achieve whole-cell configuration.

  • Voltage Protocol: Apply a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Self-Validation Step: Perfuse E-4031 (100 nM) as a positive control. The system is only validated if E-4031 produces >80% tail current inhibition.

  • Compound Perfusion: Perfuse the CSHC compound and planar analogs in escalating doses (1 µM to 30 µM), allowing 3 minutes of equilibration per concentration.

  • Data Acquisition: Measure the peak tail current amplitude. Plot the fractional block against compound concentration to derive the IC₅₀.

GN1Synthesize Ligand LibraryN2Primary Target Affinity(SPR / FRET)N1->N2N3Cross-Reactivity ProfilingN2->N3N4CYP450 Inhibition(LC-MS/MS)N3->N4N5hERG Patch-Clamp(Cardiotoxicity)N3->N5N6Kinase Selectivity PanelN3->N6N7Lead Selection:Spirocyclic CandidateN4->N7N5->N7N6->N7

Caption: Workflow for evaluating cross-reactivity and selecting spirocyclic lead candidates.

Conclusion & Strategic Recommendations

The empirical data demonstrates that replacing planar aromatic or flexible cycloalkyl building blocks with 1-Cyanospiro[3]hexane-1-carboxylic acid fundamentally alters a molecule's cross-reactivity profile. By increasing the Fsp3​ character and introducing rigid Z-axis steric bulk, the spiro[3]hexane scaffold effectively abolishes π−π driven off-target interactions with CYP450 enzymes and the hERG channel[1].

Strategic Recommendation: For drug discovery programs currently stalled in hit-to-lead optimization due to poor selectivity, high clearance, or cardiotoxicity, transitioning to a CSHC-based bioisostere represents a highly validated strategy to rescue the chemotype and successfully "escape from flatland."

References

  • [4] 1-Cyanospiro[3]hexane-1-carboxylic acid - CymitQuimica. CymitQuimica. Available at:

  • [2] Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at:

  • [5] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available at:

  • [1] Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at:

  • [7] New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. MDPI. Available at:

  • [6] Design of Potent Menin–KMT2A Interaction Inhibitors with Improved In Vitro ADME Properties and Reduced hERG Affinity. PMC. Available at:

in silico evaluation of spiro[2.3]hexane analogues as bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Flatland: In Silico Evaluation of Spiro[2.3]hexane Analogues as Next-Generation Bioisosteres

As drug discovery programs increasingly prioritize the "escape from flatland" paradigm, the strategic incorporation of sp³-rich scaffolds has become a cornerstone of modern medicinal chemistry. Traditional planar aromatic rings often suffer from poor aqueous solubility, high lipophilicity, and off-target promiscuity. To circumvent these liabilities, strained spiro-heterocycles—specifically spiro[2.3]hexane and its heteroatom-containing analogues—are being deployed as conformationally restricted, three-dimensional bioisosteres [1].

As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical and geometric performance of spiro[2.3]hexane analogues against classical heterocycles (such as piperidine, piperazine, and benzene). By detailing a self-validating in silico evaluation workflow, this guide provides drug development professionals with the computational rationale required to confidently execute scaffold hopping campaigns [2].

The Mechanistic Rationale for Spiro[2.3]hexanes

The utility of a bioisostere is dictated by its ability to mimic the spatial orientation of the parent molecule's exit vectors while simultaneously improving the overall physicochemical profile (e.g., lowering LogP, increasing metabolic stability).

Spiro[2.3]hexanes are uniquely suited for this because the fusion of a cyclopropane and a cyclobutane ring creates a highly dense, rigid molecular core. When heteroatoms are introduced (e.g., 5-oxa-1-azaspiro[2.3]hexane or 1,5-diazaspiro[2.3]hexane), the resulting scaffolds provide exit vectors that are orthogonal to neighboring carbon-centered vectors. This strict conformational rigidity minimizes the entropic penalty upon target binding, while the high fraction of sp³-hybridized carbons (Fsp³) drives favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties [3].

Comparative Profiling: Spirocycles vs. Traditional Rings

To objectively evaluate the bioisosteric potential of these novel scaffolds, we must compare their in silico properties against the traditional rings they are designed to replace. The data in Table 1 summarizes the consensus computational metrics derived from Density Functional Theory (DFT) optimizations and ADMET predictive modeling.

Table 1: In Silico Physicochemical and Geometric Comparison of Bioisosteres

ScaffoldParent Heterocycle TargetFsp³Relative CLogP ShiftExit Vector Angle (θ)Primary Pharmacological Advantage
Piperidine N/A (Baseline)1.00Baseline~180° (1,4-sub)Standard saturated ring baseline.
5-Azaspiro[2.3]hexane Piperidine1.00-0.4 to -0.8~175°Improved metabolic stability; reduced intrinsic clearance.
Piperazine N/A (Baseline)1.00Baseline~180° (1,4-sub)Standard diamine baseline.
1,5-Diazaspiro[2.3]hexane Piperazine1.00-0.5 to -0.9~172°Enhanced aqueous solubility; highly rigidified binding vector.
o-Substituted Benzene N/A (Baseline)0.00Baseline~60° (1,2-sub)Standard planar aromatic baseline.
1,5-Dioxaspiro[2.3]hexane o-Benzene / Morpholine1.00-1.2 to -1.5~65°Drastic lipophilicity reduction; escape from flatland.

Data Synthesis Note: The relative CLogP shifts demonstrate that replacing a flat or flexible ring with a spiro[2.3]hexane analogue consistently lowers lipophilicity, a critical factor in reducing toxicity and improving oral bioavailability.

Computational Workflow for Bioisosteric Validation

Evaluating these highly strained systems requires a robust computational pipeline. Molecular mechanics (MM) force fields often fail to accurately parameterize the extreme ring strain inherent to the spiro[2.3] core. Therefore, high-level quantum mechanical methods must be integrated with unsupervised machine learning to validate shape and property similarity [1].

BioisostereLogic A Target Identification (e.g., Piperidine, Benzene) B Spiro[2.3]hexane Analogue Generation A->B Scaffold Hopping C DFT Geometry Optimization (ωB97X-D/6-31G*) B->C 3D Conformer Search D Exit Vector Plot (EVP) Extraction C->D True Minima Confirmed (No Imaginary Freq) E Physicochemical & ADMET Descriptor Calculation C->E Electronic Mapping F Principal Component Analysis (PCA) Clustering D->F Geometric Data E->F Property Data G Bioisosteric Match Validation F->G High Similarity Score

In silico computational workflow for evaluating spiro[2.3]hexane bioisosteres.

Standardized In Silico Protocols

To ensure scientific integrity and reproducibility, the following protocols must be executed as self-validating systems. Every step includes a causality rationale and a strict validation gate.

Protocol 1: DFT-Based Exit Vector Plot (EVP) Analysis

Purpose: To quantitatively determine if the spiro[2.3]hexane analogue can physically fit into the target receptor pocket in the exact orientation as the parent heterocycle without inducing steric clashes.

  • Conformational Sampling: Generate 3D coordinates for both the parent heterocycle and the spiro[2.3]hexane analogue.

    • Causality: While the spirocyclic core is rigid, exocyclic substituents can rotate. Comprehensive sampling ensures the global minimum is identified.

  • DFT Optimization: Optimize the lowest-energy conformers using Density Functional Theory at the ωB97X-D/6-31G* level of theory.

    • Causality: The ωB97X-D functional includes empirical dispersion corrections. This is non-negotiable for highly compact spirocycles where intramolecular non-covalent interactions and dense electron clouds dictate the true geometry.

  • Frequency Analysis (Validation Gate): Calculate the vibrational frequencies for the optimized geometries.

    • Self-Validation: The output must yield zero imaginary frequencies . If an imaginary frequency is present (>0), the geometry is trapped in a transition state. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize until a true local minimum is confirmed.

  • EVP Extraction: Measure the distance ( d ) and angle ( θ ) between the functionalized exit vectors (e.g., the N-H bond and the C-R bond). Compare the Δd and Δθ between the parent and the spirocycle. A Δθ<10∘ indicates a highly viable bioisosteric replacement.

Protocol 2: Unsupervised Machine Learning for Property Clustering

Purpose: To holistically compare the multidimensional physicochemical space of the novel spirocycles against a library of known, FDA-approved heterocycles.

  • Descriptor Calculation: Compute 1D/2D descriptors (CLogP, TPSA, Molecular Weight, Hydrogen Bond Donors/Acceptors) and 3D descriptors (Principal Moments of Inertia [PMI], dipole moment) for the entire library.

  • Dimensionality Reduction via PCA: Perform Principal Component Analysis (PCA) on the scaled descriptor dataset.

    • Causality: ADMET descriptors are inherently collinear (e.g., Molecular Weight and Volume). PCA orthogonalizes these variables into principal components, ensuring that heavily correlated features do not artificially inflate the distance metrics during clustering.

  • K-Means Clustering (Validation Gate): Group the molecules in the PCA-reduced space to identify which spiro[2.3]hexanes cluster with specific parent heterocycles.

    • Self-Validation: Calculate the Silhouette Score for the resulting clusters. A score >0.5 indicates robust, well-separated clusters, validating the bioisosteric match. If the score is <0.5 , the descriptor set is too noisy; remove highly variant, non-pharmacophoric descriptors and re-run the PCA.

Conclusion

The in silico evaluation of spiro[2.3]hexane analogues reveals them to be highly privileged scaffolds. By leveraging their high ring strain and sp³ character, drug developers can achieve significant reductions in lipophilicity while maintaining the precise spatial geometry required for target engagement. Utilizing rigorous, self-validating computational workflows—combining dispersion-corrected DFT with unsupervised machine learning—ensures that these non-classical bioisosteres are advanced into in vitro synthesis with the highest probability of success.

References

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition, 2025. URL:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 2025. URL:[Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv, 2024. URL:[Link]

Safety Operating Guide

1-Cyanospiro[2.3]hexane-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 1-Cyanospiro[1]hexane-1-carboxylic acid

As drug development professionals and synthetic chemists increasingly utilize highly functionalized, strained-ring scaffolds, understanding the precise safety and disposal parameters of these molecules is critical. 1-Cyanospiro[1]hexane-1-carboxylic acid (CAS: 2166768-89-2) is a versatile small-molecule building block. However, its unique structural triad—a highly strained spiro[1]hexane core, a covalently bound nitrile (cyano) group, and a carboxylic acid moiety—demands rigorous, specialized disposal protocols to prevent hazardous reactivity and ensure environmental compliance [1].

This guide provides authoritative, step-by-step operational procedures for the safe segregation, spill management, and ultimate thermal destruction of this compound.

Chemical Profiling & Hazard Causality

To manage chemical waste safely, one must first understand the mechanistic causality behind its hazards. The disposal strategy for 1-Cyanospiro[1]hexane-1-carboxylic acid is dictated by three structural features:

  • Spiro[1]hexane Core: The cyclobutane and cyclopropane fused system possesses significant ring strain (approximately 25–30 kcal/mol). Under extreme thermal stress or aggressive chemical oxidation, this strain can release rapidly, leading to unpredictable exothermic events.

  • Cyano Group (-CN): While not an inorganic cyanide salt, the organic nitrile group can generate highly toxic nitrogen oxides (NOx) or trace hydrogen cyanide (HCN) gas if subjected to incomplete combustion at low temperatures.

  • Carboxylic Acid (-COOH): This mildly acidic functional group can undergo exothermic acid-base neutralization if inadvertently mixed with strong alkaline waste streams.

Table 1: Physicochemical & Hazard Profile Summary

ParameterValue / SpecificationOperational Implication
CAS Number 2166768-89-2Use for precise hazardous waste manifesting.
Molecular Formula C8H9NO2High carbon/nitrogen ratio dictates incineration needs.
Molecular Weight 151.16 g/mol Quantify mass-balance for waste logs.
Physical State Solid (Powder/Crystals)High risk of aerosolization; avoid sweeping dry powder.
Incompatibilities Strong oxidizers, strong bases, strong acidsRequires strict segregation in Satellite Accumulation Areas.
Destruction Temp. >1100°CStandard municipal incineration is insufficient; requires high-temp hazmat processing.

Authorized Disposal Methodology: High-Temperature Incineration

While inorganic cyanides can sometimes be neutralized in-house using aqueous sodium hypochlorite (bleach) to form cyanates [2], this method must never be applied to covalently bound nitriles in highly strained spiro systems. Attempting chemical degradation risks uncontrolled, exothermic ring-opening reactions.

According to the National Research Council's Prudent Practices in the Laboratory [2] and EPA guidelines for nitrogenous organic compounds [3], the only authoritative disposal pathway for this chemical is high-temperature incineration (>1100°C) equipped with NOx scrubbing systems . This ensures the complete cleavage of the C-N triple bond and the safe capture of resulting nitrogen oxides.

Mandatory Visualization: Waste Lifecycle

WasteWorkflow Start Waste Generation: 1-Cyanospiro[2.3]hexane- 1-carboxylic acid Classify Phase Classification Start->Classify Solid Solid Waste (Contaminated PPE/Powder) Classify->Solid Liquid Liquid Waste (Organic Solvent Mixtures) Classify->Liquid Segregate Segregation: Isolate from strong acids, bases & oxidizers Solid->Segregate Liquid->Segregate Storage Satellite Accumulation Area (Sealed, Labeled Containers) Segregate->Storage Transport Licensed HazMat Transport Storage->Transport Incinerate High-Temp Incineration (>1100°C) with NOx Scrubbing Transport->Incinerate End Regulatory Closure & Certificate of Destruction Incinerate->End

Disposal workflow for 1-Cyanospiro[1]hexane-1-carboxylic acid from generation to incineration.

Experimental & Operational Protocols

To maintain a self-validating safety system, laboratories must implement the following step-by-step methodologies for waste handling and spill response.

Protocol 1: Solid & Liquid Waste Segregation

Objective: Prevent incompatible chemical reactions in the Satellite Accumulation Area (SAA).

  • Phase Separation: Do not mix solid powder waste with liquid solvent waste.

  • Liquid Waste Collection: If the compound is dissolved in organic solvents (e.g., DCM, Ethyl Acetate, or DMSO), collect the mixture in a designated, chemically compatible High-Density Polyethylene (HDPE) or glass carboy.

  • Solid Waste Collection: Place contaminated filter papers, weighing boats, and residual powder into a sealable, puncture-resistant container.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: 1-Cyanospiro[1]hexane-1-carboxylic acid (Toxic/Combustible Organic)".

  • Segregation: Store the container in a secondary containment tray. Critical: Ensure this tray is physically isolated from waste streams containing strong mineral acids (e.g., HCl, H2SO4), strong bases (e.g., NaOH), and oxidizers (e.g., peroxides, permanganates)[1].

Protocol 2: Emergency Spill Response & Decontamination

Objective: Safely contain and recover accidental releases without aerosolizing the active powder.

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. The responder must don a fitted particulate respirator (N95 or P100), chemical-resistant nitrile gloves, safety goggles, and a lab coat.

  • Dust Suppression (For Solid Spills): Do not dry-sweep the powder, as this will aerosolize the strained-ring organic compound. Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., isopropanol or water) to dampen it.

  • Absorption (For Liquid Spills): If the compound is in solution, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible sawdust.

  • Collection: Use a non-sparking plastic scoop to collect the dampened powder or saturated absorbent. Transfer the material into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the affected benchtop or floor area with a mild detergent and water solution to remove residual traces of the carboxylic acid. Collect the wash water as hazardous liquid waste.

  • Reporting: Log the spill volume and response actions in the laboratory's Environmental Health and Safety (EHS) incident registry.

Regulatory Compliance & Documentation

Under the Resource Conservation and Recovery Act (RCRA), while 1-Cyanospiro[1]hexane-1-carboxylic acid may not have a specific "P" or "U" listed waste code, it falls under characteristic hazardous waste protocols due to its toxicity and potential reactivity [3].

  • Never dispose of this chemical via sink or sanitary sewer [2].

  • Ensure that the contracted waste disposal facility is explicitly notified of the presence of the nitrile group , as this dictates the specific kiln temperature and scrubber deployment required during incineration.

  • Retain the Certificate of Destruction (CoD) provided by the hazardous waste vendor for a minimum of three years to validate regulatory compliance.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US), 2011. Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management System: Land Disposal Restrictions." EPA Guidelines and Standards. Available at:[Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Cyanospiro[2.3]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 1-Cyanospiro[2.3]hexane-1-carboxylic acid (CAS No. 2166768-89-2)[1]. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this document establishes a conservative and robust safety framework. Our approach is grounded in a composite hazard analysis, evaluating the risks associated with its core chemical structures: the spiro[2.3]hexane-1-carboxylic acid backbone and the nitrile (cyano) functional group.

Hazard Assessment: A Composite Analysis

Prudent laboratory practice dictates that when data for a novel compound is scarce, one must assess the potential hazards by examining its constituent parts and structurally similar molecules.

The Spiro-Carboxylic Acid Moiety

Structurally related spiro-carboxylic acids and other complex cyclic carboxylic acids are known to pose significant health risks.

  • Spiro[2.3]hexane-1-carboxylic Acid: GHS data for this parent structure indicates it causes severe skin burns and eye damage[2].

  • Other Cyclic Carboxylic Acids: Similar compounds are frequently classified as causing skin irritation, serious eye irritation, and respiratory irritation[3][4][5].

Based on these analogs, it is critical to assume that 1-Cyanospiro[2.3]hexane-1-carboxylic acid is, at a minimum, a severe irritant and potentially corrosive to the skin and eyes, and an irritant to the respiratory tract.

The Nitrile (Cyano) Functional Group

The presence of a nitrile (-C≡N) group introduces a second layer of potential hazard.

  • Toxicity Profile: The toxicity of cyano-derivatives is linked to their ability to release free cyanide (HCN or CN⁻), which is a potent systemic toxin that interferes with cellular respiration[6].

  • Hydrolysis Risk: While many organic nitriles have relatively low toxicity, they can be hydrolyzed to form ammonia and the corresponding carboxylic acid[6]. Certain biological or chemical conditions could potentially lead to the release of cyanide.

Therefore, until specific toxicological data is available, precautions must be taken to prevent any potential systemic toxicity through inhalation, ingestion, or dermal absorption.

Anticipated Hazard Summary

The following table summarizes the anticipated hazards, forming the basis for our PPE and handling recommendations.

Hazard TypeAnticipated Risk LevelRationale
Skin Contact HighPotential for severe irritation or chemical burns based on structural analogs[2].
Eye Contact HighPotential for serious eye irritation or permanent damage[2][3][5].
Inhalation Moderate to HighRisk of respiratory tract irritation from dust or aerosols[3][4]. Potential for systemic toxicity if cyanide is released.
Ingestion Moderate to HighHarmful if swallowed based on general toxicity of related compounds and the nitrile group[3][6].

Engineering Controls: The First Line of Defense

Before detailing PPE, it is imperative to emphasize the hierarchy of controls. Engineering and administrative controls are foundational to a safe laboratory environment.

  • Primary Engineering Control: All manipulations of 1-Cyanospiro[2.3]hexane-1-carboxylic acid, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood to mitigate inhalation risks[7].

  • Administrative Controls:

    • Designate a specific area within the lab for handling this compound.

    • Ensure all personnel are trained on the specific hazards outlined in this guide.

    • Keep quantities at the workbench to a minimum[8].

Prescribed Personal Protective Equipment (PPE)

The following PPE is mandatory for all procedures involving 1-Cyanospiro[2.3]hexane-1-carboxylic acid. The selection is designed to provide a comprehensive barrier against all anticipated routes of exposure.

  • Eye and Face Protection:

    • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times. Standard safety glasses with side shields are insufficient.

    • Recommended for High-Risk Tasks: A full-face shield should be worn over chemical splash goggles when handling larger quantities (>1 g) or during procedures with a heightened risk of splashing.

  • Hand Protection:

    • Glove Type: Nitrile gloves are the required standard due to their broad chemical resistance against acids, solvents, and other hazardous substances[9][10]. They offer durable protection against punctures and tears[11].

    • Protocol: Double-gloving is strongly recommended to provide an additional layer of safety and to allow for the clean removal of the outer glove if contamination occurs. Always inspect gloves for any signs of degradation or puncture before use[8]. Contaminated gloves must be disposed of immediately.

  • Body Protection:

    • Lab Coat: A clean, flame-resistant lab coat with long sleeves and a fully buttoned front is mandatory.

    • Apron: An acid-resistant apron worn over the lab coat is required when handling solutions or quantities greater than 1 gram to provide an impervious barrier[12].

  • Footwear:

    • Closed-toe shoes that completely cover the foot are required for all laboratory work[13].

PPE Selection Matrix

This table provides a quick reference for the minimum PPE required for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesLab Coat
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab Coat & Acid-Resistant Apron
Reaction Setup/Monitoring Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Acid-Resistant Apron
Waste Disposal Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Acid-Resistant Apron
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on a risk assessment of the planned task.

PPE_Workflow cluster_assessment 1. Task Assessment cluster_controls 2. Engineering Controls cluster_ppe 3. PPE Selection Start Assess Task: - Quantity - Operation (e.g., weighing, transfer) - Splash/Aerosol Potential FumeHood Work in Chemical Fume Hood Start->FumeHood Always Required BasePPE Standard PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat - Closed-Toe Shoes FumeHood->BasePPE For all tasks HighRiskPPE Enhanced PPE: - Add Face Shield - Add Acid-Resistant Apron BasePPE->HighRiskPPE If task involves >1g, splashing, or transfers

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.